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  • Product: N-tert-Butyl-4-methoxybenzamide
  • CAS: 19486-73-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-tert-Butyl-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-tert-Butyl-4-methoxybenzamide, a member of the substituted benzamide chemical class, represents a scaffold of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-4-methoxybenzamide, a member of the substituted benzamide chemical class, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural features—a methoxy-substituted aromatic ring coupled with a sterically demanding tert-butyl amide group—confer upon it unique physicochemical properties that are being explored for various applications. This technical guide provides a comprehensive overview of N-tert-Butyl-4-methoxybenzamide, covering its synthesis, detailed spectroscopic characterization, potential applications in drug discovery based on the bioactivity of analogous structures, and robust analytical methodologies for its characterization and quantification. This document is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.

Introduction and Chemical Identity

N-tert-Butyl-4-methoxybenzamide is a secondary amide characterized by a 4-methoxybenzoyl group attached to a tert-butylamine moiety. The presence of the electron-donating methoxy group on the aromatic ring and the bulky, lipophilic tert-butyl group are key determinants of its chemical reactivity, solubility, and biological interaction profile. Understanding these foundational characteristics is paramount for its strategic application in research and development.

Table 1: Core Chemical Identifiers for N-tert-Butyl-4-methoxybenzamide

IdentifierValueSource
CAS Number 19486-73-8[1]
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [1]
IUPAC Name N-tert-butyl-4-methoxybenzamide[2]

Synthesis and Mechanism

The synthesis of N-tert-Butyl-4-methoxybenzamide is most efficiently achieved via the acylation of tert-butylamine with a 4-methoxybenzoyl derivative. The most common and reliable method involves the use of 4-methoxybenzoyl chloride as the acylating agent.

Causality of the Synthetic Route

The chosen synthetic pathway leverages the high reactivity of the acid chloride, which readily undergoes nucleophilic attack by the primary amine, tert-butylamine. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the highly reactive acid chloride.

Experimental Protocol: Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol is adapted from established methodologies for benzamide synthesis.

Materials:

  • 4-methoxybenzoyl chloride

  • tert-Butylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled solution of 4-methoxybenzoyl chloride with vigorous stirring over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-tert-Butyl-4-methoxybenzamide as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride Reaction Acylation Reaction 4-methoxybenzoyl_chloride->Reaction tert-butylamine tert-Butylamine tert-butylamine->Reaction triethylamine Triethylamine (Base) triethylamine->Reaction DCM Anhydrous DCM (Solvent) DCM->Reaction 0C_to_RT 0°C to Room Temp 0C_to_RT->Reaction Quench Aqueous Quench Reaction->Quench Wash Wash (NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product N-tert-Butyl-4- methoxybenzamide Recrystallize->Product

Caption: Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.

Physicochemical and Spectroscopic Characterization

The purity and identity of synthesized N-tert-Butyl-4-methoxybenzamide must be rigorously confirmed through a combination of physical and spectroscopic methods.

Table 2: Physicochemical Properties of N-tert-Butyl-4-methoxybenzamide

PropertyValueSource
Appearance White solid[3]
Melting Point 117–118 °C[3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate.Inferred from synthetic protocols.
Spectroscopic Data

The following data provides a reference for the characterization of N-tert-Butyl-4-methoxybenzamide.[3]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.67 (d, J = 8.8 Hz, 2H): These two protons correspond to the aromatic protons ortho to the carbonyl group. They appear as a doublet due to coupling with the meta protons.

  • δ 6.88 (d, J = 8.8 Hz, 2H): These two protons are the aromatic protons meta to the carbonyl group and ortho to the methoxy group. They also appear as a doublet.

  • δ 5.89 (br s, 1H): This broad singlet is characteristic of the N-H proton of the secondary amide.

  • δ 3.82 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).

  • δ 1.45 (s, 9H): This sharp singlet represents the nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.4: Carbonyl carbon of the amide.

  • δ 161.8: Aromatic carbon attached to the methoxy group.

  • δ 128.4: Aromatic carbons ortho to the carbonyl group.

  • δ 128.1: Quaternary aromatic carbon attached to the carbonyl group.

  • δ 113.5: Aromatic carbons meta to the carbonyl group.

  • δ 55.3: Carbon of the methoxy group.

  • δ 51.4: Quaternary carbon of the tert-butyl group.

  • δ 28.9: Carbons of the methyl groups of the tert-butyl group.

Infrared (IR) Spectroscopy (KBr):

  • ν_max 3330 cm⁻¹: N-H stretching vibration of the secondary amide.

  • ν_max 1646 cm⁻¹: C=O stretching vibration (Amide I band).

Applications in Drug Development: Inferred Potential

While specific biological activity data for N-tert-Butyl-4-methoxybenzamide is not extensively published, the broader class of benzamide derivatives has shown significant promise in various therapeutic areas. The structural motifs present in this molecule suggest several avenues for investigation.

Anti-inflammatory Potential

Numerous studies have demonstrated the anti-inflammatory properties of substituted benzamides.[4] The mechanism often involves the inhibition of key inflammatory mediators. For instance, structurally related compounds have been shown to modulate the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[1] It is plausible that N-tert-Butyl-4-methoxybenzamide could exhibit similar activity, warranting investigation in assays such as lipopolysaccharide (LPS)-stimulated macrophage models to assess its effect on pro-inflammatory cytokine production.

Anticancer Activity

The benzamide scaffold is a well-established pharmacophore in oncology. For example, Entinostat, a benzamide-containing histone deacetylase (HDAC) inhibitor, has been investigated for cancer therapy.[3][5] Additionally, some benzamide derivatives have been identified as smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers.[6] The potential of N-tert-Butyl-4-methoxybenzamide as an anticancer agent could be explored through cytotoxicity assays against a panel of cancer cell lines.

Biological_Potential cluster_potential Potential Therapeutic Areas (Inferred) cluster_mechanisms Potential Mechanisms of Action Core_Scaffold N-tert-Butyl-4-methoxybenzamide Anti_Inflammatory Anti-inflammatory Core_Scaffold->Anti_Inflammatory Anticancer Anticancer Core_Scaffold->Anticancer Antioxidant Antioxidant Core_Scaffold->Antioxidant NFkB_Inhibition NF-κB Pathway Inhibition Anti_Inflammatory->NFkB_Inhibition HDAC_Inhibition HDAC Inhibition Anticancer->HDAC_Inhibition Hedgehog_Inhibition Hedgehog Pathway Inhibition Anticancer->Hedgehog_Inhibition ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging

Caption: Inferred biological potential of N-tert-Butyl-4-methoxybenzamide.

Analytical Methodologies

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of N-tert-Butyl-4-methoxybenzamide.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the standard approach for the quantification of this compound.

Experimental Protocol: HPLC Method Development

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape) would be a suitable starting point.

Procedure:

  • Standard Preparation: Prepare a stock solution of N-tert-Butyl-4-methoxybenzamide in acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system. A scouting gradient (e.g., 10-90% acetonitrile over 20 minutes) can be used to determine the optimal elution conditions. The detection wavelength should be set at the λ_max of the compound, which can be determined using a UV-Vis spectrophotometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of N-tert-Butyl-4-methoxybenzamide, particularly for impurity profiling.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC. A temperature gradient program will be necessary to ensure the elution of the compound. For example, an initial temperature of 100°C, ramped to 280°C. The mass spectrometer can be operated in full scan mode to identify the compound and any impurities based on their mass spectra.

Safety and Handling

As with any chemical, N-tert-Butyl-4-methoxybenzamide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-tert-Butyl-4-methoxybenzamide is a compound with a straightforward synthesis and well-defined physicochemical properties. While its specific biological activities are yet to be fully elucidated, its structural relationship to a class of molecules with proven therapeutic potential makes it a compelling candidate for further investigation in drug discovery, particularly in the areas of anti-inflammatory and anticancer research. The analytical methods outlined in this guide provide a solid foundation for researchers to ensure the quality and purity of their work with this compound.

References

  • A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate (4a–4j) were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate (3) with various substituted carboxylic acid... (Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH)
  • A series of novel benzamide derivatives were prepared and evaluated using cell-based measurements. (Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed)
  • NMR spectra were acquired using CDCl3 as solvent, running at 300 and 400 MHz for 1H, and at 75 and 100 MHz for 13C. (This journal is © The Royal Society of Chemistry 2017)
  • N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR; CAS Number: 19486-73-8; Linear Formula: C12H17NO2 at Sigma-Aldrich. (N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR - Sigma-Aldrich)
  • N-tert-Butyl-3-methoxybenzamide finds applications in various fields: "Pharmaceuticals: Its potential anti-inflammatory and analgesic properties make it a candidate for drug development." (Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 - Smolecule)
  • Pharmaceutical analysis relies heavily on accurate, sensitive, and validated analytical techniques to ensure the identity, quality, and efficacy of drug products.
  • A series of N-substituted benzamide derivatives designed based on Entinostat (MS-275) were synthesized, and characterized by IR, MS, 1H NMR and 13C NMR.
  • N-(tert-butyl)-3-fluoro-4-methoxybenzamide | C12H16FNO2 | CID 51197821 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (N-(tert-butyl)-3-fluoro-4-methoxybenzamide | C12H16FNO2 | CID - PubChem)
  • N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem - NIH)
  • N-tert-Butyl-4-methoxybenzamide | 19486-73-8 - ChemicalBook (N-tert-Butyl-4-methoxybenzamide | 19486-73-8 - ChemicalBook)
  • Product F236177 - Molecular Formula: C12H17NO2, Purity: 96.0%, State: Solid. (N-(tert-Butyl)-4-methoxybenzamide - Fluorochem)

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight Determination of N-tert-Butyl-4-methoxybenzamide

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight of N-tert-Butyl-4-methoxybenzamide. It is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight of N-tert-Butyl-4-methoxybenzamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies used to characterize small molecules. The narrative emphasizes the causality behind experimental choices and the importance of orthogonal methods to ensure scientific integrity.

Core Physicochemical Characterization

Before delving into the methodologies for determining its molecular weight, it is essential to establish the fundamental identity of N-tert-Butyl-4-methoxybenzamide. This compound is a substituted benzamide, a class of molecules with significant interest in medicinal chemistry and materials science. Its core properties are summarized below.

PropertyValueSource
IUPAC Name N-tert-butyl-4-methoxybenzamide[1]
CAS Number 19486-73-8[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Calculated Molecular Weight 207.27 g/mol [2]
Canonical SMILES COC1=CC=C(C(=O)NC(C)(C)C)C=C1[1]

Theoretical Molecular Weight: The Foundational Calculation

The theoretical molecular weight is the cornerstone of any analytical investigation. It is calculated by summing the atomic masses of the constituent atoms in the molecular formula (C₁₂H₁₇NO₂).[3] This value serves as the benchmark against which all experimental results are compared.

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Total Molecular Weight: 144.132 + 17.136 + 14.007 + 31.998 = 207.273 u (often expressed as g/mol )

Caption: 2D structure of N-tert-Butyl-4-methoxybenzamide.

Experimental Verification: A Multi-Technique Approach

While the theoretical calculation provides an expected value, experimental verification is paramount for confirming the identity and purity of a synthesized compound. A robust analytical workflow does not rely on a single technique but employs orthogonal methods to build a self-validating system.

Mass Spectrometry (MS): The Gold Standard

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.[3][4] Unlike other methods, MS directly measures the mass-to-charge ratio (m/z) of an ionized molecule, providing a result that is often accurate to within a few parts per million (ppm).[5] For a compound like N-tert-Butyl-4-methoxybenzamide, Electrospray Ionization (ESI) is the preferred ionization method. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring that the primary species observed is the intact molecular ion, which is crucial for unambiguous molecular weight determination.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-tert-Butyl-4-methoxybenzamide.

    • Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The choice of a polar aprotic solvent is driven by its compatibility with the ESI process and the solubility of the analyte.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is critical; it protonates the analyte in solution, promoting the formation of the desired positive ions (e.g., [M+H]⁺).

  • Instrument Setup (Typical Parameters):

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation (e.g., 1-2 Bar).

    • Drying Gas (N₂): 8 – 12 L/min at 250 – 350 °C. This facilitates desolvation of the ionized droplets.

    • Mass Range: 50 – 500 m/z. This range comfortably includes the expected molecular ion.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure high mass accuracy.

  • Data Acquisition & Interpretation:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum. The primary peak of interest will be the protonated molecular ion [M+H]⁺.

    • Expected Observation: For N-tert-Butyl-4-methoxybenzamide (MW = 207.27), the [M+H]⁺ ion should appear at an m/z of 208.1332 (calculated for C₁₂H₁₈NO₂⁺).

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 230.1151 (calculated for C₁₂H₁₇NO₂Na⁺), which can further confirm the molecular weight.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Sample (1 mg/mL in MeOH) B Dilute to 1-10 µg/mL (50:50 ACN/H₂O + 0.1% Formic Acid) A->B Protonation Source C Infuse into ESI Source B->C D Ionization & Desolvation (Formation of [M+H]⁺) C->D E Mass Analyzer (e.g., TOF) D->E F Detector E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak (m/z = 208.13) G->H

Sources

Foundational

An In-depth Technical Guide to N-tert-Butyl-4-methoxybenzamide: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of N-tert-Butyl-4-methoxybenzamide, a significant chemical entity in the landscape of organic synthesis and medicinal chemistry. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-tert-Butyl-4-methoxybenzamide, a significant chemical entity in the landscape of organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, a robust and reproducible synthesis protocol, and a detailed analysis of its spectral characterization. The causality behind experimental choices and self-validating methodologies are emphasized to ensure scientific integrity and practical applicability.

Introduction and Scientific Relevance

N-tert-Butyl-4-methoxybenzamide belongs to the class of N-substituted benzamides, a structural motif frequently encountered in biologically active molecules. The amide bond provides chemical stability and the capacity for hydrogen bonding, which is crucial for interactions with biological targets.[1] The presence of a 4-methoxy group on the benzoyl ring and a sterically hindering tert-butyl group on the nitrogen atom imparts distinct electronic and conformational properties. These features can influence the molecule's bioavailability, metabolic stability, and interaction with specific enzymes or receptors, making it a valuable scaffold in medicinal chemistry for lead optimization.[1][2] Derivatives of 4-methoxybenzamide have been explored for a range of potential therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1]

Physicochemical and Structural Properties

The fundamental characteristics of N-tert-Butyl-4-methoxybenzamide are summarized below, providing essential data for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[3][4]
Molecular Weight 207.27 g/mol [2][3]
CAS Number 19486-73-8[3][5]
Melting Point 117–118 °C[6]
Appearance White solid[6]
IUPAC Name N-tert-butyl-4-methoxybenzamide[2]
SMILES CC(C)(C)NC(=O)C1=CC=C(C=C1)OC[2]

Below is a two-dimensional representation of the chemical structure of N-tert-Butyl-4-methoxybenzamide, generated using the DOT language.

Chemical structure of N-tert-Butyl-4-methoxybenzamide.

Synthesis Protocol: Acylation of tert-Butylamine

The most common and efficient synthesis of N-tert-Butyl-4-methoxybenzamide is achieved through the acylation of tert-butylamine with 4-methoxybenzoyl chloride.[1] This reaction, a variation of the Schotten-Baumann reaction, is a robust method for forming the amide bond.[1] The causality behind this choice is the high reactivity of the acid chloride, which readily undergoes nucleophilic attack by the amine.

Reagents and Materials
  • 4-Methoxybenzoyl chloride

  • tert-Butylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1] The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-methoxybenzoyl chloride) is consumed.

  • Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] The acidic wash removes excess amine and base, while the bicarbonate wash removes any unreacted acid chloride and the resulting 4-methoxybenzoic acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-tert-Butyl-4-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine tert-Butylamine & Triethylamine in Anhydrous DCM ReactionVessel Combine at 0°C, then stir at RT Amine->ReactionVessel AcidChloride 4-Methoxybenzoyl Chloride in Anhydrous DCM AcidChloride->ReactionVessel Dropwise addition Quench Quench with Water ReactionVessel->Quench TLC Monitoring Wash Sequential Washes: 1M HCl, NaHCO₃, Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Recrystallization Evaporate->Purify Product Pure N-tert-Butyl- 4-methoxybenzamide Purify->Product

Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.

Structural Elucidation and Spectroscopic Analysis

The identity and purity of the synthesized N-tert-Butyl-4-methoxybenzamide are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, creating a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organic molecules. The spectra are typically recorded in deuterated chloroform (CDCl₃).[6]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

    • δ 7.67 (d, J = 8.8 Hz, 2H): These two protons correspond to the aromatic hydrogens ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing amide. The doublet splitting pattern with a coupling constant of 8.8 Hz indicates coupling to the two protons on the adjacent aromatic carbons.[6]

    • δ 6.88 (d, J = 8.8 Hz, 2H): These two protons are the aromatic hydrogens meta to the carbonyl group (and ortho to the methoxy group). They are shifted upfield relative to the other aromatic protons due to the electron-donating effect of the methoxy group. The splitting pattern mirrors that of their coupling partners.[6]

    • δ 5.89 (br s, 1H): This broad singlet corresponds to the amide proton (N-H). The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.[6]

    • δ 3.82 (s, 3H): This sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH₃) protons.[6]

    • δ 1.45 (s, 9H): A prominent singlet integrating to nine protons is the signature signal for the magnetically equivalent protons of the tert-butyl group.[6]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

    • δ 166.4: The carbonyl carbon of the amide group, shifted significantly downfield.[6]

    • δ 161.8: The aromatic carbon bearing the methoxy group.[6]

    • δ 128.4: The aromatic carbons ortho to the carbonyl group.[6]

    • δ 128.1: The quaternary aromatic carbon attached to the carbonyl group.[6]

    • δ 113.5: The aromatic carbons meta to the carbonyl group.[6]

    • δ 55.3: The carbon of the methoxy group.[6]

    • δ 51.4: The quaternary carbon of the tert-butyl group.[6]

    • δ 28.9: The three equivalent methyl carbons of the tert-butyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum is typically recorded using a KBr pellet.

  • ν 3330 cm⁻¹: A prominent absorption band corresponding to the N-H stretching vibration of the secondary amide.[6]

  • ν 1646 cm⁻¹: A strong absorption band characteristic of the C=O (amide I band) stretching vibration.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (207.27).

  • Key Fragmentation: A characteristic fragmentation pattern involves the cleavage of the tert-butyl group, resulting in a stable tertiary carbocation with an m/z of 57 ([C₄H₉]⁺). This is often the base peak in the spectrum.[2] Another significant fragment would be the 4-methoxybenzoyl cation at m/z 135.

Potential Applications and Future Directions

As an analogue of biologically active benzamides, N-tert-Butyl-4-methoxybenzamide serves as a valuable intermediate in organic synthesis and medicinal chemistry.[2] Its specific structure, combining a bulky lipophilic group with an electron-donating substituent on the aromatic ring, makes it an interesting candidate for structure-activity relationship (SAR) studies in the development of novel therapeutic agents. Further research could explore its potential as an anti-inflammatory or analgesic agent, building upon the known activities of related compounds.[2]

References

  • The Royal Society of Chemistry. (2017). N-(tert-Butyl)-4-methoxybenzamide 2b.
  • PubChem. N-(tert-butyl)-3-fluoro-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. 4-tert-butyl-n-(4-methoxyphenyl)benzamide. University of Luxembourg. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • SpectraBase. N-Tert-butyl-4-methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChem. N-tert-Butyl-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines.
  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • AA Blocks. N-tert-Butyl-4-methoxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (PMC). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • SpectraBase. N-tert-Butylbenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemsrc. N-[(4-tert-butylphenyl)methoxy]benzamide. Retrieved from [Link]

  • PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. p-Methoxybenzamide - NIST WebBook. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Exploratory

N-tert-Butyl-4-methoxybenzamide physical properties

An In-depth Technical Guide to the Physical Properties of N-tert-Butyl-4-methoxybenzamide Abstract The precise characterization of a compound's physical properties is a cornerstone of robust scientific inquiry, directly...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N-tert-Butyl-4-methoxybenzamide

Abstract

The precise characterization of a compound's physical properties is a cornerstone of robust scientific inquiry, directly influencing formulation, bioavailability, and process chemistry. This guide provides a comprehensive technical overview of the core physical properties of N-tert-Butyl-4-methoxybenzamide (CAS No: 19486-73-8 / 3056-92-0). Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and presents self-validating protocols for determining these critical parameters. Designed for researchers, scientists, and drug development professionals, this whitepaper synthesizes technical data with field-proven insights to ensure the integrity and reproducibility of future research and development efforts involving this compound.

Introduction: The Structural Basis of Physical Behavior

N-tert-Butyl-4-methoxybenzamide is an aromatic amide characterized by a methoxy-substituted phenyl ring linked to a bulky tert-butyl group via an amide bond. This unique molecular architecture—a planar, polar aromatic system coupled with a sterically demanding, non-polar aliphatic group—governs its intermolecular forces and, consequently, its macroscopic physical properties. The amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), while the methoxy group acts as a hydrogen bond acceptor. The tert-butyl group introduces significant van der Waals interactions and lipophilicity. Understanding this interplay is critical for predicting solubility, thermal behavior, and crystalline structure.

Molecular Identity:

  • Chemical Name: N-tert-Butyl-4-methoxybenzamide

  • Synonym(s): N-(1,1-dimethylethyl)-4-methoxybenzamide

  • Molecular Formula: C₁₂H₁₇NO₂[1]

  • Molecular Weight: 207.27 g/mol [1]

  • CAS Number: 19486-73-8[1][2], 3056-92-0

Core Physical Properties: A Quantitative Summary

The following table consolidates the essential physical property data for N-tert-Butyl-4-methoxybenzamide. These values serve as a critical baseline for quality control, experimental design, and computational modeling.

PropertyValue/ObservationRecommended Experimental MethodSource
Appearance White solidVisual Inspection[3]
Melting Point 117–118 °CCapillary Apparatus / DSC[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol)Solvent Miscibility TestingInferred from structure & literature[3]
Boiling Point Decomposes at atmospheric pressureN/AAssumed based on structure

Experimental Methodologies: A Framework for Data Integrity

The trustworthiness of physical property data is inextricably linked to the quality of the methods used for its determination. The following sections detail authoritative, step-by-step protocols designed to yield reproducible and accurate results.

Melting Point Determination by Capillary Method

Causality and Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. For N-tert-Butyl-4-methoxybenzamide, a sharp melting range (≤ 1 °C) is indicative of high purity. The capillary method, while traditional, is a reliable and accessible technique. The protocol described in the supporting literature utilizes a Büchi SMP-20 capillary apparatus.[3]

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline N-tert-Butyl-4-methoxybenzamide.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Ramp: Set a rapid heating ramp to approach the expected melting point (approx. 117 °C). Reduce the ramp rate to 1-2 °C per minute about 10 °C below the expected melting point.

  • Observation and Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the span between these two temperatures.

Workflow for Capillary Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording A Powder the crystalline sample B Pack 2-3 mm into a capillary tube A->B C Place capillary in apparatus B->C D Heat rapidly to ~107°C C->D E Heat slowly (1-2°C/min) D->E F Record T_onset (first liquid) E->F G Record T_clear (all liquid) F->G H Report Melting Range (T_onset - T_clear) G->H Solubility_Logic start Start: Solubility Test prep Add 5 mg compound to 1 mL solvent start->prep mix Vortex and Equilibrate prep->mix observe Visually inspect for undissolved solid mix->observe decision Is solid visible? observe->decision soluble Result: Soluble decision->soluble No insoluble Result: Insoluble / Sparingly Soluble decision->insoluble Yes end End soluble->end insoluble->end

Caption: Decision process for qualitative solubility assessment.

Spectroscopic and Structural Data

While not physical properties in the classical sense, spectroscopic data are integral to confirming the identity and purity of the material being tested. The literature provides the following key spectral features for N-tert-Butyl-4-methoxybenzamide, acquired in CDCl₃. [3]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H). [3]* ¹³C NMR (100 MHz, CDCl₃): δ 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9. [3]* FTIR (KBr): νₘₐₓ 3330 (N-H), 1646 (C=O) cm⁻¹. [3]

Conclusion

The physical properties of N-tert-Butyl-4-methoxybenzamide, including its nature as a white crystalline solid with a melting point of 117–118 °C, are direct consequences of its molecular structure. Its predicted poor aqueous solubility and good solubility in organic solvents are consistent with its combined aromatic and bulky aliphatic character. The protocols and data provided in this guide offer a validated framework for the quality assessment and effective utilization of this compound in research and development. Adherence to these methodologically sound practices is paramount for ensuring data integrity and advancing scientific discovery.

References

  • Title: A green and catalyst-free synthesis of N-alkylbenzamides from N-alkyloxaziridines in aqueous medium Source: Royal Society of Chemistry URL

Sources

Exploratory

Spectroscopic Profile of N-tert-Butyl-4-methoxybenzamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-tert-Butyl-4-methoxybenzamide (C₁₂H₁₇NO₂), a substituted aromatic amide. Designed for researchers and professionals in chemical synthesis and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N-tert-Butyl-4-methoxybenzamide (C₁₂H₁₇NO₂), a substituted aromatic amide. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a comprehensive characterization of the molecule. The discussion emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for unambiguous identification and quality control.

Structural and Spectroscopic Overview

N-tert-Butyl-4-methoxybenzamide is characterized by a central benzamide core. The aromatic ring is para-substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing N-tert-butylcarboxamide group (-C(O)NHC(CH₃)₃). This specific arrangement of functional groups creates a distinct and predictable spectroscopic signature, which is crucial for its identification and differentiation from related isomers and impurities. The following sections dissect the data from primary spectroscopic techniques, linking empirical observations to the underlying molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For N-tert-Butyl-4-methoxybenzamide, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The spectra were acquired in deuterated chloroform (CDCl₃), and chemical shifts are reported relative to the residual solvent signals.[1]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is characterized by five distinct signals, each corresponding to a unique proton environment in the molecule. The integration of these signals confirms the proton count for each group.

Causality and Interpretation:

  • Aromatic Protons (δ 7.67 & 6.88 ppm): The para-substitution pattern on the benzene ring results in a classic AA'BB' spin system, which appears as two distinct doublets. The protons ortho to the electron-withdrawing amide group (H-2, H-6) are deshielded and appear downfield at 7.67 ppm. Conversely, the protons ortho to the electron-donating methoxy group (H-3, H-5) are shielded and appear upfield at 6.88 ppm. The coupling constant of J = 8.8 Hz is characteristic of ortho-coupling between adjacent aromatic protons.[1]

  • Amide Proton (δ 5.89 ppm): The N-H proton signal appears as a broad singlet. Its chemical shift can be variable and is dependent on factors like concentration and solvent due to hydrogen bonding.

  • Methoxy Protons (δ 3.82 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at 3.82 ppm.[1]

  • tert-Butyl Protons (δ 1.45 ppm): The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C bonds. This high degree of symmetry results in a sharp, intense singlet at 1.45 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.67Doublet2H8.8Ar-H (ortho to C=O)
6.88Doublet2H8.8Ar-H (ortho to OCH₃)
5.89Broad Singlet1H-N-H
3.82Singlet3H--OCH₃
1.45Singlet9H--C(CH₃)₃
Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, showing all eight unique carbon environments as predicted by its structure.

Causality and Interpretation:

  • Amide Carbonyl (δ 166.4 ppm): The carbonyl carbon of the amide is the most deshielded carbon in the spectrum due to the strong electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.[1]

  • Aromatic Carbons (δ 161.8 - 113.5 ppm): The C-4 carbon attached to the methoxy group is highly deshielded (161.8 ppm) due to the oxygen's electronegativity. The C-1 carbon (ipso to the amide) is found at 128.4 ppm. The carbons ortho to the amide (C-2, C-6) appear at 128.1 ppm, while the carbons ortho to the methoxy group (C-3, C-5) are significantly shielded, appearing at 113.5 ppm.[1]

  • Methoxy Carbon (δ 55.3 ppm): The carbon of the methoxy group appears at a typical chemical shift for an sp³-hybridized carbon attached to an oxygen atom.[1]

  • tert-Butyl Carbons (δ 51.4 & 28.9 ppm): The quaternary carbon of the tert-butyl group appears at 51.4 ppm, while the three equivalent methyl carbons give a strong signal at 28.9 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
166.4C=O (Amide)
161.8C-4 (Ar-C-OCH₃)
128.4C-1 (Ar-C-C=O)
128.1C-2, C-6 (Ar-CH)
113.5C-3, C-5 (Ar-CH)
55.3-OCH₃
51.4-C(CH₃)₃
28.9-C(CH₃)₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of N-tert-Butyl-4-methoxybenzamide, typically recorded using a KBr pellet, shows characteristic absorption bands that confirm the presence of the amide and aromatic functionalities.[1]

Causality and Interpretation:

  • N-H Stretch (3330 cm⁻¹): This sharp, strong absorption is characteristic of the N-H stretching vibration in a secondary amide. Its position indicates some degree of hydrogen bonding in the solid state.[1]

  • C=O Stretch (1646 cm⁻¹): This very strong and sharp band, known as the Amide I band, is definitive for the carbonyl group of the amide. Its frequency is slightly lowered from a typical ketone due to resonance with the nitrogen lone pair.[1]

  • Aromatic C=C Stretches (~1600-1450 cm⁻¹): Multiple sharp bands in this region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

  • C-O Stretch (~1250 cm⁻¹): A strong band in this region is indicative of the aryl-alkyl ether C-O stretching vibration of the methoxy group.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (νₘₐₓ) cm⁻¹IntensityAssignment
3330Strong, SharpN-H Stretch
1646Very Strong, SharpC=O Stretch (Amide I)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific spectrum for N-tert-Butyl-4-methoxybenzamide is not publicly available, its fragmentation under Electron Ionization (EI) can be reliably predicted based on its structure and data from analogous compounds. The molecular weight of the compound is 207.27 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺•, m/z 207): The parent ion peak is expected at m/z 207, corresponding to the molecular weight of the compound.

  • Base Peak (m/z 135): The most stable fragment, and likely the base peak, would result from the cleavage of the N-C(tert-butyl) bond to form the 4-methoxybenzoyl cation. This fragment is highly stabilized by resonance.

  • Loss of Methyl Radical (m/z 192): A peak corresponding to [M-15]⁺ would arise from the loss of a methyl radical from the tert-butyl group.

  • tert-Butyl Cation (m/z 57): The formation of the stable tertiary tert-butyl cation is another highly probable fragmentation pathway.

Table 4: Predicted Key Fragments in EI-MS

m/zPredicted Fragment Ion
207[C₁₂H₁₇NO₂]⁺• (Molecular Ion)
192[M - CH₃]⁺
135[CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation)
57[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols must be followed.

General Sample Characterization Workflow

The following diagram illustrates a self-validating workflow for the comprehensive spectroscopic analysis of a synthesized sample of N-tert-Butyl-4-methoxybenzamide.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation P Synthesized Compound S Dissolve in CDCl3 (NMR) Prepare KBr Pellet (IR) Prepare Dilute Solution (MS) P->S NMR ¹H & ¹³C NMR Acquisition S->NMR IR FT-IR Acquisition S->IR MS EI-MS Acquisition S->MS D Process Spectra (Baseline, Integration, Peak Picking) NMR->D IR->D MS->D A Assign Signals & Correlate Data D->A C Structural Confirmation (Compare with Predicted Data) A->C G cluster_evidence Spectroscopic Evidence cluster_features Molecular Features Structure N-tert-Butyl-4-methoxybenzamide tBu tert-Butyl Group Structure->tBu MeO Methoxy Group Structure->MeO Amide Amide Linkage Structure->Amide Aryl p-Disubstituted Ring Structure->Aryl HNMR ¹H NMR δ 1.45 (9H, s) δ 3.82 (3H, s) δ 7.67/6.88 (2H each, d) HNMR->tBu HNMR->MeO HNMR->Aryl CNMR ¹³C NMR δ 28.9, 51.4 δ 55.3 δ 113.5-161.8 CNMR->tBu CNMR->MeO CNMR->Aryl IR IR ν = 3330 cm⁻¹ (N-H) ν = 1646 cm⁻¹ (C=O) IR->Amide MS MS m/z 135 m/z 57 MS->tBu MS->Aryl

Sources

Foundational

An In-depth Technical Guide to the NMR Spectrum Analysis of N-tert-Butyl-4-methoxybenzamide

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of N-tert-Butyl-4-methoxybenzamide, a compound of interest in chemical research and drug development. Tailored for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of N-tert-Butyl-4-methoxybenzamide, a compound of interest in chemical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this molecule. We will explore the nuances of its ¹H and ¹³C NMR spectra, supported by experimental data, theoretical principles, and detailed protocols.

Introduction: The Structural Significance of N-tert-Butyl-4-methoxybenzamide and the Power of NMR

N-tert-Butyl-4-methoxybenzamide belongs to the class of N-substituted benzamides, a scaffold present in numerous biologically active molecules. The amide linkage is a cornerstone of peptide chemistry and imparts specific conformational and hydrogen-bonding properties crucial for molecular recognition in biological systems. The 4-methoxy and N-tert-butyl substituents further modulate the electronic and steric properties of the molecule, influencing its reactivity, solubility, and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] This guide will dissect the ¹H and ¹³C NMR spectra of N-tert-Butyl-4-methoxybenzamide, providing a framework for its complete spectral assignment and structural verification.

Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information about the proton environments within a molecule. The key parameters to consider are the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and empirical data from similar structures, the following is a detailed analysis of the expected ¹H NMR spectrum of N-tert-Butyl-4-methoxybenzamide.

Table 1: Predicted ¹H NMR Data for N-tert-Butyl-4-methoxybenzamide in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.70Doublet (d)2HAromatic (H-2, H-6)
b~6.90Doublet (d)2HAromatic (H-3, H-5)
c~5.95Broad Singlet (br s)1HAmide (N-H)
d~3.85Singlet (s)3HMethoxy (O-CH₃)
e~1.45Singlet (s)9Htert-Butyl (C(CH₃)₃)
Detailed Signal Analysis
  • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene ring.

    • The protons ortho to the electron-withdrawing amide group (H-2, H-6) are deshielded and appear at a lower field (further downfield) around 7.70 ppm.[5]

    • The protons ortho to the electron-donating methoxy group (H-3, H-5) are shielded and appear at a higher field (further upfield) around 6.90 ppm.[5]

    • Due to the symmetry of the para-substituted ring, H-2 is coupled only to H-3, and H-6 is coupled only to H-5, resulting in two distinct doublets. The typical ortho-coupling constant (³J) in benzene rings is in the range of 7-10 Hz. For N-tert-Butyl-4-methoxybenzamide, this has been reported to be 8.8 Hz.

  • Amide Proton (N-H): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected around 5.95 ppm.

  • Methoxy Protons (O-CH₃): The three equivalent protons of the methoxy group give rise to a sharp singlet at approximately 3.85 ppm. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.

  • tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group produce a sharp singlet at around 1.45 ppm. This high-field chemical shift is typical for alkyl protons shielded from deshielding groups.

Caption: Molecular structure of N-tert-Butyl-4-methoxybenzamide.

Unraveling the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon environment.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for N-tert-Butyl-4-methoxybenzamide in CDCl₃

SignalChemical Shift (δ, ppm)Assignment
1~166.5Carbonyl (C=O)
2~162.0Aromatic (C-4)
3~128.5Aromatic (C-1)
4~128.3Aromatic (C-2, C-6)
5~113.6Aromatic (C-3, C-5)
6~55.4Methoxy (-OCH₃)
7~51.5tert-Butyl (quaternary C)
8~28.9tert-Butyl (-CH₃)
Detailed Signal Analysis
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears at the lowest field, around 166.5 ppm.

  • Aromatic Carbons:

    • The carbon attached to the electronegative oxygen of the methoxy group (C-4) is the most deshielded of the aromatic carbons, appearing around 162.0 ppm.

    • The ipso-carbon to which the amide group is attached (C-1) is found at approximately 128.5 ppm.

    • The two equivalent carbons ortho to the amide group (C-2, C-6) resonate at about 128.3 ppm.

    • The two equivalent carbons meta to the amide group (C-3, C-5) are the most shielded of the aromatic carbons, appearing at around 113.6 ppm due to the electron-donating effect of the methoxy group.

  • Aliphatic Carbons:

    • The methoxy carbon appears at a characteristic chemical shift of about 55.4 ppm.

    • The quaternary carbon of the tert-butyl group is observed around 51.5 ppm.

    • The three equivalent methyl carbons of the tert-butyl group are found at the highest field, around 28.9 ppm.

Experimental Considerations and Advanced NMR Techniques

Solvent Effects

The choice of solvent can significantly influence the chemical shifts in an NMR spectrum, particularly for protons involved in hydrogen bonding, such as the amide N-H proton. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H signal is expected to shift downfield compared to its position in CDCl₃ due to the formation of hydrogen bonds with the solvent molecules. For the related compound 4-methoxybenzamide, the amide protons appear around 7.8 and 7.2 ppm in DMSO-d₆.[6] A similar downfield shift would be anticipated for the N-H proton of N-tert-Butyl-4-methoxybenzamide. The chemical shifts of other protons and carbons are generally less affected, although minor shifts can be observed.

2D NMR Spectroscopy

For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments.

  • COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic doublets at ~7.70 ppm and ~6.90 ppm, confirming their ortho-relationship.

  • HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks between:

    • The proton signal at ~7.70 ppm and the carbon signal at ~128.3 ppm (C-2, C-6).

    • The proton signal at ~6.90 ppm and the carbon signal at ~113.6 ppm (C-3, C-5).

    • The proton signal at ~3.85 ppm and the carbon signal at ~55.4 ppm (-OCH₃).

    • The proton signal at ~1.45 ppm and the carbon signal at ~28.9 ppm (tert-butyl -CH₃).

Caption: Experimental workflow for synthesis and NMR analysis.

Experimental Protocol: Synthesis and NMR Sample Preparation

Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[7]

Materials:

  • 4-Methoxybenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (anhydrous)

  • Triethylamine

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-tert-Butyl-4-methoxybenzamide as a white solid.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified N-tert-Butyl-4-methoxybenzamide.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Insert the sample into the NMR spectrometer for analysis.

Conclusion

The NMR spectrum of N-tert-Butyl-4-methoxybenzamide is a clear illustration of the power of this technique in molecular structure elucidation. Each signal in both the ¹H and ¹³C spectra can be logically assigned based on fundamental principles of chemical shifts, coupling constants, and substituent effects. Advanced techniques like 2D NMR can further corroborate these assignments, providing an unambiguous structural confirmation. This guide serves as a comprehensive resource for researchers working with this and similar molecules, demonstrating a systematic approach to NMR spectral analysis from first principles to experimental verification.

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  • 2D NMR FOR THE CHEMIST. University of California, Berkeley. Link

  • Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols. Benchchem. Link

  • An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate. Benchchem. Link

  • Synthesis of N-tert-butyl amides via Ritter reaction catalyzed by Cu(OTf)₂. ResearchGate. Link

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Exploratory

The Molecular Architecture: Correlating Structure with Vibrational Modes

An In-Depth Technical Guide to the Infrared Spectral Analysis of N-tert-Butyl-4-methoxybenzamide This document provides a comprehensive technical examination of the infrared (IR) spectroscopy data for N-tert-Butyl-4-meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectral Analysis of N-tert-Butyl-4-methoxybenzamide

This document provides a comprehensive technical examination of the infrared (IR) spectroscopy data for N-tert-Butyl-4-methoxybenzamide. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple data summary. It delves into the causal relationships between molecular structure and vibrational spectroscopy, presents a field-proven, self-validating protocol for data acquisition, and offers a detailed interpretation of the compound's spectral features.

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the characteristic vibrational modes of chemical bonds. The structure of N-tert-Butyl-4-methoxybenzamide presents several key functional groups, each with a distinct and predictable IR signature.

The primary functional groups that dictate the IR spectrum are the secondary amide, the aromatic ring with its methoxy and amide substituents, and the bulky tert-butyl group. Understanding these individual components is the first step in a robust spectral interpretation.

cluster_mol N-tert-Butyl-4-methoxybenzamide mol Core Structure amide Secondary Amide (-CONH-) mol->amide N-H Stretch C=O Stretch (Amide I) N-H Bend (Amide II) tertbutyl tert-Butyl Group (-C(CH₃)₃) mol->tertbutyl sp³ C-H Stretch C-H Bending aromatic 1,4-Disubstituted Aromatic Ring mol->aromatic sp² C-H Stretch C=C Bending methoxy Methoxy Group (-OCH₃) mol->methoxy sp³ C-H Stretch Asymm. C-O-C Stretch

Caption: Key functional groups in N-tert-Butyl-4-methoxybenzamide and their primary IR vibrational modes.

Spectral Deconstruction: A Detailed Peak-by-Peak Analysis

The infrared spectrum of N-tert-Butyl-4-methoxybenzamide is a composite of the absorptions from its constituent parts. The precise location and intensity of these peaks are influenced by factors such as resonance with the aromatic ring and potential intermolecular hydrogen bonding in the solid state. Experimental data reveals two particularly prominent peaks at 3330 cm⁻¹ and 1646 cm⁻¹.[1] A full assignment of the characteristic vibrational frequencies is detailed below.

Table 1: Principal Infrared Absorption Bands for N-tert-Butyl-4-methoxybenzamide

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Correlation
3330[1]Strong, SharpN-H StretchSecondary Amide
~3030Medium-WeakAromatic C-H StretchAromatic Ring
2950 - 2850Medium-StrongAliphatic C-H Stretchtert-Butyl & Methoxy Groups
1646[1]Very StrongC=O Stretch (Amide I Band)Secondary Amide
1570 - 1515MediumN-H Bend (Amide II Band)Secondary Amide
1500 & 1600MediumC=C Ring StretchingAromatic Ring
1300 - 1200StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1250 - 1020MediumC-N StretchAmide
~1040MediumSymmetric C-O-C StretchAryl Alkyl Ether
Detailed Interpretation
  • N-H Stretching (3330 cm⁻¹): This sharp, strong absorption is characteristic of the N-H bond in a secondary amide.[2][3] In the solid state, its position suggests the presence of intermolecular hydrogen bonding, which typically shifts this band to a lower frequency compared to its gas-phase or dilute solution value.

  • C-H Stretching (3100-2850 cm⁻¹): This region contains multiple overlapping peaks. A weaker absorption just above 3000 cm⁻¹ is expected for the C-H bonds of the aromatic ring.[4] The stronger, more prominent peaks below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the numerous sp³-hybridized C-H bonds in the tert-butyl and methoxy groups.

  • Amide I Band - C=O Stretching (1646 cm⁻¹): This is typically the most intense absorption in an amide's spectrum.[5] The value of 1646 cm⁻¹ is consistent with a secondary amide where the carbonyl group is conjugated with an aromatic ring.[1][6] This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency from that of a typical aliphatic ketone.

  • Amide II Band - N-H Bending (~1550 cm⁻¹): Secondary amides in the solid state exhibit a characteristic N-H bending vibration, coupled with C-N stretching, in the 1570-1515 cm⁻¹ region.[6] This band is a reliable indicator of the secondary amide structure.

  • Aromatic and Ether C-O Stretches (1300-1000 cm⁻¹): The presence of an aryl alkyl ether (the methoxy group on the benzene ring) gives rise to two characteristic C-O stretching bands.[7][8] The asymmetric C-O-C stretch is expected to be strong and appear between 1300-1200 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹.[9][10]

A Self-Validating Protocol for High-Fidelity ATR-FTIR Spectroscopy

To ensure the acquisition of a reliable and reproducible spectrum, the Attenuated Total Reflectance (ATR) sampling technique is recommended. ATR-FTIR is the most widely used sampling method for its simplicity, speed, and minimal sample preparation requirements for solid powders.[11][12] The following protocol is designed to be self-validating, with checkpoints to ensure data integrity.

Experimental Workflow Diagram

A Start: Instrument Ready B Clean ATR Crystal Surface (e.g., with isopropanol) A->B C Acquire Background Spectrum (Clean, empty crystal) B->C D Verify Background (Flat baseline, no contaminant peaks) C->D D->B Contamination Found E Place Small Amount of N-tert-Butyl-4-methoxybenzamide Powder on Crystal D->E Background OK F Apply Consistent Pressure (Ensure optimal sample contact) E->F G Acquire Sample Spectrum F->G H Inspect Spectrum Quality (Good signal-to-noise, no saturated peaks) G->H H->F Poor Contact/ Low Signal I Clean ATR Crystal Surface H->I Spectrum OK J End: Data Saved I->J

Caption: A self-validating workflow for ATR-FTIR analysis of solid samples.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning (Validation Point 1): The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[13] Wipe the crystal surface with a lint-free swab lightly dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate. The cleanliness is the first step to a trustworthy result.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental absorptions, which will be digitally subtracted from the sample spectrum. Causality: Failure to acquire an accurate background will result in a distorted final spectrum with false peaks from atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of N-tert-Butyl-4-methoxybenzamide powder onto the center of the ATR crystal. Only a few milligrams are needed.[14]

  • Pressure Application (Validation Point 2): Use the instrument's pressure arm to press the solid sample firmly against the ATR crystal.[11] Consistent and adequate pressure is critical for creating the intimate contact necessary for the IR evanescent wave to penetrate the sample effectively.[11] Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

  • Data Evaluation (Validation Point 3): Immediately inspect the acquired spectrum. The baseline should be relatively flat, and the strongest peaks should not be "flat-topped" (a sign of detector saturation). The key Amide I band around 1646 cm⁻¹ should be sharp and well-defined. If the signal is weak, re-evaluate the pressure and sample contact (Step 5).

  • Post-Measurement Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly as described in Step 2. Proper cleaning prevents cross-contamination of future measurements.

Conclusion

The infrared spectrum of N-tert-Butyl-4-methoxybenzamide provides a definitive fingerprint for its molecular structure. The key absorptions—a sharp N-H stretch at 3330 cm⁻¹, a very strong Amide I (C=O) band at 1646 cm⁻¹, and characteristic bands for the aryl ether linkage—serve as reliable identifiers.[1] For professionals in drug development and quality control, this spectral data, when acquired using a robust and self-validating protocol like the ATR-FTIR method described herein, offers a rapid and effective tool for structural confirmation and identity verification.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 234-242. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for an article. RSC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • All About Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Foundational

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-tert-Butyl-4-methoxybenzamide

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways of N-tert-Butyl-4-methoxybenzamide. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways of N-tert-Butyl-4-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core principles governing the molecule's behavior under common ionization techniques. By elucidating the expected fragmentation patterns, this guide serves as a valuable resource for molecular identification, structural characterization, and method development.

Introduction: The Significance of N-tert-Butyl-4-methoxybenzamide in Modern Research

N-tert-Butyl-4-methoxybenzamide belongs to the class of N-substituted benzamides, a scaffold of considerable interest in medicinal chemistry and materials science. The presence of the bulky tert-butyl group and the electron-donating methoxy group on the benzoyl moiety imparts unique physicochemical properties to the molecule, influencing its biological activity and material characteristics. Accurate and reliable analytical methods are paramount for its identification and quantification in various matrices. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation of such compounds. Understanding the fragmentation behavior of N-tert-Butyl-4-methoxybenzamide is crucial for interpreting its mass spectra, enabling confident identification and providing insights into its chemical nature.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, rich in structural information. The fragmentation of N-tert-Butyl-4-methoxybenzamide under EI is expected to be governed by the lability of the amide bond and the stability of the resulting fragments.

A primary fragmentation event for aromatic amides is the formation of a resonance-stabilized benzoyl cation[1]. For N-tert-Butyl-4-methoxybenzamide, this would involve the cleavage of the N-CO bond. The presence of the tert-butyl group, a bulky and highly branched alkyl substituent, introduces specific fragmentation pathways.

Key Predicted EI Fragmentation Pathways:

  • Formation of the 4-methoxybenzoyl cation (m/z 135): This is anticipated to be a prominent peak in the EI spectrum. The cleavage of the amide bond results in the formation of the stable 4-methoxybenzoyl cation and a tert-butylaminyl radical. The resonance stabilization provided by the benzene ring and the electron-donating methoxy group contributes to the abundance of this ion.

  • Loss of a methyl radical from the 4-methoxybenzoyl cation (m/z 120): The 4-methoxybenzoyl cation can undergo further fragmentation by losing a methyl radical from the methoxy group.

  • Formation of the tert-butyl cation (m/z 57): Alpha-cleavage at the nitrogen atom can lead to the formation of the highly stable tertiary carbocation, the tert-butyl cation. This is a common fragmentation pathway for compounds containing a tert-butyl group.

  • Loss of isobutylene (C4H8) via McLafferty-type rearrangement: Although a classical McLafferty rearrangement requires a gamma-hydrogen, a related rearrangement involving the tert-butyl group can lead to the loss of a neutral isobutylene molecule, resulting in a fragment ion at m/z 151.

  • Cleavage of the tert-butyl group: Direct cleavage of the C-N bond can result in the loss of a tert-butyl radical, leading to a fragment at m/z 150.

Diagrammatic Representation of Predicted EI Fragmentation

Caption: Predicted EI fragmentation pathways for N-tert-Butyl-4-methoxybenzamide.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing structural information. The fragmentation of the [M+H]+ ion of N-tert-Butyl-4-methoxybenzamide is expected to be directed by the site of protonation. Protonation is likely to occur at the amide oxygen or nitrogen, or the oxygen of the methoxy group.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of isobutylene: The most prominent fragmentation pathway for the protonated molecule is anticipated to be the loss of a neutral isobutylene (C4H8) molecule from the tert-butyl group. This results in a stable protonated 4-methoxybenzamide ion at m/z 152. This is a characteristic fragmentation for protonated tert-butyl amides.

  • Formation of the 4-methoxybenzoyl cation (m/z 135): Subsequent fragmentation of the m/z 152 ion through the loss of ammonia (NH3) would yield the 4-methoxybenzoyl cation.

  • Loss of water: If protonation occurs on the amide oxygen, the loss of a water molecule from the [M+H]+ ion is a possibility, leading to a fragment at m/z 189.

Diagrammatic Representation of Predicted ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Quantitative Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the mass spectra of N-tert-Butyl-4-methoxybenzamide under both EI and ESI conditions.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
EI 207 ([M]•+)150[M - •C4H9]+
151[M - C4H8]•+
135[CH3OC6H4CO]+ (4-methoxybenzoyl cation)
120[C7H4O2]•+ ([135 - •CH3])
57[C4H9]+ (tert-butyl cation)
ESI-MS/MS 208 ([M+H]+)152[M+H - C4H8]+
135[CH3OC6H4CO]+ (4-methoxybenzoyl cation)
190[M+H - H2O]+

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general workflow for the analysis of N-tert-Butyl-4-methoxybenzamide using mass spectrometry.

Objective: To acquire high-quality electron ionization (EI) and electrospray ionization (ESI) tandem mass spectra of N-tert-Butyl-4-methoxybenzamide for structural confirmation and fragmentation analysis.

Materials and Reagents:

  • N-tert-Butyl-4-methoxybenzamide (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Helium (for GC-MS)

  • Nitrogen (for LC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS (EI) Analysis cluster_lcms LC-MS/MS (ESI) Analysis cluster_data Data Analysis P1 Weigh N-tert-Butyl-4- methoxybenzamide standard P2 Dissolve in appropriate solvent (e.g., Methanol for LC, Dichloromethane for GC) P1->P2 P3 Prepare serial dilutions to optimize signal intensity P2->P3 G1 Inject sample into GC P3->G1 L1 Inject sample into LC P3->L1 G2 Chromatographic separation on a suitable capillary column G1->G2 G3 Elution into MS G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass analysis (full scan) G4->G5 D1 Extract mass spectra G5->D1 L2 Chromatographic separation on a C18 column L1->L2 L3 Elution into MS L2->L3 L4 Electrospray Ionization (positive mode) L3->L4 L5 Precursor ion selection ([M+H]+) L4->L5 L6 Collision-Induced Dissociation (CID) L5->L6 L7 Product ion analysis L6->L7 L7->D1 D2 Identify molecular ion and fragment ions D1->D2 D3 Propose fragmentation pathways D2->D3 D4 Compare with predicted fragmentation D3->D4

Sources

Exploratory

Synthesis of N-tert-Butyl-4-methoxybenzamide from 4-methoxybenzoic acid

<-4-2-_1> ## An In-Depth Technical Guide to the Abstract This comprehensive technical guide provides a detailed exploration of the synthesis of N-tert-Butyl-4-methoxybenzamide, a compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

<-4-2-_1> ## An In-Depth Technical Guide to the

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of N-tert-Butyl-4-methoxybenzamide, a compound of interest in medicinal chemistry and drug development.[1] We delve into the prevalent and efficient two-step synthetic pathway commencing from 4-methoxybenzoic acid. This process involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, 4-methoxybenzoyl chloride, followed by amidation with the sterically hindered amine, tert-butylamine. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a thorough examination of the underlying chemical principles, justifications for methodological choices, and critical safety considerations.

Introduction: Significance and Synthetic Strategy

N-tert-Butyl-4-methoxybenzamide belongs to the class of 4-methoxybenzoic acid amides, a structural motif present in numerous biologically active molecules.[1] The amide bond is a cornerstone of many pharmaceuticals, prized for its chemical stability and its capacity to engage in hydrogen bonding with biological targets.[1] The 4-methoxybenzoyl group itself is a key component in compounds investigated as enzyme inhibitors and receptor ligands.[1] The synthesis of such amides is most effectively achieved through the acylation of a primary or secondary amine with an activated carboxylic acid derivative, such as an acid chloride.[1]

The synthesis of N-tert-Butyl-4-methoxybenzamide from 4-methoxybenzoic acid presents a common challenge in organic synthesis: the formation of an amide bond between a carboxylic acid and a sterically bulky amine. Direct condensation is generally inefficient. Therefore, a two-step approach is favored:

  • Activation of the Carboxylic Acid: Conversion of 4-methoxybenzoic acid to the more reactive 4-methoxybenzoyl chloride.

  • Amide Bond Formation: Reaction of 4-methoxybenzoyl chloride with tert-butylamine.

This guide will meticulously detail both stages, providing a robust and reproducible protocol.

Reaction Mechanism and Rationale

Step 1: Formation of 4-Methoxybenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a classic transformation that significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient nature of its byproducts.[2][3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon and eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[2] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common practice as it accelerates the reaction.[5][6]

Reaction Scheme: 4-methoxybenzoic acid to 4-methoxybenzoyl chloride

Caption: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride.

Step 2: Amide Formation with a Sterically Hindered Amine

The reaction between an acid chloride and an amine is a vigorous and generally high-yielding process.[7] However, the use of a sterically hindered amine like tert-butylamine can slow the reaction rate.[8][9][10][11] To overcome this, the reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the HCl generated during the reaction.[7] This prevents the protonation of the amine starting material, which would render it non-nucleophilic.

The mechanism involves the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion and forming the stable amide bond.

Reaction Scheme: 4-methoxybenzoyl chloride to N-tert-Butyl-4-methoxybenzamide

Caption: Formation of the target amide from the acid chloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-tert-Butyl-4-methoxybenzamide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Notes
4-Methoxybenzoic AcidC₈H₈O₃152.15
Thionyl ChlorideSOCl₂118.97Use fresh, high-purity reagent.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic amount.
tert-ButylamineC₄H₁₁N73.14
Triethylamine (TEA)C₆H₁₅N101.19Anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous.
1 M Hydrochloric AcidHCl36.46For workup.
Saturated Sodium BicarbonateNaHCO₃84.01For workup.
BrineNaCl (aq)58.44For workup.
Anhydrous Magnesium SulfateMgSO₄120.37For drying.
Step-by-Step Procedure

Step 1: Synthesis of 4-Methoxybenzoyl Chloride [1][5]

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping for acidic gases). The crude 4-methoxybenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of N-tert-Butyl-4-methoxybenzamide [1][5]

  • In a separate round-bottom flask, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous dichloromethane and place it in a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification[1][12]
  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-tert-Butyl-4-methoxybenzamide as a white solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for N-tert-Butyl-4-methoxybenzamide
Melting Point 117–118 °C[12]
IR (KBr, cm⁻¹) 3330 (N-H), 1646 (C=O)[12]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H)[12]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9[12]

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water.[13][14][15][16] It is toxic if inhaled and causes severe skin burns and eye damage.[15] All manipulations must be carried out in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14][15]

  • tert-Butylamine: A flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • Triethylamine (TEA): Flammable and corrosive. Use in a well-ventilated area.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[13]

Conclusion

The synthesis of N-tert-Butyl-4-methoxybenzamide from 4-methoxybenzoic acid is a robust and well-established procedure that exemplifies a common strategy for amide bond formation. The two-step process, involving the activation of the carboxylic acid with thionyl chloride followed by amidation with tert-butylamine, is highly efficient. This guide has provided a detailed protocol, mechanistic insights, and essential safety information to enable researchers to successfully and safely perform this synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted benzamides and are a valuable addition to the repertoire of medicinal and organic chemists.

References

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of o-anisoyl chloride. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Loba Chemie. (2023). THIONYL CHLORIDE AR - Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]

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Foundational

Biological activity of N-tert-Butyl-4-methoxybenzamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-tert-Butyl-4-methoxybenzamide Derivatives Foreword: The Benzamide Scaffold in Modern Drug Discovery The benzamide functional group represents a cornerstone in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-tert-Butyl-4-methoxybenzamide Derivatives

Foreword: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets. Its defining feature—a robust hydrogen bonding capacity through the amide N-H and C=O groups—coupled with the synthetic tractability of the aromatic ring, allows for the generation of vast chemical diversity. This guide focuses on a specific, promising subclass: N-tert-Butyl-4-methoxybenzamide derivatives. The incorporation of a bulky tert-butyl group provides steric influence and metabolic stability, while the methoxy group can modulate electronic properties and target interactions. Herein, we provide a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this chemical series, intended for researchers, scientists, and professionals engaged in the vanguard of drug development.

Synthesis and Chemical Characterization

The construction of the N-tert-Butyl-4-methoxybenzamide core is typically achieved through a direct and efficient amidation reaction. The most common synthetic route involves the coupling of 4-methoxybenzoic acid, or its more reactive acyl chloride derivative, with tert-butylamine. This fundamental reaction serves as a platform for generating a library of derivatives by modifying the starting materials.

General Synthetic Workflow

The synthesis is generally a two-step process if starting from the carboxylic acid, involving activation followed by nucleophilic substitution.

Synthetic_Workflow cluster_0 Activation cluster_1 Amidation A 4-methoxybenzoic acid C 4-methoxybenzoyl chloride A->C Reaction B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->C Reagent E N-tert-Butyl-4-methoxybenzamide C->E Nucleophilic Acyl Substitution D tert-Butylamine D->E Nucleophile

Caption: General synthesis of N-tert-Butyl-4-methoxybenzamide.

Exemplary Synthetic Protocol: N-tert-Butyl-4-methoxybenzamide

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • 4-methoxybenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C. The causality for the slow, cooled addition is to control the exothermic nature of the reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining unreacted acid chloride and HCl byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-tert-Butyl-4-methoxybenzamide as a white solid.[1]

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1][2]

Diverse Biological Activities and Mechanisms of Action

Derivatives of the N-tert-Butyl-4-methoxybenzamide scaffold have demonstrated a remarkable breadth of biological activities, with anticancer effects being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of benzamide derivatives against a wide range of human cancer cell lines.[3][4] The mechanism of action is often multifaceted, involving the disruption of critical cellular processes required for cancer cell survival and proliferation.

Key Mechanistic Insights:

  • PARP-1 Inhibition: Certain novel benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is a crucial enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[4][5]

PARP1_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP1->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Stalled Fork Collapse Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis Inhibitor Benzamide Derivative (PARP-1 Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Mechanism of PARP-1 inhibition leading to apoptosis.

  • Tubulin Polymerization Inhibition: Some benzamide derivatives bearing coumarin moieties have been shown to inhibit tubulin polymerization.[6][7] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting their dynamics, these compounds can arrest the cell cycle in the G2/M phase, preventing cell division and inducing apoptosis.[7]

  • Histone Deacetylase (HDAC) Inhibition: N-substituted benzamide derivatives have also been designed as HDAC inhibitors.[8][9] HDACs play a critical role in regulating gene expression by modifying chromatin structure. Their inhibition leads to hyperacetylation of histones, resulting in the expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • Cell Cycle Arrest and Apoptosis Induction: Independent of the specific primary target, a common downstream effect of these derivatives is the induction of cell cycle arrest and apoptosis.[5] Flow cytometry analysis has revealed that compounds can cause cell accumulation in G1/S or G2/M phases of the cell cycle.[6][7]

Summary of In Vitro Anticancer Activity:

Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzamidophenyl ScaffoldHCT116 (Colon)0.30PARP-1 Inhibition, G2/M Arrest[5]
BenzhydrylpiperazineHUH-7 (Hepatocellular)Variable GI₅₀Cytotoxic[3]
Coumarin-BenzamideHepG2 (Hepatocellular)PotentTubulin Inhibition, G1/S Arrest[6][7]
Imidazole-N-PhenylbenzamideA549 (Lung)7.5 - 8.9Cytotoxic[10]
Imidazole-N-PhenylbenzamideMCF-7 (Breast)9.2Cytotoxic[10]
3,4,5-trihydroxy-N-tert-butyl-benzamideHCT-116 (Colon)0.16Cytotoxic[11]
Purine-substituted 4-MethylbenzamideK562 (Leukemia)2.27 - 2.53Apoptosis, G2/M Arrest
Antimicrobial and Antifungal Activity

The benzamide scaffold is also a viable framework for developing antimicrobial agents.[12] Studies have shown that certain N-substituted benzamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13]

Summary of In Vitro Antimicrobial Activity:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Benzamide Derivative 5aB. subtilis256.25[12]
Benzamide Derivative 5aE. coli313.12[12]
Benzamide Derivative 6bE. coli243.12[12]
Benzamide Derivative 6cB. subtilis246.25[12]
N-(alkyl/aryl)-benzamideC. albicans-Potent[13]
N-(alkyl/aryl)-benzamideA. niger-Potent[13]
Other Biological Activities
  • Anti-inflammatory and Analgesic Potential: Preliminary research suggests that N-tert-butyl-methoxybenzamide structures may possess anti-inflammatory and analgesic properties by modulating biological pathways involved in pain and inflammation.[14]

  • Antiviral Activity: A series of N-phenylbenzamide derivatives were found to be active against Enterovirus 71 (EV 71), with one compound showing an IC₅₀ value as low as 5.7 µM, making it a promising lead for antiviral drug development.[15]

  • Enzyme Inhibition: Benzamide derivatives have been evaluated as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin production. Potent inhibitory activity has been observed, suggesting potential applications in cosmetics or for treating hyperpigmentation disorders.[16]

Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental methodologies. The following protocols are fundamental to the characterization of novel benzamide derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Compound dilutions B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl) -2,5-diphenyltetrazolium bromide) D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizing Agent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-tert-Butyl-4-methoxybenzamide derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the benzamide derivative at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours. This permeabilizes the cell membrane.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[6][7]

Future Outlook and Concluding Remarks

The N-tert-Butyl-4-methoxybenzamide scaffold and its derivatives represent a highly versatile and promising class of compounds in the landscape of drug discovery. The extensive research into their anticancer properties has revealed multiple, potent mechanisms of action, including the inhibition of key targets like PARP-1 and tubulin. Furthermore, emerging evidence of their antimicrobial, antiviral, and anti-inflammatory activities suggests that their therapeutic potential may be even broader than currently realized.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall safety profiles.

  • Target Deconvolution: For compounds with unknown mechanisms, employing advanced techniques like chemical proteomics to identify their specific molecular targets.

References

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  • NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
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  • Authors. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
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Exploratory

A Technical Guide to the Potential Research Applications of N-tert-Butyl-4-methoxybenzamide

Executive Summary N-tert-Butyl-4-methoxybenzamide is a synthetically accessible small molecule that, while not extensively studied itself, represents a compelling intersection of two critical motifs in modern medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-tert-Butyl-4-methoxybenzamide is a synthetically accessible small molecule that, while not extensively studied itself, represents a compelling intersection of two critical motifs in modern medicinal chemistry. It combines the 4-methoxybenzamide scaffold, a core component of numerous biologically active agents, with the N-tert-butyl group, a widely used modulator of pharmacokinetic and pharmacodynamic properties. This guide synthesizes data from structurally related compounds to build a strong rationale for its investigation. We propose and detail potential research applications for this compound as a lead scaffold for protein tyrosine phosphatase 1B (PTP1B) inhibitors, as a novel probe for serotonin 5-HT₄ receptor agonism, and as a tool compound in antiviral discovery programs. This document provides the theoretical framework, practical synthesis protocols, and detailed experimental designs to empower researchers to unlock the latent potential of this promising chemical entity.

Introduction and Rationale

The quest for novel therapeutic agents often begins with the exploration of chemical structures that are both synthetically tractable and rich in biological potential. N-tert-Butyl-4-methoxybenzamide emerges as a prime candidate for such exploration. The molecule is comprised of two key components:

  • The 4-Methoxybenzamide Core: This structure is a "privileged scaffold," appearing in a diverse array of compounds with demonstrated biological effects, from anticancer to antiviral and prokinetic activities.[1][2][3] Its prevalence suggests an inherent ability to interact favorably with a range of biological targets.

  • The N-tert-Butyl Group: This bulky, lipophilic group is a classic tool in drug design, often incorporated to enhance metabolic stability, improve membrane permeability, or probe steric pockets within a protein's binding site.[4][5][6] Its influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is well-documented, though it can also be a site for metabolic attack by cytochrome P450 enzymes.[7]

The strategic combination of these two moieties in a single, simple molecule provides a robust starting point for multiple avenues of investigation. This guide will lay out the scientific basis for these investigations and provide the technical details required to pursue them.

Physicochemical Properties and Synthesis

The accessibility of a compound is paramount for its utility in research. N-tert-Butyl-4-methoxybenzamide can be readily synthesized via standard and reliable chemical methods.

Compound Properties
PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [8]
CAS Number 19486-73-8
Predicted XLogP3 ~2.3 - 2.5[9]
Appearance White to off-white solid (predicted)-
Synthesis Protocol: Amide Coupling

The most direct route is the acylation of tert-butylamine with 4-methoxybenzoyl chloride. This method is efficient and high-yielding.

Protocol: Synthesis of N-tert-Butyl-4-methoxybenzamide

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Base and Amine Addition: Add triethylamine (TEA, 1.2 eq) to the solution to act as an acid scavenger for the HCl byproduct. Follow with the slow, dropwise addition of tert-butylamine (1.1 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acyl chloride.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The resulting crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product. Purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 4-methoxybenzoyl chloride in anhydrous DCM P2 Cool to 0 °C P1->P2 R1 Add Triethylamine (1.2 eq) P2->R1 R2 Slowly add tert-butylamine (1.1 eq) R1->R2 R3 Stir at RT for 4-6h (Monitor by TLC) R2->R3 W1 Quench with H₂O R3->W1 W2 Extract with DCM W1->W2 W3 Wash (HCl, NaHCO₃, Brine) W2->W3 W4 Dry, Filter, Concentrate W3->W4 W5 Purify (Recrystallization/Chromatography) W4->W5 Final Final W5->Final Final Product: N-tert-Butyl-4-methoxybenzamide

Caption: Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.

Potential Research Applications

Based on the extensive literature surrounding its core structures, we propose three primary areas of investigation for N-tert-Butyl-4-methoxybenzamide.

Application Area 1: Scaffold for PTP1B Inhibitors in Diabetes and Obesity Research
  • Scientific Rationale: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[10] Benzamide-containing structures have been successfully developed as potent PTP1B inhibitors. A known series of 2-ethoxy-4-(methoxymethyl)benzamide analogs exhibit high inhibitory activity.[10] The introduction of an N-tert-butyl group onto the related 4-methoxybenzamide scaffold could serve to probe a hydrophobic pocket within the enzyme's active site, a common strategy for increasing ligand potency and selectivity against closely related phosphatases like T-cell PTPase (TCPTP).

  • Research Objective: To synthesize and evaluate N-tert-Butyl-4-methoxybenzamide and a small library of its analogs for inhibitory activity against PTP1B and selectivity versus TCPTP.

Application Area 2: Probe for 5-HT₄ Receptor Agonism in Gastrointestinal Disorders
  • Scientific Rationale: The serotonin 5-HT₄ receptor is a well-established prokinetic target for treating gastrointestinal motility disorders. Substituted benzamides, such as cisapride and mosapride, are classic examples of 5-HT₄ agonists. More recent research has focused on discovering novel N-substituted benzamide derivatives with high 5-HT₄ receptor binding affinity and reduced off-target effects, such as hERG channel blockade.[11] The specific steric and electronic profile of N-tert-Butyl-4-methoxybenzamide makes it an unexplored candidate in this chemical space. Its bulky, non-aromatic nitrogen substituent distinguishes it from many existing agonists and could lead to a unique binding profile and improved safety.

  • Research Objective: To determine the binding affinity and functional activity (agonist, antagonist, or inverse agonist) of N-tert-Butyl-4-methoxybenzamide at the human 5-HT₄ receptor.

Application Area 3: Tool Compound in Antiviral Drug Discovery
  • Scientific Rationale: A series of N-phenylbenzamide derivatives containing the 4-methoxybenzamide core were found to be active inhibitors of Enterovirus 71 (EV71).[3] The structure-activity relationship (SAR) in that study focused on substitutions on the N-phenyl ring. The role of the N-phenyl ring itself—whether it is essential for activity through pi-stacking or other aromatic interactions—is unknown. N-tert-Butyl-4-methoxybenzamide provides an ideal tool to answer this question. As a non-aromatic, sterically demanding isostere of the N-phenyl group, it can be used as a negative control or probe compound. If activity is abolished, it suggests the N-aryl motif is critical; if activity is retained or modified, it opens a new branch of SAR for exploration.

  • Research Objective: To evaluate the antiviral activity of N-tert-Butyl-4-methoxybenzamide against EV71 to probe the structural requirements for inhibition and inform the design of next-generation compounds.

Key Experimental Workflow: In Vitro PTP1B Inhibition Assay

To validate the potential of N-tert-Butyl-4-methoxybenzamide as a PTP1B inhibitor, a robust in vitro enzymatic assay is the first critical step.

Protocol: PTP1B Enzymatic Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Enzyme Stock: Reconstitute recombinant human PTP1B enzyme in assay buffer to a stock concentration of 1 µM.

    • Substrate Stock: Prepare a 100 mM stock of p-Nitrophenyl Phosphate (pNPP) in assay buffer.

    • Compound Stock: Prepare a 10 mM stock of N-tert-Butyl-4-methoxybenzamide in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of assay buffer containing PTP1B to achieve a final concentration of 10 nM.

    • Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of assay buffer containing pNPP to achieve a final concentration of 2 mM.

    • Incubate at 37 °C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of 1 M NaOH. This also develops the yellow color of the p-nitrophenolate product.

    • Read the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation/Controls:

    • Positive Control: Include a known PTP1B inhibitor (e.g., Suramin) to validate assay performance.

    • Negative Control: Wells with enzyme and substrate but no compound (0% inhibition).

    • Background Control: Wells with substrate but no enzyme to subtract background signal.

    • Counter-Screen: Run an identical assay using the TCPTP enzyme to determine selectivity.

Drug Discovery Workflow Diagram

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead_opt Lead Optimization start Hypothesis: N-t-Bu-4-MeOBz as PTP1B Inhibitor P1 Synthesize Compound start->P1 P2 In Vitro PTP1B Assay (Determine IC₅₀) P1->P2 decision1 Is IC₅₀ < 10 µM? P2->decision1 S1 Selectivity Assay (vs. TCPTP, etc.) decision1->S1 Yes stop Stop or Re-evaluate decision1->stop No S2 Cell-based Assay (Insulin signaling, e.g., p-AKT) S1->S2 decision2 Selective & Cell-Active? S2->decision2 L1 SAR Studies (Synthesize Analogs) decision2->L1 Yes decision2->stop No L2 ADME/PK Profiling L1->L2 proceed Advance to In Vivo Studies L2->proceed

Caption: A typical workflow for advancing a hit compound in drug discovery.

Conclusion and Future Directions

N-tert-Butyl-4-methoxybenzamide stands as a molecule of significant untapped potential. By leveraging the known biological relevance of the 4-methoxybenzamide scaffold and the pharmacokinetic-modulating properties of the N-tert-butyl group, researchers have a clear and rational basis for investigation. The proposed applications in metabolic disease, gastrointestinal disorders, and virology represent fertile ground for new discoveries. The synthetic accessibility and the straightforward nature of the initial screening assays lower the barrier to entry for exploring this compound. Future work should focus not only on testing the parent molecule but also on building small, focused libraries around it to rapidly establish structure-activity relationships and identify lead candidates for further development.

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  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Link

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  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Link

  • Smolecule. Buy N-tert-butyl-4-methyl-3-methoxybenzamide. Link

  • PubChem. 4-Methoxybenzamide. Link

  • Smolecule. Buy N-tert-Butyl-3-methoxybenzamide. Link

  • National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Link

  • National Institutes of Health. N-(4-Chlorophenyl)-4-methoxybenzamide. Link

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Foundational

N-tert-Butyl-4-methoxybenzamide: A Strategic Building Block for Directed Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of N-tert-Butyl-4-methoxybenzamide in Aryl Functionalization In the landscape of modern or...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-tert-Butyl-4-methoxybenzamide in Aryl Functionalization

In the landscape of modern organic synthesis, the quest for regioselective functionalization of aromatic rings is paramount for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. N-tert-Butyl-4-methoxybenzamide has emerged as a highly effective and versatile building block, primarily due to its capacity to act as a powerful substrate for directed ortho-metalation (DoM). This strategy allows for the precise introduction of a wide array of functional groups at the position ortho to the amide, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers[1].

The unique architecture of N-tert-Butyl-4-methoxybenzamide, featuring a sterically demanding tert-butyl group and an electron-donating methoxy substituent, provides a synergistic effect in directing reactivity and enhancing the stability of key intermediates. The amide functionality serves as a potent directed metalation group (DMG), coordinating to an organolithium base and facilitating the deprotonation of the adjacent aromatic proton[1][2][3]. The tert-butyl group offers steric protection and can influence the conformation of the amide, while the para-methoxy group electronically activates the ring. This guide provides a comprehensive overview of the synthesis, properties, and core applications of N-tert-Butyl-4-methoxybenzamide as a strategic tool in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of N-tert-Butyl-4-methoxybenzamide is essential for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of N-tert-Butyl-4-methoxybenzamide

PropertyValueSource
CAS Number 19486-73-8[4]
Molecular Formula C₁₂H₁₇NO₂[4]
Molecular Weight 207.27 g/mol
Appearance White solid
Melting Point 117–118 °C
Purity 96.0%[5]

Spectroscopic Data:

The structural integrity of N-tert-Butyl-4-methoxybenzamide can be unequivocally confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9.

  • IR (KBr, cm⁻¹): 3330 (N-H), 1646 (C=O).

Synthesis of N-tert-Butyl-4-methoxybenzamide

The preparation of N-tert-Butyl-4-methoxybenzamide is typically achieved through the straightforward amidation of 4-methoxybenzoyl chloride with tert-butylamine. This method is efficient and scalable, making the starting material readily accessible for further synthetic transformations.

Experimental Protocol: Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol describes a representative procedure for the synthesis of N-tert-Butyl-4-methoxybenzamide from 4-methoxybenzoyl chloride and tert-butylamine.

Materials:

  • 4-Methoxybenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Slowly add the tert-butylamine solution to the cooled 4-methoxybenzoyl chloride solution dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to afford N-tert-Butyl-4-methoxybenzamide as a white solid.

Synthesis 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride Reaction Amidation (DCM, TEA, 0 °C to RT) 4-Methoxybenzoyl_chloride->Reaction tert_Butylamine tert-Butylamine tert_Butylamine->Reaction Product N-tert-Butyl-4-methoxybenzamide Reaction->Product

Caption: Synthesis of N-tert-Butyl-4-methoxybenzamide.

Core Application: Directed ortho-Metalation (DoM)

The primary synthetic utility of N-tert-Butyl-4-methoxybenzamide lies in its role as an excellent substrate for directed ortho-metalation (DoM). This powerful reaction allows for the regioselective functionalization of the aromatic ring at the C2 position.

Mechanistic Rationale

The DoM of N-tert-Butyl-4-methoxybenzamide is initiated by the deprotonation of the N-H proton by a strong organolithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), to form a lithium amide. This is followed by the crucial ortho-deprotonation of the aromatic ring. The amide group acts as a directed metalation group (DMG) by coordinating the lithium cation, which positions the organolithium base in close proximity to the ortho-proton, facilitating its abstraction[1][2][3]. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups with high regioselectivity. The choice of organolithium reagent is critical; more sterically hindered and basic reagents like s-BuLi or tert-butyllithium (t-BuLi) are often more effective for this transformation[2][6].

DoM_Mechanism sub N-tert-Butyl-4-methoxybenzamide C₁₂H₁₇NO₂ intermediate Ortho-lithiated intermediate sub->intermediate Deprotonation base Organolithium (e.g., s-BuLi) product 2-Substituted-N-tert-Butyl-4-methoxybenzamide intermediate->product Electrophilic Quench electrophile Electrophile (E⁺)

Caption: Directed ortho-metalation (DoM) workflow.

Representative Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench

This protocol provides a general procedure for the ortho-lithiation of N-tert-Butyl-4-methoxybenzamide and subsequent reaction with an electrophile.

Materials:

  • N-tert-Butyl-4-methoxybenzamide

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi) solution in hexanes

  • Electrophile (e.g., iodine, dimethylformamide, benzaldehyde)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-tert-Butyl-4-methoxybenzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., s-BuLi, 1.2 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted product.

Scope of Electrophiles

The versatility of the ortho-lithiated intermediate allows for the introduction of a diverse range of functional groups.

Table 2: Examples of Electrophilic Quench Reactions

ElectrophileReagentProduct Functional Group
IodinationIodine (I₂)Iodo
FormylationDimethylformamide (DMF)Aldehyde
CarboxylationCarbon dioxide (CO₂)Carboxylic acid
HydroxymethylationFormaldehydeHydroxymethyl
Aldol AdditionAldehydes/KetonesSecondary/Tertiary alcohol
SilylationTrimethylsilyl chloride (TMSCl)Trimethylsilyl
BorylationTriisopropyl borateBoronic ester

Deprotection of the N-tert-Butyl Group

In many synthetic routes, the amide functionality may need to be converted to other groups, such as carboxylic acids or amines. The N-tert-butyl group, while robust, can be cleaved under specific conditions. Acid-catalyzed hydrolysis is a common method, although it can sometimes require harsh conditions. Milder, copper-catalyzed methods for the deprotection of N-tert-butyl amides have also been developed, offering an alternative for sensitive substrates[7].

Experimental Protocol: Acid-Catalyzed Deprotection

Procedure:

  • Dissolve the N-tert-butyl benzamide derivative in a suitable solvent (e.g., dioxane, acetic acid).

  • Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent, dry, and purify as needed.

Conclusion

N-tert-Butyl-4-methoxybenzamide is a valuable and strategically designed building block for modern organic synthesis. Its utility is primarily centered on its exceptional performance in directed ortho-metalation reactions, enabling the regioselective introduction of a wide array of functional groups onto the aromatic ring. The straightforward synthesis of the starting material, coupled with the reliable and versatile nature of the DoM protocol, makes it an indispensable tool for chemists in academia and industry. The ability to subsequently cleave the N-tert-butyl group further extends its synthetic potential, allowing for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of the key aspects of N-tert-Butyl-4-methoxybenzamide chemistry, offering a solid foundation for its application in the synthesis of novel compounds for drug discovery and materials science.

References

  • Bull, J. A., et al. (2015). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Chemical Communications, 51(75), 14268-14271. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and contiguous metalation. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. Available at: [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

  • Wikipedia. (2023). Directed ortho metalation. In Wikipedia. Available at: [Link]

  • Mortier, J. (2015). 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Smith, K., & El-Hiti, G. A. (2011). Lithiation of aromatic ureas, pivalamides and carbamates. Tetrahedron, 67(44), 8439-8475. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journals. Available at: [Link]

  • Google Patents. (2012). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (1988). US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.
  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • ChemRxiv. (2020). Organoboron Mediated Homolytic Aromatic Substitution of N- Methoxypyridinium Salts. Available at: [Link]

  • RSC Publishing. (2017). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Available at: [Link]

  • Google Patents. (2008). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
  • PubMed Central. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • PubMed Central. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2010). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Available at: [Link]

  • ResearchGate. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Available at: [Link]

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Exploratory

An In-depth Technical Guide to N-tert-Butyl-4-methoxybenzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction N-tert-Butyl-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. The benzamide scaffold is a priv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The unique combination of a bulky tert-butyl group and an electron-donating methoxy group on the benzamide core of N-tert-Butyl-4-methoxybenzamide suggests its potential for diverse applications, from pharmaceuticals to material science. This technical guide provides a comprehensive overview of the current knowledge on N-tert-Butyl-4-methoxybenzamide, including its synthesis, chemical and physical properties, and a detailed exploration of its potential biological activities and mechanisms of action based on studies of closely related analogs.

Physicochemical Properties

N-tert-Butyl-4-methoxybenzamide is a white solid with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its chemical structure is characterized by a central benzamide core with a tert-butyl group attached to the amide nitrogen and a methoxy group at the para position of the benzene ring.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Melting Point 117-118 °CRoyal Society of Chemistry
Appearance White solidRoyal Society of Chemistry
CAS Number 19486-73-8
Spectroscopic Data

The structural integrity of N-tert-Butyl-4-methoxybenzamide is confirmed by various spectroscopic techniques, providing a unique fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 5.89 (s, 1H), 3.82 (s, 3H), 1.45 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9.

Infrared (IR) Spectroscopy:

  • ν_max (KBr)/cm⁻¹: 3330 (N-H stretching), 1646 (C=O stretching).

Synthesis of N-tert-Butyl-4-methoxybenzamide

The synthesis of N-tert-Butyl-4-methoxybenzamide can be achieved through several established synthetic routes, with the most common being the acylation of tert-butylamine with 4-methoxybenzoyl chloride.

General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_activation Carboxylic Acid Activation cluster_amidation Amidation 4-Methoxybenzoic_Acid 4-Methoxybenzoic Acid 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoic_Acid->4-Methoxybenzoyl_Chloride Activation tert-Butylamine tert-Butylamine N-tert-Butyl-4-methoxybenzamide N-tert-Butyl-4-methoxybenzamide tert-Butylamine->N-tert-Butyl-4-methoxybenzamide Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thionyl_Chloride->4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl_Chloride->N-tert-Butyl-4-methoxybenzamide Acylation Base Base (e.g., Triethylamine, Pyridine) Base->N-tert-Butyl-4-methoxybenzamide Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Keap1-Nrf2/ARE Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Nrf2 Nuclear Translocation Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Compound N-tert-Butyl-4- methoxybenzamide (Proposed Action) Compound->IKK Inhibition? Compound->Keap1 Activation?

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-tert-Butyl-4-methoxybenzamide via Schotten-Baumann Acylation

Abstract The amide functional group is a cornerstone of medicinal chemistry, integral to the structure and function of numerous pharmaceuticals.[1][2] This document provides a comprehensive guide for the synthesis of N-t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide functional group is a cornerstone of medicinal chemistry, integral to the structure and function of numerous pharmaceuticals.[1][2] This document provides a comprehensive guide for the synthesis of N-tert-Butyl-4-methoxybenzamide, a representative substituted benzamide. The protocol leverages the robust and efficient Schotten-Baumann reaction, a classic method for acylating amines.[1][3][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, outline critical safety considerations, and present a clear workflow for researchers in organic synthesis and drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction & Scientific Background

N-substituted benzamides are a significant class of organic compounds, with the 4-methoxybenzamide scaffold appearing in various biologically active molecules.[2] The synthesis of these amides is most commonly achieved by the acylation of a primary or secondary amine with an acyl chloride.[2] The chosen method, the Schotten-Baumann reaction, is a nucleophilic acyl substitution that is particularly effective for this transformation.[4][5]

Discovered by Carl Schotten and Eugen Baumann, this reaction is typically performed under biphasic or single-phase conditions with a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][3] This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[1][3] In this protocol, we will react 4-methoxybenzoyl chloride with tert-butylamine. The methoxy group on the benzoyl ring and the bulky tert-butyl group on the nitrogen are common moieties in drug candidates, making this synthesis a relevant example for medicinal chemists.

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[5]

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base (e.g., triethylamine or sodium hydroxide) removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt (e.g., triethylammonium chloride or sodium chloride).

The use of a base is essential to drive the reaction to completion.[6] An organic base like triethylamine is often preferred in an aprotic solvent like dichloromethane (DCM) as it remains in the organic phase and simplifies the workup.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol details the synthesis of N-tert-Butyl-4-methoxybenzamide from 4-methoxybenzoyl chloride and tert-butylamine.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )Concentration/PurityAmountMolar Equiv.Notes
4-Methoxybenzoyl chloride170.5999%1.71 g1.0Corrosive, reacts with water.[7]
tert-Butylamine73.1499%0.88 g (1.27 mL)1.2Flammable, irritant.
Triethylamine (TEA)101.19≥99%1.52 g (2.09 mL)1.5Corrosive, acts as HCl scavenger.
Dichloromethane (DCM)84.93Anhydrous50 mL-Solvent.
1 M Hydrochloric Acid (HCl)36.461 M (aq)~30 mL-For aqueous workup.
Sat. Sodium Bicarbonate (NaHCO₃)84.01Saturated (aq)~30 mL-For aqueous workup.
Brine (Sat. NaCl)58.44Saturated (aq)~30 mL-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37AnhydrousAs needed-Drying agent.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (1.27 mL, 1.2 eq) and anhydrous dichloromethane (30 mL). Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

  • Base Addition: Add triethylamine (2.09 mL, 1.5 eq) to the cooled amine solution.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.71 g, 1.0 eq) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.[2] The reaction is exothermic, and slow addition is critical to prevent side reactions.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material (4-methoxybenzoyl chloride).

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of water to quench the reaction.

  • Workup - Extraction & Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess triethylamine and tert-butylamine.

    • Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted 4-methoxybenzoyl chloride and residual HCl.[2]

    • Finally, wash with brine (1 x 20 mL) to remove residual water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield N-tert-Butyl-4-methoxybenzamide as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Measure Reagents: - tert-Butylamine - Triethylamine - 4-Methoxybenzoyl Chloride - Anhydrous DCM Setup Setup Reaction Flask (100 mL RBF, Stir Bar) Reagents->Setup Cooling Cool Amine Solution to 0 °C in Ice Bath Setup->Cooling Add_Acyl_Cl Dropwise Addition of 4-Methoxybenzoyl Chloride (0 °C) Cooling->Add_Acyl_Cl Stir_RT Warm to Room Temp & Stir for 2-4h Add_Acyl_Cl->Stir_RT TLC_Monitor Monitor by TLC Stir_RT->TLC_Monitor Quench Quench with Water TLC_Monitor->Quench Extract Separate Organic Layer Quench->Extract Wash Wash Sequentially: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Evaporate Concentrate via Rotary Evaporation Dry->Evaporate Purify Recrystallize Product Evaporate->Purify Final_Product Pure N-tert-Butyl-4- methoxybenzamide Purify->Final_Product

Caption: Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.

Safety & Handling

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • 4-Methoxybenzoyl chloride: Corrosive and lachrymatory. Reacts exothermically with water and moisture, releasing corrosive HCl gas.[7] Handle with extreme care in a dry environment. In case of fire, use carbon dioxide or dry chemical extinguishers; avoid water.[7]

  • tert-Butylamine: A flammable liquid and vapor. Causes skin and eye irritation. Ensure adequate ventilation.

  • Triethylamine (TEA): Corrosive and flammable. Has a strong, unpleasant odor. Can cause severe skin and eye burns.

  • Dichloromethane (DCM): A volatile solvent. Suspected of causing cancer. Avoid inhalation and skin contact.

References

  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. (n.d.). Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - N-tert-Butyl-4-methoxybenzamide. (2023, December 7). ChemicalBook.
  • 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

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Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of N-tert-Butyl-4-methoxybenzamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-tert-Butyl-4-methoxybenzamide, a valuable amide compound frequently utilized in organic synthesis and as a scaffold in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-tert-Butyl-4-methoxybenzamide, a valuable amide compound frequently utilized in organic synthesis and as a scaffold in medicinal chemistry. The synthesis is achieved via the Schotten-Baumann reaction, a robust and widely applicable method for amide bond formation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural choices, safety protocols, and purification techniques. All quantitative data is summarized for clarity, and a detailed workflow is visually represented.

Introduction and Scientific Context

Amide bonds are fundamental building blocks in chemistry and biology, forming the backbone of proteins and appearing in a vast array of pharmaceuticals and functional materials.[1] N-tert-Butyl-4-methoxybenzamide incorporates the structurally significant 4-methoxybenzamide moiety, which is explored in various biologically active molecules for its potential therapeutic properties, including antimicrobial and anticancer activities.[2][3]

The synthesis detailed herein employs the Schotten-Baumann reaction, a classic yet highly efficient method for acylating amines.[1][4] This reaction involves the nucleophilic acyl substitution of an acid chloride (4-methoxybenzoyl chloride) by an amine (tert-butylamine). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the product.[1][5] This protocol has been optimized for high yield and purity, providing a reliable method for laboratory-scale synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, deprotonates the resulting ammonium ion to yield the final amide product and triethylammonium chloride.[5][6]

Reaction: 4-methoxybenzoyl chloride + tert-butylamine → N-tert-Butyl-4-methoxybenzamide + HCl

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.DensityKey Hazards
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.59100-07-21.260 g/mLCorrosive, Lachrymator, Water-reactive[7][8]
tert-ButylamineC₄H₁₁N73.1475-64-90.690 g/mL[9]Highly Flammable, Corrosive, Toxic[9][10][11]
Triethylamine (TEA)C₆H₁₅N101.19121-44-80.726 g/mLFlammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-21.33 g/mLCarcinogen, Irritant
Hydrochloric Acid (1 M)HCl36.467647-01-0~1.0 g/mLCorrosive
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01144-55-8~1.0 g/mLIrritant
Brine (Sat. NaCl Sol.)NaCl58.447647-14-5~1.2 g/mLN/A
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9N/AN/A
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid/solvent resistant gloves

Health and Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood.

  • 4-Methoxybenzoyl chloride: Is corrosive and causes severe skin burns and eye damage.[7] It is a lachrymator and reacts violently with water to release hydrogen chloride gas.[7][12] Handle with extreme care, avoiding inhalation and skin contact.[8]

  • tert-Butylamine: Is a highly flammable, corrosive, and toxic liquid.[9][13] The vapors can form explosive mixtures with air. It causes severe burns to skin and eyes and is toxic if inhaled.[11] All handling must be done in a fume hood away from ignition sources.[10]

  • Dichloromethane (DCM): Is a suspected carcinogen and should be handled with appropriate gloves in a fume hood to avoid inhalation and skin contact.

  • Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor. Avoid inhalation and contact.

Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and get immediate medical help.[14]

Detailed Experimental Protocol

Step 1: Reactant Preparation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (5.5 mL, 52.5 mmol, 1.05 eq).

  • Dissolve the amine in 50 mL of dichloromethane (DCM).

  • Add triethylamine (7.7 mL, 55.0 mmol, 1.1 eq) to the solution. The triethylamine serves as a base to neutralize the HCl generated during the reaction.[4]

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Step 2: Acylation Reaction
  • In a separate flask, dissolve 4-methoxybenzoyl chloride (7.0 mL, 50.0 mmol, 1.0 eq) in 30 mL of DCM.

  • Transfer this solution to a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled, stirring amine solution over a period of 30 minutes.

    • Causality Note: The reaction is highly exothermic.[1] Slow, dropwise addition at 0 °C is crucial to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions such as the hydrolysis of the acid chloride.[1]

Step 3: Reaction Completion and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting materials indicates the reaction is complete.

Step 4: Aqueous Work-up
  • Quench the reaction by slowly adding 50 mL of deionized water to the flask.

  • Transfer the entire mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove unreacted tert-butylamine and triethylamine by forming water-soluble ammonium salts).[15]

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining HCl and unreacted 4-methoxybenzoyl chloride).

    • 50 mL of brine (to remove residual water from the organic layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization
  • The crude product, typically a white or off-white solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm the identity and purity of the final product, N-tert-Butyl-4-methoxybenzamide (MW: 207.27 g/mol [16]), using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Quantitative Data Summary

Parameter4-Methoxybenzoyl chloridetert-ButylamineTriethylamineProduct (Theoretical)
Molar Amount 50.0 mmol52.5 mmol55.0 mmol50.0 mmol
Molar Ratio 1.0 eq1.05 eq1.1 eq1.0 eq
Volume 7.0 mL5.5 mL7.7 mLN/A
Mass 8.83 g3.84 g5.57 g10.36 g
Reaction Temp. 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.N/A
Reaction Time ~3 hours~3 hours~3 hoursN/A
Expected Yield N/AN/AN/A85-95%

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Steps 3 & 4: Work-up cluster_purify Step 5: Purification Amine_Sol Dissolve tert-Butylamine and TEA in DCM Cooling Cool to 0 °C Amine_Sol->Cooling Addition Dropwise Addition of Acid Chloride Cooling->Addition Ready for reaction AcidChloride Prepare 4-Methoxybenzoyl Chloride in DCM AcidChloride->Addition Stirring Stir at RT (2-3h) Addition->Stirring Quench Quench with Water Stirring->Quench Reaction Complete Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_Evap Dry (MgSO₄) & Concentrate Wash_Brine->Dry_Evap Purify Recrystallization Dry_Evap->Purify Crude Product Characterize Characterization (NMR, MP, IR) Purify->Characterize Final_Product Pure N-tert-Butyl-4- methoxybenzamide Characterize->Final_Product

Caption: Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chemstock. (n.d.). TERT-BUTYLAMINE - GHS Safety Data Sheet. [Link]

  • ResearchGate. (2016-12-16). How to purify p-amino tert butyl benzamide?. [Link]

  • National Institutes of Health (NIH). (2024-05-04). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

Sources

Method

Purification of N-tert-Butyl-4-methoxybenzamide by Recrystallization: A Detailed Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: N-tert-Butyl-4-methoxybenzamide is a vital intermediate in organic synthesis and medicinal chemistry. The purity of this compo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: N-tert-Butyl-4-methoxybenzamide is a vital intermediate in organic synthesis and medicinal chemistry. The purity of this compound is paramount for the reliability and reproducibility of downstream applications, including drug discovery and materials science. This document provides a comprehensive, field-tested guide to the purification of N-tert-Butyl-4-methoxybenzamide using recrystallization, a robust and scalable technique. The protocol herein is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both high purity and optimal recovery.

Foundational Principles: The Rationale for Recrystallization

Recrystallization is a cornerstone purification technique for solid organic compounds.[1][2] Its efficacy is rooted in the principle of differential solubility: a suitably chosen solvent will dissolve the target compound and its impurities to different extents at varying temperatures. For N-tert-Butyl-4-methoxybenzamide, an ideal solvent will exhibit high solubility at an elevated temperature and low solubility at cooler temperatures. This temperature-dependent solubility gradient allows for the selective crystallization of the desired compound, leaving impurities behind in the solution, known as the mother liquor.[3]

The structural characteristics of N-tert-Butyl-4-methoxybenzamide—a moderately polar aromatic amide—are key to selecting an appropriate solvent system. The presence of a polar amide group and a relatively nonpolar aromatic ring and tert-butyl group suggests that polar organic solvents will be effective.[4][5]

Physicochemical Data for N-tert-Butyl-4-methoxybenzamide

A thorough understanding of the compound's properties is essential before commencing any purification protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance White solid[6]
Melting Point 117–118 °C[6]

The Workflow of Purification: A Conceptual Overview

The process of recrystallization follows a logical sequence of steps, each designed to systematically remove specific types of impurities.

A Solvent Selection (Small-Scale Trials) B Dissolution of Crude Solid (Minimum Hot Solvent) A->B Optimal solvent identified C Hot Filtration (Removes Insoluble Impurities) B->C If insoluble matter is present D Slow Cooling & Crystallization (Formation of Pure Crystals) B->D If solution is clear C->D E Vacuum Filtration (Isolates Crystals from Mother Liquor) D->E F Washing (Removes Adhering Impurities) E->F G Drying (Yields Pure, Solvent-Free Product) F->G

Caption: General workflow for purification by recrystallization.

Protocol I: Systematic Solvent Selection

The success of recrystallization hinges on the choice of solvent.[3] For amide compounds, polar solvents like ethanol, acetone, or acetonitrile are often effective.[4] A mixed-solvent system, such as ethanol/water, can also be highly effective, particularly when a single solvent does not provide the ideal solubility profile.[7][8]

Objective: To identify a solvent or solvent pair that dissolves N-tert-Butyl-4-methoxybenzamide when hot but not when cold.

Methodology:

  • Place approximately 20-30 mg of the crude N-tert-Butyl-4-methoxybenzamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise, starting with ~0.5 mL.

  • Agitate the tubes at room temperature to assess solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Data Interpretation for Solvent Screening
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Example A InsolubleSolubleAbundant, well-formed crystalsExcellent Candidate
Example B SolubleSolubleNo/poor crystal formationUnsuitable (Too soluble)
Example C InsolubleInsolubleNo dissolutionUnsuitable (Not soluble enough)
Example D Sparingly SolubleSolubleGood crystal formationGood Candidate

For N-tert-Butyl-4-methoxybenzamide, ethanol is often a suitable choice.[9] If the compound is too soluble in pure ethanol, a mixed system with water as the anti-solvent is recommended.[10]

Protocol II: Bulk Purification of N-tert-Butyl-4-methoxybenzamide

This protocol assumes ethanol has been selected as the recrystallization solvent.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform this procedure in a well-ventilated fume hood.

  • Ethanol is flammable; use a heating mantle or a steam bath. Avoid open flames.[3]

cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Crystallization & Isolation cluster_finishing Step 3: Finishing A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve A->B C Allow solution to cool slowly to room temperature B->C Hot filtration if needed D Cool further in an ice bath to maximize yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small volume of ice-cold ethanol E->F G Dry crystals under vacuum or in a low-temp oven F->G H Pure N-tert-Butyl-4- methoxybenzamide G->H

Caption: Step-by-step recrystallization protocol.

Detailed Methodology:

  • Dissolution:

    • Place the crude N-tert-Butyl-4-methoxybenzamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a boiling chip or magnetic stir bar.

    • On a hot plate, bring a beaker of the chosen solvent (ethanol) to a gentle boil.

    • Add the hot solvent to the flask containing the crude solid in small portions, swirling to promote dissolution. Continue adding just enough hot solvent until the solid completely dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[1][11]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[8][12]

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper that fits snugly over the holes. Place it on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.

    • Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol.[3] This removes any adhering mother liquor that contains soluble impurities. Do not use excessive or room-temperature solvent, as this will dissolve some of the product and reduce the yield.[1]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help them dry.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a desiccator. Drying in a vacuum oven at a low temperature (e.g., 40-50 °C) can expedite this process.

Troubleshooting Common Recrystallization Issues

Even with a robust protocol, challenges can arise. The following table provides solutions to common problems.[11][13]

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to increase concentration and re-cool.[11][13] Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[1]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving. The compound is significantly impure, leading to melting point depression.Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and cool again slowly.[11] If impurities are the cause, consider purification by column chromatography first.
Low Recovery/Yield Too much solvent was used for dissolution. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred during hot filtration.Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent.[1] Ensure the filtration apparatus is adequately pre-heated for hot filtration.[3]
Product is Colored Colored impurities are present and soluble in the recrystallization solvent.Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1][3]

Purity Validation and Quality Control

Post-purification analysis is crucial to confirm the success of the procedure.

  • Melting Point Determination: This is a primary indicator of purity. The purified N-tert-Butyl-4-methoxybenzamide should exhibit a sharp melting point within a narrow range (e.g., 1-2 °C) that corresponds closely to the literature value of 117–118 °C.[6] Impure compounds typically melt over a broader and depressed temperature range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. The purified sample should ideally show a single, well-defined spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed.[14][15] The ¹H NMR spectrum of the purified product should match the reference spectrum, showing characteristic peaks at approximately 7.67 (d, 2H), 6.88 (d, 2H), 5.89 (s, 1H), 3.82 (s, 3H), and 1.45 (s, 9H) ppm in CDCl₃.[6]

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information.[Link]

  • PubChem. N-(tert-butyl)-3-fluoro-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations.[Link]

  • Quora. (2017). What is the best solvent for recrystallization?[Link]

  • University of California, Los Angeles. Crystallization Solvents.[Link]

  • University of California, Irvine. Recrystallization1.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Unknown. recrystallization-2.doc.pdf.[Link]

  • PubChem. N-tert-Butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Hossain, A. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. International Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2018). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.[Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Unknown. Recent Trends in Analytical Techniques for Impurity Profiling.[Link]

  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[Link]

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Application

Introduction: Navigating the Synthesis of Sterically Hindered Amides

An Application Guide for the Synthesis of N-tert-Butyl-4-methoxybenzamide via Amide Coupling N-tert-Butyl-4-methoxybenzamide is a disubstituted amide with potential applications as a scaffold and building block in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-tert-Butyl-4-methoxybenzamide via Amide Coupling

N-tert-Butyl-4-methoxybenzamide is a disubstituted amide with potential applications as a scaffold and building block in medicinal chemistry and materials science. Its synthesis, which involves the formation of an amide bond between 4-methoxybenzoic acid and tert-butylamine, serves as an excellent case study for one of the most common challenges in organic synthesis: the coupling of a sterically hindered amine. The bulky tert-butyl group significantly impedes the approach of the amine nucleophile to the activated carboxylic acid, often leading to low yields or failed reactions with standard protocols.[1][2]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed laboratory protocols for the successful synthesis of N-tert-Butyl-4-methoxybenzamide. By understanding the causality behind experimental choices, scientists can effectively troubleshoot and optimize amide coupling reactions involving sterically demanding substrates.

Part 1: The Mechanistic Foundation of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary barrier is the facile acid-base reaction between the two components, which forms a non-reactive ammonium carboxylate salt.[3] Therefore, the cornerstone of modern amide synthesis lies in the activation of the carboxylic acid.

This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic acylating agent that is susceptible to nucleophilic attack by the amine. This process is mediated by a "coupling reagent."

G cluster_activation Activation Step cluster_coupling Coupling Step reagent reagent intermediate intermediate product product reactant reactant Acid Carboxylic Acid (R-COOH) ActiveIntermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActiveIntermediate Activation CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveIntermediate Amide Amide (R-CONH-R') ActiveIntermediate->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide

Caption: General mechanism of amide bond formation via a coupling reagent.

Part 2: Strategic Selection of Coupling Reagents

The success of coupling a sterically hindered amine like tert-butylamine hinges on the reactivity of the activated intermediate. A more reactive intermediate is required to overcome the high activation energy barrier imposed by steric hindrance.

Strategy 1: Carbodiimides with Additives (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling agents that react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[5][6] This side reaction is particularly problematic in slow reactions, such as those involving hindered amines.

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-active ester. This new intermediate is still highly reactive towards the amine but is less prone to side reactions, thereby improving the overall yield.[7]

Strategy 2: Uronium/Aminium Reagents (HATU)

For particularly challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard.[8][9][10] HATU is renowned for its high efficiency, rapid reaction kinetics, and effectiveness with sterically hindered substrates.[8][11]

The power of HATU lies in its structure, which incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to generate a highly reactive OAt-active ester. The electron-withdrawing nature of the pyridine ring in the HOAt core makes this active ester significantly more reactive than its HOBt counterpart, effectively driving the reaction to completion even with bulky nucleophiles.[8]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of N-tert-Butyl-4-methoxybenzamide. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

G setup setup reaction reaction workup workup purify purify A 1. Reagent Setup (Dissolve Acid, Coupling Reagent, Base) B 2. Pre-activation (Stir 5-15 min at RT) A->B C 3. Amine Addition (Add tert-butylamine solution) B->C D 4. Reaction (Stir 2-24h, Monitor by TLC/LC-MS) C->D E 5. Quench & Dilute (Add water, Dilute with EtOAc) D->E F 6. Aqueous Workup (Wash with 1N HCl, sat. NaHCO₃, brine) E->F G 7. Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) F->G H 8. Purification (Column Chromatography or Recrystallization) G->H

Caption: General laboratory workflow for amide coupling reactions.

Protocol 1: Synthesis using EDC and HOBt

This protocol is a cost-effective method suitable for initial optimization attempts.

Materials & Reagents:

  • 4-Methoxybenzoic acid

  • tert-Butylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoic acid (1.0 eq). Dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 2 minutes, then add DIPEA (2.5 eq).

  • Pre-activation: Allow the mixture to stir at room temperature for 15 minutes. The solution may become a slurry.

  • Amine Addition: In a separate vial, dissolve tert-butylamine (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. Due to the steric hindrance, this reaction may require stirring for 12-24 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[6] This sequence removes unreacted amine and DIPEA (acid wash), unreacted carboxylic acid and HOBt (base wash), and residual water (brine wash).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).[12]

Protocol 2: High-Efficiency Synthesis using HATU

This protocol is recommended for achieving higher yields and faster reaction times, especially if Protocol 1 proves inefficient.

Materials & Reagents:

  • Same as Protocol 1, but replace EDC and HOBt with HATU.

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture.

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes. This pre-activation step is critical for generating the reactive OAt-ester.[8][9]

  • Amine Addition: Add tert-butylamine (1.1 eq) directly to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup, Isolation, and Purification: Follow steps 6, 7, and 8 from Protocol 1. The workup effectively removes the HOAt byproduct and tetramethylurea.

Part 4: Optimization and Troubleshooting

Table 1: Comparison of Key Reaction Parameters
ParameterEDC/HOBt StrategyHATU StrategyRationale & Field Insights
Reactivity ModerateVery HighHATU generates a more reactive OAt-ester, which is essential for overcoming the steric barrier of tert-butylamine.[8][9]
Base DIPEA or Triethylamine (TEA)DIPEA (strongly recommended) HATU is sensitive to nucleophilic attack. The sterically hindered, non-nucleophilic nature of DIPEA prevents it from competing with the desired amine, avoiding side reactions. TEA is more nucleophilic and can lead to byproducts.[13][14][15]
Reaction Time Slow (12-24 h)Fast (1-4 h)The higher reactivity of the HATU-activated species leads to significantly faster reaction kinetics.[8]
Cost LowerHigherEDC/HOBt is more economical for large-scale synthesis if yields are acceptable. HATU is preferred for difficult couplings where efficiency is paramount.
Byproducts Dicyclohexylurea (DCU) or water-soluble urea, HOBtTetramethylurea, HOAtBoth sets of byproducts are typically removed during the aqueous workup.[6]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid.2. Reagents (especially solvent) are not anhydrous.3. Insufficient reaction time.1. If using EDC/HOBt, switch to the more potent HATU reagent.[11]2. Use anhydrous solvents and run the reaction under a nitrogen or argon atmosphere.3. Allow the reaction to run longer (up to 24h) and monitor periodically.
N-acylurea Side Product (With EDC) The O-acylisourea intermediate rearranged before reacting with the amine.This indicates the amine attack is too slow. Ensure HOBt is used as an additive. If the problem persists, switch to HATU.[6]
Difficulty in Purification Byproducts (urea, HOAt, base) or unreacted starting materials co-elute with the product.Ensure a thorough aqueous workup is performed. A sequence of acid, base, and brine washes is critical for removing the majority of impurities before chromatography.[6] Recrystallization can be an effective alternative to chromatography for purification.[12]

Conclusion

The synthesis of N-tert-Butyl-4-methoxybenzamide is a prime example of a sterically challenging amide coupling. While traditional carbodiimide methods may provide a viable route, the use of a more powerful uronium reagent like HATU in conjunction with a non-nucleophilic base such as DIPEA offers a more robust, efficient, and reliable protocol. A systematic approach that includes proper reagent selection, careful execution of the reaction sequence—particularly the pre-activation step—and a thorough workup procedure is paramount to achieving high yields and purity. The principles and protocols detailed in this guide provide the necessary framework for researchers to confidently tackle this and other demanding amide bond formations.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. Bioconjugate Chemistry. [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11472. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 10(1), 133-145. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. [Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. r/chemistry. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]

  • ResearchGate. Literature methods for the amide bond formation and this work. ResearchGate. [Link]

  • ResearchGate. (2013). nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]

  • ACS Publications. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega. [Link]

  • ACS Publications. (2021). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • ChemRxiv. (2022). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. ChemRxiv. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate. [Link]

  • Royal Society of Chemistry. Biocatalytic amide bond formation. Green Chemistry. [Link]

  • ResearchGate. (2017). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • AIR Unimi. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • ResearchGate. (2019). Amide Hydrolysis Reaction Using tert -Butyl Nitrite. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging N-tert-Butyl-4-methoxybenzamide Derivatives in Modern Drug Discovery

Introduction: The Benzamide Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as core components of successful therapeutic agents. These are often...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as core components of successful therapeutic agents. These are often termed "privileged structures" due to their ability to bind to multiple, distinct biological targets. The benzamide scaffold is a quintessential example of such a structure, forming the backbone of drugs across a wide spectrum of indications, from antiemetics and antipsychotics to antiarrhythmics and analgesics.

This guide focuses on a specific, highly versatile subclass: N-tert-Butyl-4-methoxybenzamide and its derivatives. The incorporation of a bulky tert-butyl group can significantly influence the pharmacokinetic properties of a molecule, often enhancing metabolic stability and modulating receptor affinity. The para-methoxy group serves as a key hydrogen bond acceptor and can be crucial for target engagement. By systematically modifying this core structure, researchers can generate diverse chemical libraries to probe various biological systems and identify novel drug candidates.

These application notes provide a comprehensive overview of the synthesis, screening, and potential therapeutic applications of N-tert-Butyl-4-methoxybenzamide derivatives. We will delve into detailed, field-tested protocols and explain the scientific rationale behind key experimental choices, empowering researchers to effectively integrate this promising chemical class into their drug discovery programs.

Part 1: Synthesis of N-tert-Butyl-4-methoxybenzamide Derivatives

The efficient synthesis of a diverse library of derivatives is the foundational step in any screening campaign. The amide bond formation is the key reaction, for which several reliable methods exist.

Protocol 1: Standard Amide Coupling via Acid Chloride

This is a robust, high-yielding, two-step method suitable for a wide range of substrates. The initial conversion of the carboxylic acid to a more reactive acid chloride drives the subsequent amidation to completion.

Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine (tert-butylamine). The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is critical to scavenge the HCl byproduct, preventing protonation of the amine and driving the reaction forward.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of the desired 4-methoxybenzoic acid derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux gently for 1-2 hours.

    • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve tert-butylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure N-tert-Butyl-4-methoxybenzamide derivative.[1]

Protocol 2: Direct Amidation using Coupling Reagents

This one-pot method avoids the harsh conditions of acid chloride formation and is suitable for more sensitive substrates.

Rationale: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization in chiral substrates.[2]

Step-by-Step Methodology:

  • Dissolve the 4-methoxybenzoic acid derivative (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) in an anhydrous aprotic solvent like DCM or DMF (dimethylformamide).[2]

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Add tert-butylamine (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.[2]

  • Stir at room temperature for 12-24 hours, monitoring progress by TLC.

  • Perform an aqueous workup as described in Protocol 1 (Step 2).

  • Purify the product via column chromatography.

Part 2: Biological Screening and Therapeutic Applications

Derivatives of the N-tert-Butyl-4-methoxybenzamide scaffold have shown promise in several therapeutic areas. Below are protocols for primary screening assays.

Application A: Anticancer Activity Screening

Background: Methoxybenzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and cervical (HeLa) cancers.[3][4] The mechanism can involve the modulation of key signaling pathways like Hedgehog or MAPK/NF-κB.[3]

Protocol 3: MTT Assay for Cell Viability and Proliferation

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in response to a test compound.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Quantitative Data Example:

Compound IDModificationCell LineIC₅₀ (µM)Citation
Derivative 12-hydroxy-4-methoxyMCF-73.1[4]
Derivative 22-hydroxyMCF-71.2[4]
Derivative 32-hydroxyHCT 1163.7[4]
Derivative 42-phenylacrylonitrileHCT1160.0059[3]
Application B: TRPC5 Ion Channel Inhibition

Background: The Transient Receptor Potential Canonical 5 (TRPC5) channel is a nonselective cation channel implicated in kidney disease and neurological disorders.[6][7] Inhibition of TRPC5-mediated Ca²⁺ signaling is a promising therapeutic strategy.[6] The N-tert-Butyl-4-methoxybenzamide scaffold is an attractive starting point for developing TRPC5 inhibitors.

Protocol 4: High-Throughput Calcium Influx Assay

Rationale: This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca²⁺]i), which is the direct downstream consequence of TRPC5 channel activation. Cells are loaded with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of the channel.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line overexpressing human TRPC5 (e.g., HEK293-hTRPC5). Seed the cells into black, clear-bottom 96- or 384-well plates.

  • Dye Loading: Incubate cells with a loading buffer containing a calcium-sensitive dye like Fluo-4 AM for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with an assay buffer. Add the N-tert-Butyl-4-methoxybenzamide derivatives at various concentrations and incubate for 15-20 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

  • Channel Activation: Add a known TRPC5 agonist (e.g., Englerin A or hypotonic stress) to activate the channels and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence (F/F₀) is used to quantify the calcium influx. Calculate the percent inhibition for each compound concentration relative to the agonist control and determine the IC₅₀ value.

Workflow Visualization:

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed HEK293-hTRPC5 cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Incubate with Test Compound B->C D Measure baseline fluorescence (FLIPR) C->D E Add TRPC5 Agonist & Record Signal D->E F Calculate % Inhibition vs Control E->F G Determine IC50 Value F->G SAR cluster_core Core Scaffold cluster_mods Modification Points cluster_props Properties to Optimize Core R1 R1: Aromatic Ring Core->R1 R2 R2: Methoxy Group Core->R2 R3 R3: tert-Butyl Group Core->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics (ADME) R1->PK R2->Potency R2->Selectivity R2->PK R3->Potency R3->Selectivity R3->PK

Caption: Key modification points on the core scaffold to optimize biological and pharmacokinetic properties.

Pharmacokinetic Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development. [8]The N-tert-butyl group is often incorporated to block N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life. The methoxy group, however, can be susceptible to O-demethylation by cytochrome P450 enzymes. [8]Researchers should consider conducting early in vitro ADME assays, such as metabolic stability in liver microsomes and Caco-2 permeability assays, to guide the selection of the most promising derivatives for in vivo studies.

References

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. Retrieved from [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • eLife. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. Retrieved from [Link]

  • PubMed Central. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • PubChemLite. (n.d.). N-tert-butyl-2-[2-hydroxy-3-[isobutyl-(4-methoxyphenyl)sulfonyl-amino]propyl]benzamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

  • PubMed. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Current trends in drug metabolism and pharmacokinetics. Retrieved from [Link]

  • ACS Publications. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]

Sources

Application

Comprehensive Physicochemical Characterization of N-tert-Butyl-4-methoxybenzamide

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, multi-technique protocol for the structural confirmation and purity assessment of N-tert-Butyl-4-methoxybenz...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, multi-technique protocol for the structural confirmation and purity assessment of N-tert-Butyl-4-methoxybenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. We present detailed, field-proven methodologies for characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the analytical characterization of novel small molecules.

Introduction

N-tert-Butyl-4-methoxybenzamide (MW: 207.27 g/mol , CAS: 19486-73-8) belongs to the N-substituted benzamide class of compounds.[1] This structural motif is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules.[2] Given the critical role of molecular structure and purity in determining a compound's efficacy and safety, rigorous analytical characterization is a non-negotiable cornerstone of the development process.

This document outlines an integrated analytical workflow designed to provide unambiguous structural elucidation and quantitative purity analysis. By synergistically employing spectroscopic and chromatographic techniques, we establish a complete physicochemical profile of N-tert-Butyl-4-methoxybenzamide.

Prerequisite: Safety & Handling

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS).[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[3]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Physicochemical & Spectroscopic Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Appearance White solid[4]
Melting Point 117–118 °C[4]
CAS Number 19486-73-8[1]

Integrated Characterization Workflow

The comprehensive characterization of N-tert-Butyl-4-methoxybenzamide follows a logical progression from structural confirmation to purity assessment.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry NMR->MS FTIR FTIR Spectroscopy FTIR->MS HPLC HPLC-UV Analysis MS->HPLC Report Certificate of Analysis HPLC->Report Synthesis Synthesized Compound Synthesis->NMR Synthesis->FTIR

Caption: Integrated workflow for compound characterization.

Part I: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR maps the carbon backbone. The combination of these two experiments provides a definitive structural fingerprint. Deuterated chloroform (CDCl₃) is selected as the solvent due to its ability to dissolve a wide range of organic compounds and its distinct, non-interfering solvent signal.

5.1.1. Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of N-tert-Butyl-4-methoxybenzamide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

5.1.2. Expected NMR Data

G compound compound

Caption: Structure of N-tert-Butyl-4-methoxybenzamide.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in CDCl₃ [4]

Assignment¹H NMR (δ, ppm)MultiplicityIntegration¹³C NMR (δ, ppm)
tert-Butyl (CH₃)1.45singlet9H28.9
tert-Butyl (Quaternary C)---51.4
Methoxy (OCH₃)3.82singlet3H55.3
Aromatic CH (ortho to OCH₃)6.88doublet (J ≈ 8.8 Hz)2H113.5
Aromatic CH (ortho to C=O)7.67doublet (J ≈ 8.8 Hz)2H128.4
Aromatic C (ipso to C=O)---128.1
Aromatic C (ipso to OCH₃)---161.8
Amide C=O---166.4
Amide NH5.89broad singlet1H-
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-tert-Butyl-4-methoxybenzamide, key absorptions include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). These bands are characteristic of a secondary amide and provide strong evidence for the compound's identity.[5]

5.2.1. Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid N-tert-Butyl-4-methoxybenzamide powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

5.2.2. Expected FTIR Data

Table 2: Characteristic FTIR Absorption Bands [4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3330N-H StretchSecondary AmideConfirms the presence of the N-H bond. Its position indicates hydrogen bonding in the solid state.[5]
~2960C-H Stretch (sp³)tert-Butyl, MethoxyIndicates aliphatic C-H bonds.
~1646C=O Stretch (Amide I)Amide CarbonylA strong, characteristic band for amides. Its frequency is lower than ketones due to resonance with the nitrogen lone pair.[5]
~1540N-H Bend + C-N Stretch (Amide II)AmideThis band is characteristic of secondary amides and results from a coupling of N-H bending and C-N stretching vibrations.[6]
~1250C-O StretchAryl-Alkyl EtherStrong absorption confirming the methoxy group.
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a final confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amides, typically producing a protonated molecular ion [M+H]⁺ with minimal fragmentation.

5.3.1. Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the base peak and the molecular ion peak. For N-tert-Butyl-4-methoxybenzamide (C₁₂H₁₇NO₂), the expected exact mass is 207.1259. The ESI-MS spectrum should show a prominent peak at m/z 208.1337, corresponding to the protonated molecule [M+H]⁺.

Part II: Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds.[7] A reversed-phase method, using a nonpolar stationary phase (C18) and a polar mobile phase, is highly effective for separating benzamide derivatives from potential impurities.[8] UV detection is suitable as the aromatic ring provides a strong chromophore. This method is designed to be stability-indicating, capable of separating the main compound from process-related impurities or degradation products.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (10 mL Vol. Flask) weigh->dissolve injector Autosampler (Inject 10 µL) dissolve->injector pump Pump (Isocratic Flow) pump->injector column C18 Column (Separation) injector->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: Workflow for HPLC purity analysis.

6.1.1. Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., a 60:40 v/v mixture). Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of N-tert-Butyl-4-methoxybenzamide and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~1.0 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 3.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be less than 2.0%.

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Recommended HPLC Parameters

ParameterRecommended SettingRationale
HPLC System Gradient-capable with UV DetectorStandard for pharmaceutical analysis.[7]
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Industry standard for separating moderately polar compounds.[7]
Mobile Phase Acetonitrile : Water (60:40 v/v)Provides good resolution for benzamide derivatives.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength where the benzoyl chromophore has strong absorbance.[8]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time ~15 minutesSufficient to elute the main peak and any common impurities.

Conclusion

The suite of analytical procedures detailed in this application note provides a robust and reliable framework for the complete characterization of N-tert-Butyl-4-methoxybenzamide. The orthogonal techniques of NMR, FTIR, and MS collectively offer unambiguous confirmation of the molecular structure, while the stability-indicating HPLC method provides a precise and accurate measure of purity. Adherence to these protocols will ensure high-quality, reproducible data essential for advancing research and development objectives in the pharmaceutical and chemical industries.

References

  • Bellamy, L. J. (1955). The Infra-Red Spectra of Amides. Part I. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2818-2821. Available at: [Link]

  • Chemistry LibreTexts. (2020). Amide infrared spectra. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • Chen, K. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8570. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Benzamide, N-phenyl-. NIST WebBook. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Raczynska, E. D., & Che, Z. (1999). Mass spectral fragmentation of tautomerizing N,N'-diarylbenzamidines. Journal of mass spectrometry : JMS, 34(9), 978–981. Available at: [Link]

  • Islam, T., et al. (2022). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis and its Intermediate Compounds. ResearchGate. Available at: [Link]

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Method

Application Spotlight: N-tert-Butyl-4-methoxybenzamide in Advanced Polymer Systems

Introduction: Unveiling the Potential of a Unique Benzamide in Polymer Science N-tert-Butyl-4-methoxybenzamide is an aromatic amide distinguished by a methoxy group at the para position of the benzene ring and a bulky te...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Benzamide in Polymer Science

N-tert-Butyl-4-methoxybenzamide is an aromatic amide distinguished by a methoxy group at the para position of the benzene ring and a bulky tert-butyl group attached to the amide nitrogen. While extensive research has explored substituted benzamides in medicinal chemistry for applications such as antitumor agents, their role in polymer chemistry has been less defined.[1][2] This document provides a comprehensive overview of the emerging and potential applications of N-tert-Butyl-4-methoxybenzamide in the field of polymer science, drawing upon its structural characteristics and the known behavior of related compounds.

The unique combination of a rigid aromatic core, a hydrogen-bonding amide linkage, and a sterically hindering tert-butyl group suggests that N-tert-Butyl-4-methoxybenzamide could serve multiple functions within a polymer matrix. These include acting as a modifying comonomer in high-performance polyamides, a thermal or light stabilizer, or a processing aid. This guide will delve into the theoretical underpinnings of these applications, supported by analogous systems, and provide detailed protocols for its synthesis and evaluation in polymer formulations.

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-Butyl-4-methoxybenzamide is presented in the table below.

PropertyValueSource
CAS Number 19486-73-8[3]
Molecular Formula C₁₂H₁₇NO₂[4]
Molecular Weight 207.27 g/mol [4]
Appearance White solid[5]
Melting Point 117–118 °C

Core Applications in Polymer Chemistry

Comonomer in Specialty Polyamides

The structure of N-tert-Butyl-4-methoxybenzamide makes it a candidate for incorporation as a comonomer in the synthesis of specialty polyamides, such as aramids. The rigid aromatic backbone can enhance the thermal stability and mechanical properties of the resulting polymer. The bulky N-tert-butyl group can disrupt chain packing, potentially improving solubility and processability without significantly compromising thermal performance.

The synthesis of well-defined polyamides and copolybenzamides through methods like chain-growth condensation polymerization has been demonstrated with related aminobenzoate monomers.[6][7] Incorporating N-tert-Butyl-4-methoxybenzamide could lead to polymers with tailored properties.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation monomer N-tert-Butyl-4- methoxybenzamide (M1) synthesis Solution Polycondensation monomer->synthesis comonomer Diaminobenzene (M2) comonomer->synthesis dianhydride Dianhydride (M3) dianhydride->synthesis copolymer Copoly(amide-imide) synthesis->copolymer Purification ftir FTIR Analysis copolymer->ftir nmr NMR Spectroscopy copolymer->nmr gpc GPC (Mn, Mw/Mn) copolymer->gpc thermal TGA / DSC copolymer->thermal mechanical Tensile Testing copolymer->mechanical solubility Solubility Tests copolymer->solubility

Caption: Workflow for synthesis and evaluation of copolymers.

Thermal and UV Stabilization

Polymers are susceptible to degradation from heat and ultraviolet (UV) radiation during processing and end-use.[8] Additives such as thermal and light stabilizers are crucial to prevent this degradation. The benzamide structure, with its aromatic ring, can absorb UV radiation and dissipate it as harmless heat. The amide group can also participate in radical scavenging, a key mechanism for both thermal and light stabilization.

While direct studies on N-tert-Butyl-4-methoxybenzamide as a stabilizer are not prevalent, its structural motifs are found in known stabilizer classes. For instance, benzophenone and benzotriazole derivatives are well-known UV absorbers. The bulky tert-butyl group is a common feature in hindered amine light stabilizers (HALS) and phenolic antioxidants, where it enhances compatibility with the polymer matrix and contributes to the stability of radical intermediates.

Protocols

Protocol 1: Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[5]

Materials:

  • 4-Methoxybenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM in a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-tert-Butyl-4-methoxybenzamide as a white solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Thermal Stability in Polypropylene (PP)

This protocol outlines the procedure for evaluating the effectiveness of N-tert-Butyl-4-methoxybenzamide as a thermal stabilizer in polypropylene.

Materials:

  • Polypropylene (PP) powder, unstabilized

  • N-tert-Butyl-4-methoxybenzamide

  • Control stabilizer (e.g., a commercial hindered phenol antioxidant)

  • Two-roll mill or twin-screw extruder

  • Compression molding press

  • Thermogravimetric analyzer (TGA)

  • Oven for aging studies

Procedure:

  • Compounding:

    • Prepare different formulations of PP containing 0.1%, 0.25%, and 0.5% by weight of N-tert-Butyl-4-methoxybenzamide.

    • Prepare a control formulation with a standard antioxidant and a blank formulation with no stabilizer.

    • Melt-blend each formulation using a two-roll mill or a twin-screw extruder at a temperature of 190-210 °C for 5-10 minutes to ensure homogeneous dispersion.

  • Sample Preparation:

    • Compression mold the blended materials into thin sheets (e.g., 1 mm thickness) at 200 °C.

  • Thermogravimetric Analysis (TGA):

    • Cut small samples (5-10 mg) from the molded sheets.

    • Perform TGA analysis under both nitrogen and air atmospheres.

    • Heat the samples from room temperature to 600 °C at a heating rate of 10 °C/min.

    • Determine the onset temperature of degradation (T_onset) and the temperature at 5% weight loss (T₅%). Higher values indicate better thermal stability.

  • Oven Aging:

    • Place samples of each formulation in a circulating air oven at 150 °C.

    • Monitor the samples periodically for signs of degradation, such as discoloration (yellowing) and embrittlement.

    • Record the time to failure (e.g., when the sample crumbles upon bending).

Data Interpretation and Expected Outcomes

The performance of N-tert-Butyl-4-methoxybenzamide as a polymer additive can be quantified and compared.

Table of Expected TGA Results for Stabilized Polypropylene

FormulationT_onset (°C) in AirT₅% (°C) in Air
PP (unstabilized)~220-240~250-270
PP + 0.25% Control Stabilizer~260-280~290-310
PP + 0.25% N-tert-Butyl-4-methoxybenzamideExpected increase vs. unstabilizedExpected increase vs. unstabilized

An increase in the degradation onset temperature in the formulations containing N-tert-Butyl-4-methoxybenzamide would provide evidence of its efficacy as a thermal stabilizer.

cluster_degradation Polymer Degradation cluster_stabilization Stabilization by Benzamide Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical Initiation HeatUV Heat / UV HeatUV->Polymer Peroxy Peroxy Radical (POO•) Radical->Peroxy Benzamide N-tert-Butyl-4- methoxybenzamide (Stab-H) Radical->Benzamide Inactive Inactive Products Radical->Inactive Termination Oxygen O₂ Oxygen->Peroxy Peroxy->Radical Propagation Peroxy->Benzamide Peroxy->Inactive Termination StableRadical Stable Radical (Stab•) Benzamide->StableRadical Donates H StableRadical->Inactive

Caption: Proposed radical scavenging mechanism.

Conclusion and Future Outlook

N-tert-Butyl-4-methoxybenzamide presents an interesting, albeit underexplored, candidate for applications in polymer chemistry. Its unique molecular architecture suggests potential as both a modifying comonomer and a stabilizing additive. The protocols provided herein offer a systematic approach to synthesizing this compound and evaluating its performance in polymer systems. Further research is warranted to fully elucidate its mechanisms of action and to explore its utility in a broader range of polymers, including engineering plastics and elastomers.

References

  • Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Telechelic Poly(p-benzamide)s. (N.D.). Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (N.D.). MDPI. Available at: [Link]

  • 4-Methoxybenzoyl chloride. (N.D.). LookChem. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (N.D.). PubMed. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Available at: [Link]

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Application

N-tert-Butyl-4-methoxybenzamide: A Versatile Building Block for Advanced Functional Materials

Abstract This technical guide provides an in-depth exploration of N-tert-Butyl-4-methoxybenzamide, a molecule of significant interest in the development of next-generation functional materials. We present a detailed, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-tert-Butyl-4-methoxybenzamide, a molecule of significant interest in the development of next-generation functional materials. We present a detailed, field-tested protocol for its synthesis and characterization. Furthermore, we extrapolate from the well-established roles of its constituent chemical moieties—the sterically influential tert-butyl group and the electronically active methoxy group—to propose and detail its application as a functional additive in a polymer matrix. This guide is intended for researchers and professionals in materials science and drug development, offering both a practical foundation for the synthesis of N-tert-Butyl-4-methoxybenzamide and a scientifically-grounded vision for its integration into advanced material systems.

Introduction: The Molecular Logic of N-tert-Butyl-4-methoxybenzamide in Materials Science

The quest for novel functional materials with tailored properties is a cornerstone of modern technological advancement. Small organic molecules, when judiciously designed and incorporated into larger systems, can impart significant enhancements in processability, thermal stability, and electronic characteristics. N-tert-Butyl-4-methoxybenzamide is a compelling candidate in this arena due to its unique combination of a bulky tert-butyl group and an electron-donating methoxy group attached to a rigid benzamide core.

The tert-butyl group is well-documented for its ability to introduce steric hindrance, which can disrupt intermolecular packing, enhance solubility in organic solvents, and improve the thermal stability of materials.[1] Conversely, the methoxy group, being electron-donating, can modulate the electronic properties of a material, a feature of particular interest in the field of organic electronics.[2] The central benzamide structure provides a rigid scaffold and potential for hydrogen bonding interactions, which can be exploited in the design of self-assembling systems.[3]

This document provides a comprehensive guide to the synthesis of N-tert-Butyl-4-methoxybenzamide and proposes a detailed protocol for its use as a functional additive to modify the properties of a polymer matrix, thereby creating a new functional material.

Synthesis and Characterization of N-tert-Butyl-4-methoxybenzamide

A robust and efficient synthesis of N-tert-Butyl-4-methoxybenzamide is crucial for its application in materials science. The following protocol is based on a modified Ritter reaction, which has been shown to be effective for the synthesis of N-tert-butyl amides.

Synthesis Protocol

Reaction Scheme:

Synthesis_of_N-tert-Butyl-4-methoxybenzamide reagents 4-Methoxybenzonitrile + Di-tert-butyl dicarbonate catalyst Cu(OTf)₂ reagents->catalyst Solvent-free, Room Temp. product N-tert-Butyl-4-methoxybenzamide catalyst->product

Caption: Synthesis of N-tert-Butyl-4-methoxybenzamide via a Copper-Catalyzed Ritter Reaction.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-MethoxybenzonitrileC₈H₇NO133.15≥98%Sigma-Aldrich
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25≥97%Sigma-Aldrich
Copper(II) trifluoromethanesulfonateC₂CuF₆O₆S₂361.6898%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific

Procedure:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzonitrile (1.0 g, 7.5 mmol) and di-tert-butyl dicarbonate (1.8 g, 8.25 mmol).

  • Add copper(II) trifluoromethanesulfonate (0.136 g, 0.375 mmol, 5 mol%) to the flask.

  • Seal the flask and stir the mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Upon completion, add 20 mL of dichloromethane (DCM) to the reaction mixture to dissolve the product.

  • Transfer the solution to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 9:1) to yield the pure N-tert-Butyl-4-methoxybenzamide as a white solid.

Characterization Data

The identity and purity of the synthesized N-tert-Butyl-4-methoxybenzamide should be confirmed by standard analytical techniques.

Characterization TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 5.89 (s, 1H), 3.82 (s, 3H), 1.45 (s, 9H).[4]
¹³C NMR (100 MHz, CDCl₃)δ 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9.[4]
FT-IR (KBr, cm⁻¹)3330 (N-H stretch), 1646 (C=O stretch).[4]
Melting Point 117-118 °C.[4]

Application in Functional Polymer Systems

Based on the established roles of its functional groups, N-tert-Butyl-4-methoxybenzamide is proposed as a functional additive to enhance the properties of polymer matrices. For this application note, we will consider its incorporation into a polystyrene matrix, a widely used polymer, to demonstrate the potential for property modification.

Rationale for Application

The incorporation of N-tert-Butyl-4-methoxybenzamide into a polystyrene matrix is hypothesized to:

  • Improve Solubility and Processability: The bulky tert-butyl group can increase the free volume within the polymer matrix, disrupting chain packing and enhancing solubility in common organic solvents. This facilitates solution-based processing techniques such as spin-coating for thin-film applications.

  • Enhance Thermal Stability: The rigid benzamide core and the presence of the tert-butyl group can increase the glass transition temperature (Tg) of the polymer blend, leading to improved thermal stability.

  • Modify Surface Properties: The presence of the methoxy and amide functional groups can alter the surface energy of the polymer film, potentially improving adhesion or modifying its interaction with other materials.

Experimental Protocol: Preparation of a Functional Polymer Blend

Workflow:

Polymer_Blend_Preparation cluster_0 Solution Preparation cluster_1 Film Fabrication cluster_2 Characterization A Dissolve Polystyrene in Toluene C Mix Solutions A->C B Dissolve N-tert-Butyl-4-methoxybenzamide in Toluene B->C D Spin-Coat Solution onto Substrate C->D E Anneal Film D->E F Analyze Film Properties E->F

Caption: Workflow for the preparation and characterization of a functional polymer blend.

Materials and Reagents:

MaterialDescriptionSupplier
Polystyrene (PS)Average Mw ~280,000Sigma-Aldrich
N-tert-Butyl-4-methoxybenzamideAs synthesized in Section 2-
TolueneAnhydrous, 99.8%Sigma-Aldrich
Silicon WafersP-type, <100>University Wafer

Procedure:

  • Solution Preparation:

    • Prepare a 5% (w/v) stock solution of polystyrene in toluene.

    • Prepare a 5% (w/v) stock solution of N-tert-Butyl-4-methoxybenzamide in toluene.

    • Create a series of blends by mixing the two stock solutions in varying weight ratios (e.g., 99:1, 95:5, 90:10 PS:additive).

  • Thin-Film Fabrication:

    • Clean silicon wafer substrates by sonicating in acetone, isopropanol, and deionized water, followed by drying with a nitrogen stream.

    • Spin-coat the polymer blend solutions onto the silicon wafers at 2000 rpm for 60 seconds.

    • Anneal the films in a vacuum oven at 80°C for 2 hours to remove residual solvent.

Characterization of the Functional Polymer Blend

A suite of characterization techniques should be employed to evaluate the impact of N-tert-Butyl-4-methoxybenzamide on the properties of the polystyrene matrix.[5][6][7][8][9]

TechniquePurpose
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer blends and assess the effect of the additive on thermal stability.
Thermogravimetric Analysis (TGA) To evaluate the thermal degradation profile of the polymer blends.
Atomic Force Microscopy (AFM) To characterize the surface morphology and roughness of the thin films.
Contact Angle Goniometry To measure the surface energy of the films and assess changes in hydrophobicity/hydrophilicity.
UV-Vis Spectroscopy To assess the optical transparency of the films.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of N-tert-Butyl-4-methoxybenzamide within the polymer matrix through characteristic vibrational bands.

Future Perspectives and Broader Applications

The principles outlined in this guide for modifying polystyrene can be extended to other polymer systems, including poly(methyl methacrylate) (PMMA), polycarbonates, and polyesters. The unique molecular architecture of N-tert-Butyl-4-methoxybenzamide also suggests its potential utility in more advanced applications:

  • Organic Electronics: The electron-donating methoxy group could be leveraged in the design of host materials for organic light-emitting diodes (OLEDs) or as a component in organic field-effect transistors (OFETs).[2]

  • Supramolecular Chemistry: The benzamide core can participate in hydrogen bonding, opening possibilities for the creation of self-assembling materials with ordered nanostructures.[3]

  • Drug Delivery: As a hydrophobic molecule, it could be explored as a component in polymeric matrices for the controlled release of therapeutic agents.[10]

Conclusion

N-tert-Butyl-4-methoxybenzamide represents a versatile and accessible building block for the development of advanced functional materials. This guide has provided a detailed protocol for its synthesis and characterization, along with a foundational, yet hypothetical, application protocol for its use as a functional additive in a polymer matrix. The inherent properties of its constituent functional groups—the sterically demanding tert-butyl moiety and the electronically active methoxy group—provide a strong rationale for its potential to enhance the processability, thermal stability, and surface properties of polymers. It is our hope that this guide will serve as a valuable resource for researchers and innovators in the field of materials science, stimulating further investigation into the promising applications of this intriguing molecule.

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  • Progress in developing polymer-based controlled release Nitricoxide Na | IJN - Dove Medical Press. (URL: Provided in search results)
  • Using Chemistry To Recreate the Complexity of the Extracellular Matrix: Guidelines for Supramolecular Hydrogel–Cell Interactions - PMC - NIH. (URL: Provided in search results)
  • Thermal stability and degradation of 3-tert-Butyl-4-methoxyphenol - Benchchem. (URL: Provided in search results)
  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments - MDPI. (URL: Provided in search results)
  • Effect of Hydroplasticization on Polymer Diffusion in Poly(butyl acrylate-co-methyl methacrylate) and Poly(2-ethylhexyl acrylate-co-tert-butyl methacrylate)
  • Synthesis and properties of organic semiconductors containing 1,8-naphthalimide, triphenylamide and fluorene moieties - KTU ePubl. (URL: Provided in search results)
  • Thermal Transitions of Homopolymers: Glass Transition & Melting Point - Sigma-Aldrich. (URL: Provided in search results)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-tert-Butyl-4-methoxybenzamide Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N-tert-Butyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-tert-Butyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and solutions?

Low yield is the most frequent issue in this synthesis, often stemming from one of three areas: reagent deactivation, competing side reactions, or suboptimal reaction conditions.

  • Cause 1: Amine Deactivation by Acid Byproduct The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl)[1][2]. In the absence of a base, this HCl will protonate the unreacted tert-butylamine, forming tert-butylammonium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield[2][3].

    Solution: The addition of a base is crucial to neutralize the HCl as it forms. This is the core principle of the Schotten-Baumann reaction[4][5].

    • Inorganic Bases: An aqueous solution of a base like sodium hydroxide (NaOH) can be used in a biphasic system (e.g., dichloromethane and water)[5][6]. The base remains in the aqueous phase, neutralizing the HCl, while the reactants and product stay in the organic phase.

    • Organic Bases: A tertiary amine like triethylamine (Et₃N) or pyridine can be used as an acid scavenger in an anhydrous organic solvent[][8]. At least one equivalent of the base is required, though a slight excess is often recommended.

  • Cause 2: Hydrolysis of Acyl Chloride 4-Methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it back to the unreactive 4-methoxybenzoic acid. This is a significant issue if using aqueous base systems or if solvents are not properly dried.

    Solution:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents. If using a biphasic Schotten-Baumann setup, the reaction should be vigorous and well-stirred to ensure the acylation of the amine is much faster than the hydrolysis of the acyl chloride.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Add the acyl chloride solution dropwise to the mixture of the amine and base, rather than the other way around. This ensures the amine is always in excess relative to the acyl chloride at the point of addition, favoring the desired reaction.

  • Cause 3: Suboptimal Temperature Control The reaction between acyl chlorides and amines is highly exothermic[]. If the temperature is not controlled, the increased heat can promote side reactions and potentially lead to the degradation of products or reactants.

    Solution:

    • Perform the addition of the acyl chloride at a reduced temperature, typically 0-5 °C, using an ice bath[6][8].

    • After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion[6].

Q2: The reaction did not proceed at all, and I only recovered my starting materials. How can I diagnose the issue?

A complete lack of reaction typically points to a fundamental problem with one of the starting materials or the initial reaction setup.

  • Cause 1: Inactive 4-Methoxybenzoyl Chloride The acyl chloride is the most sensitive reagent. If it has been improperly stored or handled, it may have completely hydrolyzed to 4-methoxybenzoic acid prior to the reaction.

    Diagnosis & Solution:

    • Check the Reagent: Open the bottle in a fume hood and observe. A sharp, acrid smell and fuming upon contact with moist air are indicators of an active acyl chloride. If it appears as a simple white solid with little odor, it has likely hydrolyzed.

    • Prepare Fresh: The most reliable method is to prepare the 4-methoxybenzoyl chloride immediately before use. This can be done by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF[3][8].

  • Cause 2: Insufficient Base As detailed in the low yield section, if no base is added, the reaction will generate its own inhibitor (the ammonium salt) and stop after consuming, at most, half of the amine.

    Solution: Ensure at least one equivalent of a suitable base is included in the reaction mixture. Review the stoichiometry of your planned reaction.

Q3: My final product is impure after workup. What are the likely contaminants and how can I remove them?

Common impurities include unreacted starting materials and byproducts from side reactions.

  • Contaminant 1: 4-Methoxybenzoic Acid This is present if the acyl chloride hydrolyzed or if the initial conversion from the carboxylic acid was incomplete.

    Removal: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃)[6]. The 4-methoxybenzoic acid will be deprotonated to form the water-soluble sodium 4-methoxybenzoate, which will partition into the aqueous layer.

  • Contaminant 2: Unreacted tert-Butylamine If an excess of the amine was used, it might remain in the final product.

    Removal: Wash the organic layer with a dilute acidic solution, such as 1 M HCl[6]. The tert-butylamine will be protonated to the water-soluble tert-butylammonium chloride and wash away. Be cautious not to make the solution too acidic if your target amide is prone to hydrolysis.

  • Final Purification: After the chemical washes, the most effective purification method is typically recrystallization or column chromatography.

    • Recrystallization: A solvent system like ethanol/water or ethyl acetate/hexanes can be effective. The goal is to find a solvent in which the amide is soluble at high temperatures but poorly soluble at low temperatures.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities[9]. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pathway for this synthesis?

The most direct and widely used method is the Schotten-Baumann reaction , which involves the acylation of tert-butylamine with 4-methoxybenzoyl chloride under basic conditions[4][5]. This method is robust, generally high-yielding, and proceeds under mild conditions.

Q2: How do I choose the right base and solvent?

The choice depends on the desired reaction conditions and available equipment.

System Base Solvent Advantages Disadvantages
Biphasic Aq. NaOHDichloromethane (DCM) / WaterInexpensive base; easy workup as base is in a separate phase.[5]Risk of acyl chloride hydrolysis; requires vigorous stirring.
Anhydrous Triethylamine (Et₃N) or PyridineDichloromethane (DCM), THF, or Diethyl EtherMinimizes risk of hydrolysis; homogeneous reaction.[8]Base can be difficult to remove during workup; organic bases are more expensive.

For most lab-scale syntheses, the anhydrous system using triethylamine in DCM offers excellent control and minimizes the risk of hydrolysis, often leading to higher purity before workup.

Q3: What are the critical parameters to control for maximizing yield?
  • Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable acyl chloride. Use at least 1.1 equivalents of the base to ensure full neutralization of the HCl byproduct.

  • Temperature: Begin the reaction at 0 °C during the addition of the acyl chloride to control the exotherm[].

  • Addition Order: Slowly add the acyl chloride to the solution of the amine and base. This maintains a low concentration of the electrophile and favors the desired reaction over side reactions.

  • Purity of Reagents: Ensure the 4-methoxybenzoyl chloride is fresh or freshly prepared and that all solvents are anhydrous.

Section 3: Protocols and Data
Optimized Protocol: Anhydrous Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol details the synthesis using an organic base in an anhydrous solvent system.

Materials:

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • tert-Butylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 eq) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC)[6][10].

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally brine[6].

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes).

Section 4: Visual Guides
Diagram 1: Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Amine R'-NH₂ (tert-Butylamine) Attack Nucleophilic Attack Amine->Attack AcylCl R-COCl (4-Methoxybenzoyl Chloride) AcylCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Addition Elimination Elimination of Cl⁻ Intermediate->Elimination Deprotonation Deprotonation Elimination->Deprotonation + HCl Amide R-CONH-R' (Product) Deprotonation->Amide BaseHCl Base-H⁺Cl⁻ (Salt Byproduct) Deprotonation->BaseHCl Base Base (e.g., Et₃N) Base->Deprotonation

Caption: Key steps in the base-mediated synthesis of amides.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Base Was at least 1 eq. of base used? Start->Check_Base Check_AcylCl Was the acyl chloride fresh or freshly prepared? Check_Base->Check_AcylCl Yes Add_Base Solution: Add >1 eq. base to neutralize HCl byproduct. Check_Base->Add_Base No Check_Temp Was the addition performed at 0-5 °C? Check_AcylCl->Check_Temp Yes Prep_AcylCl Solution: Prepare fresh acyl chloride via SOCl₂. Check_AcylCl->Prep_AcylCl No Check_Solvent Were anhydrous solvents used? Check_Temp->Check_Solvent Yes Control_Temp Solution: Use an ice bath during addition. Check_Temp->Control_Temp No Dry_Solvent Solution: Use anhydrous solvents and inert atmosphere. Check_Solvent->Dry_Solvent No Review_Purification Problem likely in purification. Review workup and recrystallization. Check_Solvent->Review_Purification Yes

Caption: A decision tree for diagnosing causes of low reaction yield.

References
  • Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Kumar, S., et al. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
  • Reddit Community. (2023). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate Community. (2021). Why did my amide synthesis does not work?. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-[2-hydroxy-3-[isobutyl-(4-methoxyphenyl)sulfonyl-amino]propyl]benzamide. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Retrieved from [Link]

  • ResearchGate Community. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Reddit Community. (2019). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-tert-Butyl-4-methoxybenzamide Synthesis

Welcome to the technical support guide for the synthesis of N-tert-Butyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-tert-Butyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic procedure. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes.

The synthesis of N-tert-Butyl-4-methoxybenzamide, a valuable building block in medicinal chemistry, is most commonly achieved via the acylation of tert-butylamine with 4-methoxybenzoyl chloride, often under Schotten-Baumann conditions.[1][2] While this is a robust and generally high-yielding reaction, the presence of specific byproducts can complicate purification and reduce overall efficiency. This guide will address the most frequently encountered issues in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of N-tert-Butyl-4-methoxybenzamide.

Issue 1: Low Reaction Yield

Question: My final yield of N-tert-Butyl-4-methoxybenzamide is significantly lower than anticipated. What are the likely causes related to byproduct formation?

Answer: A diminished yield is often a direct consequence of your starting materials being consumed by competing side reactions. The primary culprits are:

  • Hydrolysis of 4-Methoxybenzoyl Chloride: The most common cause of low yield is the reaction of the highly reactive 4-methoxybenzoyl chloride with any trace moisture present in the reaction setup.[3][4] This forms 4-methoxybenzoic acid, which is inert to the desired reaction with tert-butylamine.

    • Causality: Acyl chlorides are highly electrophilic and readily attacked by water, which acts as a nucleophile.[5] This hydrolysis reaction is often faster than the desired amidation, especially if the amine nucleophile is sterically hindered.

    • Mitigation Strategy: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent atmospheric moisture from interfering.

  • Salt Formation of tert-Butylamine: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[6] This acid will readily react with the basic tert-butylamine starting material to form tert-butylammonium chloride. This salt is no longer nucleophilic and cannot participate in the amide bond formation, effectively reducing the concentration of one of your key reactants.

    • Causality: This is a simple acid-base neutralization reaction. The lone pair on the amine nitrogen, which is essential for the nucleophilic attack on the acyl chloride, is protonated by the generated HCl.

    • Mitigation Strategy: The Schotten-Baumann reaction conditions are specifically designed to counteract this issue by including a base (e.g., aqueous NaOH, pyridine, or triethylamine) in the reaction mixture.[2][7] The added base neutralizes the HCl as it is formed, preserving the nucleophilicity of the unreacted tert-butylamine. Ensure at least one equivalent of base is used relative to the 4-methoxybenzoyl chloride.

Issue 2: Impure Product and Complex TLC/NMR Spectra

Question: My crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, and the NMR spectrum is complex. What are these common impurities?

Answer: The presence of multiple species in your crude product is a strong indicator of side reactions or unconsumed starting materials. Here are the most probable impurities you are observing:

  • Unreacted Starting Materials: Both tert-butylamine and 4-methoxybenzoyl chloride may be present if the reaction has not gone to completion.

  • 4-Methoxybenzoic Acid: As discussed above, this is the hydrolysis product of the acyl chloride.[3] Being a carboxylic acid, it will have a significantly different (typically lower) Rf value on silica gel TLC compared to the more non-polar amide product. It can be easily removed with a basic aqueous wash.

  • 4,4'-Dimethoxybenzoic Anhydride: This byproduct can form through the reaction of 4-methoxybenzoyl chloride with 4-methoxybenzoic acid (the hydrolysis byproduct). While less common, its presence can complicate purification as its polarity is similar to the desired product.

  • Diacylated Amine (N,N-bis(4-methoxybenzoyl)-tert-butylamine): While the bulky tert-butyl group provides significant steric hindrance, the formation of a diacylated byproduct is possible, particularly if an excess of the acylating agent is used or if reaction temperatures are high.[8] This impurity will be less polar than the desired secondary amide product.

Below is a summary of the common byproducts and their characteristics:

Byproduct NameChemical StructureMolecular Weight ( g/mol )Notes on Detection and Removal
4-Methoxybenzoic AcidCH₃O-C₆H₄-COOH152.15Acidic. Appears as a distinct, more polar spot on TLC. Removable with a NaHCO₃ or NaOH wash.
4,4'-Dimethoxybenzoic Anhydride(CH₃O-C₆H₄-CO)₂O286.28Polarity similar to the product. Requires chromatographic separation.
Diacylated Amine(CH₃O-C₆H₄-CO)₂N-C(CH₃)₃341.40Less polar than the desired product. Separable by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for minimizing byproducts in this synthesis?

A1: Without a doubt, the rigorous exclusion of water is the most critical factor.[3] 4-methoxybenzoyl chloride is highly susceptible to hydrolysis. Ensuring your solvent is anhydrous and your glassware is completely dry will prevent the formation of 4-methoxybenzoic acid, which is the most common and often most abundant byproduct.

Q2: How can I effectively remove 4-methoxybenzoic acid during the workup?

A2: An aqueous basic wash is the standard and most effective method.[8] After the reaction is complete, the reaction mixture (typically in an organic solvent like dichloromethane or diethyl ether) should be washed with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (e.g., 1 M NaOH). The base deprotonates the carboxylic acid, forming the water-soluble sodium 4-methoxybenzoate salt, which partitions into the aqueous layer and is easily removed. The desired amide product remains in the organic layer.

Q3: Is it possible for the N-tert-butyl group to be cleaved during the reaction or workup?

A3: Yes, this is a possibility under strongly acidic conditions. The N-tert-butyl group can be removed from amides using strong acids, which proceed via the formation of a stable tert-butyl carbocation.[9] While the standard Schotten-Baumann conditions are basic, an aggressive acidic wash during workup (e.g., with concentrated HCl) or purification via chromatography on acidic silica gel could potentially lead to some cleavage, forming 4-methoxybenzamide. It is advisable to use mild acidic conditions (e.g., 1 M HCl) for washing and to neutralize the crude product before chromatography if cleavage is a concern.

Q4: Can the tert-butyl group undergo an elimination reaction?

A4: While less common for amides compared to alkyl halides, an E1-type elimination is mechanistically plausible under certain conditions that favor carbocation formation.[10] If the amide nitrogen were protonated under strongly acidic and heated conditions, the resulting intermediate could potentially lose the tert-butyl group as isobutylene. However, under standard basic Schotten-Baumann conditions, this pathway is highly unlikely.

Visualized Reaction and Troubleshooting Pathways

To better illustrate the chemical transformations, the following diagrams outline the primary synthesis route, major side reactions, and a general workflow for troubleshooting.

cluster_main Main Synthesis Pathway cluster_side Common Byproduct Formation MeOBzCl 4-Methoxybenzoyl Chloride Product N-tert-Butyl-4- methoxybenzamide MeOBzCl->Product + tert-Butylamine (Base) MeOBzOH 4-Methoxybenzoic Acid (Byproduct 1) MeOBzCl->MeOBzOH + H₂O (Hydrolysis) Diacyl Diacylated Amine (Byproduct 2) MeOBzCl->Diacyl + Product (Excess Acyl Chloride) tBuNH2 tert-Butylamine H2O Water (Moisture)

Caption: Primary reaction pathway and major side reactions.

Start Crude Product Analysis (TLC, NMR) Decision Is the product pure? Start->Decision Pure Final Product Decision->Pure Yes Impure Impurity Detected Decision->Impure No AcidWash Perform Aqueous NaHCO₃ Wash Impure->AcidWash If acidic impurity (e.g., 4-methoxybenzoic acid) Column Purify by Column Chromatography Impure->Column If neutral impurities (e.g., diacyl, anhydride) CheckConditions Review Reaction Conditions (Anhydrous, Stoichiometry) Impure->CheckConditions AcidWash->Column Column->Pure

Caption: Troubleshooting workflow for product purification.

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol is a representative example performed under Schotten-Baumann conditions.

  • In a round-bottom flask, dissolve tert-butylamine (1.0 equivalent) and a suitable base like triethylamine (1.2 equivalents) or sodium hydroxide in water.[1]

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous solvent (e.g., dichloromethane) and add it to a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 2: Standard Workup and Purification
  • Upon reaction completion (as determined by TLC), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1] The NaHCO₃ wash is crucial for removing the 4-methoxybenzoic acid byproduct.

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • If further purification is needed, the crude product can be purified by column chromatography on silica gel or by recrystallization.[11]

References

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  • PubChem. (n.d.). p-Anisoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2015). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. Retrieved from [Link]

  • BenchChem. (2025). common side reactions with tert-Butyl (3-aminopropyl)
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  • The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
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  • University of Oslo. (n.d.).
  • Organic Chemistry Portal. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). E1 Elimination Reactions. Retrieved from [Link]

  • ACS Publications. (2019). Tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.
  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • University of Calgary. (n.d.).
  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide on 3-tert-Butyl-4-methoxyphenol: Physicochemical Properties, Synthesis, and Biological Activity.
  • PubChem. (n.d.). 3-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Tert-butylbenzoyl_amino-4-methoxybenzamide]([Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • JOCPR. (n.d.).
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  • Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • ResearchGate. (2021). a) Reaction profile of the acylation coupling reaction between.... Retrieved from [Link]

  • Google Patents. (n.d.). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

Sources

Troubleshooting

Troubleshooting low yield in N-tert-Butyl-4-methoxybenzamide reactions

Technical Support Center: N-tert-Butyl-4-methoxybenzamide Synthesis Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-Butyl-4-methoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet sometimes challenging amide formation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and enhance your reaction yields.

Troubleshooting Guide: Low Yields

Low isolated yield is the most frequently encountered issue. This guide is structured to help you diagnose the root cause by examining the three most likely stages for yield loss: the reaction itself, side-product formation, and the workup/purification process.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Isolated Yield IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts WorkupLoss Workup & Purification Loss Start->WorkupLoss ReagentQuality Poor Reagent Quality? IncompleteReaction->ReagentQuality Check Conditions Suboptimal Conditions? IncompleteReaction->Conditions Evaluate BaseIssue Ineffective Base? IncompleteReaction->BaseIssue Verify Hydrolysis Acid Chloride Hydrolysis? SideProducts->Hydrolysis Check OverAcylation Diacylation of Amine? SideProducts->OverAcylation Consider Extraction Inefficient Extraction? WorkupLoss->Extraction Optimize Purification Recrystallization Loss? WorkupLoss->Purification Refine

Caption: A logical workflow for diagnosing the cause of low yield.

Q1: My reaction seems incomplete, with significant starting material remaining. What are the likely causes?

This is often due to issues with reagents or reaction conditions. Let's break it down.

  • Cause A: Poor Reagent Quality

    • p-Anisoyl chloride: This is the most common culprit. Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture.[1][2] Hydrolysis converts the acyl chloride to the unreactive p-anisic acid, which will not participate in the reaction.

    • Troubleshooting:

      • Verify Quality: If the p-anisoyl chloride is a liquid with a low melting point (22 °C), it should be a clear, colorless to pale yellow liquid. If it appears cloudy or has solidified, it may have hydrolyzed.

      • Use Fresh or Purified Reagent: Always use a freshly opened bottle or distill the p-anisoyl chloride under reduced pressure before use. Store it under an inert atmosphere (Nitrogen or Argon) and in a desiccator.[3]

    • tert-Butylamine: While generally stable, ensure it is of high purity and has not been contaminated.

  • Cause B: Suboptimal Reaction Conditions

    • The reaction of an amine with an acyl chloride, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[4] The rate and completeness depend heavily on stoichiometry, temperature, and solvent.

    • Troubleshooting:

      • Stoichiometry: The reaction produces one equivalent of HCl, which will protonate the unreacted amine, rendering it non-nucleophilic.[5][6] To counteract this, a base is used to neutralize the HCl as it forms.[7] Using a slight excess (1.1 to 1.2 equivalents) of tert-butylamine can also help drive the reaction to completion, but this may complicate purification.

      • Temperature: The reaction is typically exothermic.[8] Running the reaction at 0 °C during the addition of the acyl chloride can help control the reaction rate and minimize side reactions. Afterward, allowing the reaction to warm to room temperature and stir for several hours (2-16 h) is common practice.[9]

      • Solvent: Aprotic solvents like Dichloromethane (DCM) or Diethyl Ether are standard choices.[10] Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[11]

  • Cause C: Ineffective Base

    • The base is critical for neutralizing the HCl byproduct.[12][13] If the base is weak, added too slowly, or is not present in a sufficient amount, the amine will become protonated and the reaction will stop.[7]

    • Troubleshooting:

      • Choice of Base: For a two-phase Schotten-Baumann reaction, an aqueous solution of a strong base like NaOH or KOH is typical.[12] For a single-phase organic reaction, a tertiary amine like triethylamine (TEA) or pyridine is used.[9]

      • Amount of Base: At least one equivalent of base per equivalent of acyl chloride is required to neutralize the generated HCl.[5]

Q2: I've isolated my product, but the yield is low and it's contaminated with side products. What are they and how can I prevent them?

The primary side product is almost always p-anisic acid, with a small possibility of diacylation.

  • Primary Side Product: p-Anisic Acid

    • Formation: This forms from the hydrolysis of p-anisoyl chloride by any water present in the reaction mixture (e.g., wet solvent, atmospheric moisture).[8]

    • Prevention: The key is rigorous exclusion of water. Use anhydrous solvents, perform the reaction under an inert atmosphere (N₂ or Ar), and handle p-anisoyl chloride carefully to minimize exposure to air.[1]

    • Removal: p-Anisic acid can be easily removed during the workup. A wash with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) will deprotonate the carboxylic acid, making it water-soluble and extracting it from the organic layer.

  • Secondary Side Product: Diacylation

    • Formation: It's theoretically possible for the newly formed amide's nitrogen to be acylated a second time. However, this is highly unlikely with tert-butylamine. The bulky tert-butyl group provides significant steric hindrance, and the lone pair on the amide nitrogen is delocalized by resonance with the carbonyl, making it much less nucleophilic than the starting amine.[6] This side product is generally not a concern in this specific reaction.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of this reaction?

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under Schotten-Baumann conditions, this involves the amine in the organic phase reacting with the acyl chloride.[10]

Diagram: Reaction Mechanism

ReactionMechanism cluster_reactants Reactants Amine R'-NH₂ (tert-Butylamine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R-CO-Cl (p-Anisoyl Chloride) AcylChloride->Tetrahedral Base Base (e.g., NaOH) Salt Base-H⁺ + Cl⁻ Base->Salt Product R-CO-NH-R' (Amide Product) Tetrahedral->Product Collapse & Chloride leaves HCl HCl Tetrahedral->HCl Generates HCl->Salt Neutralized by

Caption: Mechanism of Nucleophilic Acyl Substitution.

The process is as follows:

  • The nucleophilic nitrogen of tert-butylamine attacks the electrophilic carbonyl carbon of p-anisoyl chloride.[4]

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • A proton is lost from the nitrogen, and the generated HCl is immediately neutralized by the base present in the reaction mixture.[7][13] This neutralization is crucial as it drives the reaction equilibrium toward the product.[8]

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Procedure: Spot the starting amine, the acyl chloride (co-spotted with the reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 Hexane:EtOAc).

  • Interpretation: The product, N-tert-Butyl-4-methoxybenzamide, will be less polar than p-anisic acid (if present) but more polar than the starting p-anisoyl chloride. The tert-butylamine will likely have a very low Rf or streak. The reaction is complete when the spot corresponding to the limiting reagent (usually the acyl chloride) has disappeared.

Q5: What is the best way to purify the final product?

Recrystallization is the most efficient and scalable method for purifying N-tert-Butyl-4-methoxybenzamide, which is a solid at room temperature.[14]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[15][16] For benzamide derivatives, polar protic solvents like ethanol are often excellent choices.[17] A mixed solvent system, such as ethanol-water, can also be highly effective.

  • General Protocol:

    • Dissolve the crude product in the minimum amount of boiling ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

    • Dry the crystals thoroughly. The reported melting point is 117–118 °C.[14]

Experimental Protocols & Data

Protocol: Synthesis via Schotten-Baumann Conditions
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (1.1 eq) and dichloromethane (DCM, ~5 mL per mmol of acyl chloride). Cool the flask to 0 °C in an ice bath.

  • Base Addition: In a separate flask, prepare a solution of 10% aqueous sodium hydroxide (2 eq).

  • Acyl Chloride Addition: Dissolve p-anisoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution at 0 °C. Simultaneously, add the NaOH solution dropwise to keep the reaction mixture basic (check with pH paper).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine), 5% NaHCO₃ (to remove p-anisic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture as described in Q5.

Table: Spectroscopic Data for N-tert-Butyl-4-methoxybenzamide
¹H NMR (CDCl₃)Chemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic7.67 ppmDoublet2HProtons ortho to carbonyl
Aromatic6.88 ppmDoublet2HProtons ortho to methoxy
Amide5.89 ppmBroad Singlet1HN-H
Methoxy3.82 ppmSinglet3HO-CH₃
tert-Butyl1.45 ppmSinglet9HC-(CH₃)₃

Data sourced from similar reported compounds.[14]

¹³C NMR (CDCl₃)Chemical Shift (δ)Assignment
Carbonyl166.4 ppmC=O
Aromatic161.8 ppmC-OCH₃
Aromatic128.4 ppmCH (ortho to C=O)
Aromatic128.1 ppmC-C=O (ipso)
Aromatic113.5 ppmCH (ortho to OCH₃)
Methoxy55.3 ppmO-CH₃
Quaternary51.4 ppmN-C(CH₃)₃
tert-Butyl28.9 ppmC-(CH₃)₃

Data sourced from similar reported compounds.[14]

References

  • Grokipedia. Schotten–Baumann reaction.
  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • BYJU'S. (2019-11-17). Schotten Baumann Reaction. Available from: [Link]

  • J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction. Available from: [Link]

  • Chemistry Education. Synthesis and analysis of amides. Available from: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available from: [Link]

  • YouTube. (2021-06-22). Schotten-Baumann Reaction and its Mechanism. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY: ANISOYL CHLORIDE. Available from: [Link]

  • Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines. Available from: [Link]

  • University of Massachusetts. Experiment 9 — Recrystallization. Available from: [Link]

  • Reddit. (2020-02-26). Synthesis - General tips for improving yield?. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for "A green and efficient synthesis of N-alkylbenzamides from N-alkyloxaziridines". Available from: [Link]

  • University of California, Irvine. (2012-11-14). Chemistry 210 Experiment Ib. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of N-tert-Butyl-4-methoxybenzamide

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of N-tert-Butyl-4-methoxybenzamide. As a mo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of N-tert-Butyl-4-methoxybenzamide. As a moderately polar solid, this compound presents unique purification scenarios that require a systematic and well-understood approach. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Troubleshooting Guide: Addressing Common Purification Issues

This section is designed as a first line of support for when your experiment deviates from the expected outcome.

Question 1: My final product is an oil or a waxy, low-melting solid, not the expected white crystalline powder. What went wrong?

Answer: An oily or amorphous final product is a strong indicator of significant impurities that are depressing the melting point of the crystalline solid (literature m.p. 117–118 °C)[1]. The most common culprits are residual solvents from the reaction or workup, or unreacted starting materials.

  • Causality: Crystalline solids form a highly ordered lattice structure. Impurities disrupt this lattice formation, leading to a less ordered, often amorphous or oily state. Residual solvents, in particular, can become trapped within the solid matrix.

  • Immediate Action:

    • High-Vacuum Drying: Place the material under a high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours, potentially with gentle heating (e.g., 40-50 °C, well below the melting point) to remove volatile solvents.

    • Diagnostic NMR: Take a ¹H NMR spectrum of the crude oil. The presence of broad signals for common solvents (e.g., ethyl acetate, dichloromethane, hexane) will confirm solvent contamination. The presence of 4-methoxybenzoic acid or tert-butylamine signals indicates unreacted starting materials.

  • Definitive Solution: If solvent removal is insufficient, a full purification step is necessary. Proceed to either recrystallization (see Protocol 1) or column chromatography (see Protocol 2). Recrystallization is often effective at excluding both solvents and soluble impurities.

Question 2: My NMR analysis shows a significant amount of 4-methoxybenzoic acid in the final product. How can I remove it?

Answer: The presence of 4-methoxybenzoic acid is a frequent issue, typically arising from the hydrolysis of the 4-methoxybenzoyl chloride starting material, either from trace water in the reaction or during the aqueous workup[2].

  • Causality: 4-methoxybenzoic acid is an acidic impurity. This chemical property can be exploited for its selective removal using a simple acid-base extraction.

  • Solution: Liquid-Liquid Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic 4-methoxybenzoic acid, forming sodium 4-methoxybenzoate.

    • The resulting salt is highly polar and will be drawn into the aqueous layer, while the neutral N-tert-Butyl-4-methoxybenzamide product remains in the organic layer.

    • Separate the layers and repeat the wash with NaHCO₃ solution. Follow with a wash using brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

This procedure should be followed by a final purification step like recrystallization to achieve high purity.

Question 3: My recrystallization attempt resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a common problem that almost always traces back to the choice and volume of the solvent.[3][4]

  • Causality & Solutions:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble at room temperature, it will not crystallize out upon cooling, leading to low recovery. You must perform solubility tests with small amounts of product in various solvents to find the optimal one (See Table 2).

    • Using Excessive Solvent: The most frequent error is adding too much hot solvent to dissolve the crude product. You should only add the absolute minimum amount of boiling solvent required to fully dissolve the solid.[4] If you add too much, the solution will not be saturated upon cooling, and the product will remain in solution. If you suspect you've added too much solvent, you can carefully evaporate some of it by boiling the solution in the fume hood to re-establish saturation.

    • Cooling Too Rapidly: Allowing the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of large, pure crystals. Crashing the product out of solution by cooling too quickly can trap impurities and lead to smaller, less-easily filtered crystals.[3]

Question 4: My compound streaks badly on a silica TLC plate, making column chromatography difficult. How can I fix this?

Answer: Streaking on a silica gel TLC plate is typically caused by the compound's strong interaction with the acidic silica stationary phase, often due to the basicity of the amide's nitrogen atom or the presence of highly polar impurities.

  • Causality: Silica gel is weakly acidic. Amides and amines can interact strongly with the silanol (Si-OH) groups on the surface, leading to poor elution and tailing or streaking on the chromatogram.[5]

  • Solutions:

    • Modify the Eluent: Add a small amount of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol eluent will neutralize the acidic sites on the silica. The triethylamine will compete for these sites, allowing your compound to travel more cleanly up the plate/column.

    • Change the Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (either neutral or basic) is a good alternative for purifying basic compounds that are sensitive to acidic silica gel.[5]

    • Dry Loading: If the compound has poor solubility in the starting eluent, it can lead to band broadening. Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder ("dry loading") can result in a much sharper separation.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective single method for purifying N-tert-Butyl-4-methoxybenzamide? For this compound, which is a stable, crystalline solid, recrystallization is often the most efficient and scalable method for achieving high purity, especially for removing trace impurities after an initial acid-base wash.[3] Column chromatography is also highly effective but can be more time-consuming and solvent-intensive, making it better suited for separating mixtures with closely related impurities or for smaller-scale purifications.

FAQ 2: How do I systematically choose a suitable recrystallization solvent? The process involves small-scale solubility testing.[4][6]

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Take the tubes that showed poor room-temperature solubility and gently heat them in a water bath. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature. The best solvent will be the one from which the product crystallizes back out in high yield.

  • If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be used.[3][7]

FAQ 3: What are the most common impurities I should expect from the synthesis? The impurity profile depends on the synthetic route.

  • From 4-methoxybenzoyl chloride and tert-butylamine:

    • 4-methoxybenzoic acid: From hydrolysis of the acid chloride.[2]

    • Unreacted tert-butylamine: A volatile, basic starting material.

  • From Ritter reaction (4-methoxybenzonitrile and di-tert-butyl dicarbonate): [8]

    • Unreacted 4-methoxybenzonitrile.

    • Byproducts from di-tert-butyl dicarbonate decomposition.

  • General Impurities:

    • Residual Solvents: From the reaction and workup (e.g., THF, DCM, DMF).[9]

FAQ 4: How can I definitively confirm the purity of my final product? A combination of analytical methods is required for a comprehensive assessment.[10]

  • ¹H NMR Spectroscopy: Can identify and quantify impurities if a certified internal standard is used (qNMR). It will confirm the structure and show the absence of proton signals from starting materials or solvents.[11]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by calculating the area percentage of the main product peak relative to impurity peaks.[10][12]

  • Melting Point Analysis: A sharp melting point that matches the literature value (117–118 °C) is a strong indicator of high purity.[1] Impurities will typically cause the melting point to be lower and broader.

Data & Visualizations

Tables for Quick Reference

Table 1: Physicochemical Properties of N-tert-Butyl-4-methoxybenzamide

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.275 g/mol
AppearanceWhite solid[1]
Melting Point117–118 °C[1]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Comments
RecrystallizationEthanol/WaterDissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Good for moderately polar compounds.[4][7]
RecrystallizationEthyl Acetate/HexaneDissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Excellent for removing more polar impurities.[6]
Column ChromatographyHexane/Ethyl Acetate (Gradient)Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate concentration. A standard system for compounds of moderate polarity.
Column ChromatographyDCM/Methanol (with 1% Et₃N)For faster elution or if the compound shows strong silica interaction. The triethylamine modifier prevents streaking.[13]
Visual Workflows

Purification_Workflow cluster_start Initial Steps cluster_purify Purification Cycle start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) start->workup concentrate Dry & Concentrate workup->concentrate purity_check Purity Assessment (TLC, ¹H NMR) concentrate->purity_check decision Purity > 95%? purity_check->decision recrystallize Recrystallization (Protocol 1) decision->recrystallize No chromatography Column Chromatography (Protocol 2) decision->chromatography No, or complex mixture final_product Final Product (Verify with NMR, HPLC, m.p.) decision->final_product Yes recrystallize->concentrate chromatography->concentrate

Caption: General purification workflow for N-tert-Butyl-4-methoxybenzamide.

Troubleshooting_Flowchart obs1 Observation: Product is an Oil/Waxy Solid cause1 Cause: High Impurity Content (Solvents, Starting Materials) obs1->cause1 sol1 Solution: 1. Dry under high vacuum. 2. Proceed to Recrystallization or Chromatography. cause1->sol1 obs2 Observation: Acidic Impurity in NMR cause2 Cause: Unremoved 4-methoxybenzoic acid obs2->cause2 sol2 Solution: Perform acid-base extraction with NaHCO₃ solution. cause2->sol2 obs3 Observation: Low Recrystallization Yield cause3 Cause: - Incorrect solvent choice - Too much solvent used obs3->cause3 sol3 Solution: - Perform new solvent screen. - Use minimum boiling solvent. - Boil off excess solvent. cause3->sol3 obs4 Observation: Streaking on TLC Plate cause4 Cause: Strong interaction with acidic silica gel obs4->cause4 sol4 Solution: - Add 1% Et₃N to eluent. - Switch to alumina stationary phase. cause4->sol4

Caption: Troubleshooting decision flowchart for common purification issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol uses an ethanol/water system, which is effective for this compound's polarity.

  • Dissolution: Place the crude N-tert-Butyl-4-methoxybenzamide in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just fully dissolve the solid at a gentle boil.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with vigorous stirring. Add water until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for large crystal growth.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold ethanol/water mixture (using the same ratio as the crystallization solvent) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from less polar or more polar impurities.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. For better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the N-tert-Butyl-4-methoxybenzamide. The product should elute as a single, clean spot on TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of eluent.

References

  • PubChem. N-(tert-butyl)-3-fluoro-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. Recrystallization. Chemistry Department. [Link]

  • PubChem. N-tert-Butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]

  • O'ChemPal. Recrystallization. [Link]

  • PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • ACS Publications. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Poplawska, M., & Biziuk, M. (2006). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 63(6), 477-486. [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide? [Link]

  • Google Patents. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. [Link]

  • Royal Society of Chemistry. Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • PubChem. N-butyl-4-tert-butylbenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. 2-tert-Butyl-4-hydroxyanisole. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Purification of N-tert-Butyl-4-methoxybenzamide

Welcome to the technical support center for the purification of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-tert-Butyl-4-methoxybenzamide in a question-and-answer format.

Recrystallization Issues

Question 1: My N-tert-Butyl-4-methoxybenzamide product is an oil and won't crystallize. What should I do?

Answer: Oiling out during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here’s a systematic approach to troubleshoot this issue:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure N-tert-Butyl-4-methoxybenzamide, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Re-evaluate Your Solvent System:

    • The issue may be an inappropriate solvent or solvent mixture. N-tert-Butyl-4-methoxybenzamide is a moderately polar molecule. A good starting point for solvent screening is a binary solvent system, such as ethanol/water or ethyl acetate/hexanes.[1][2][3]

    • If using a single solvent: The compound may be too soluble. Try a solvent in which it is less soluble.

    • If using a solvent pair: You may have too much of the "good" solvent (in which the compound is highly soluble). Try adding more of the "bad" (anti-solvent) dropwise to the warm solution until turbidity persists, then add a drop or two of the "good" solvent to redissolve and allow to cool slowly.[4]

  • Lower the Crystallization Temperature: After allowing the solution to cool to room temperature, place it in an ice bath, and if necessary, a freezer. Be patient, as crystallization can sometimes be slow.

Question 2: After recrystallization, my yield of N-tert-Butyl-4-methoxybenzamide is very low. How can I improve it?

Answer: Low recovery is a frequent challenge in recrystallization. The key is to maximize the recovery of the pure product while leaving impurities behind in the solvent.

  • Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of hot solvent to dissolve the crude product. Use the absolute minimum volume of boiling solvent required to fully dissolve the solid. This ensures the solution is saturated and will yield a good crop of crystals upon cooling.[4]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath. Rushing this step will result in a lower yield.

  • Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after collecting the crystals will still contain some dissolved product. You can often recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Column Chromatography Issues

Question 3: I'm running a silica gel column to purify N-tert-Butyl-4-methoxybenzamide, but I'm getting poor separation from an impurity. What can I do?

Answer: Achieving good separation in column chromatography depends on selecting the right conditions. Poor separation is often a result of an inappropriate mobile phase polarity.

  • Optimize the Eluent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should give your product, N-tert-Butyl-4-methoxybenzamide, an Rf value of approximately 0.25-0.35. The impurity should have a significantly different Rf value.[5]

    • A good starting point for N-tert-Butyl-4-methoxybenzamide is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] Try different ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) on a TLC plate to find the optimal separation.

  • Use a Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve your product from the impurity, a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar compounds, and gradually increase the polarity of the mobile phase to elute the more polar compounds.[6]

  • Column Packing and Loading:

    • Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

    • Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Using too much solvent or a solvent that is too polar to dissolve the sample can broaden the bands and decrease resolution.

Question 4: My N-tert-Butyl-4-methoxybenzamide is not eluting from the silica gel column. What is the problem?

Answer: If your product is sticking to the column, the mobile phase is likely not polar enough to displace it from the polar silica gel stationary phase.

  • Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexanes:ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Add a More Polar Modifier: If increasing the proportion of your polar solvent is not effective, you can add a small amount of a more polar solvent like methanol to your eluent system. However, be cautious as adding too much methanol can sometimes dissolve the silica gel.

  • Consider the Acidity of the Silica: Silica gel is slightly acidic and can sometimes strongly adsorb basic compounds. While N-tert-Butyl-4-methoxybenzamide is not strongly basic, if you suspect an interaction, you can try neutralizing the silica by adding a very small amount of a non-polar amine like triethylamine (e.g., 0.1-1%) to your eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-tert-Butyl-4-methoxybenzamide sample?

A1: The most common impurities will depend on the synthetic route used. Assuming the common synthesis from 4-methoxybenzoyl chloride and tert-butylamine, the likely impurities are:

  • Unreacted 4-methoxybenzoic acid: This can form from the hydrolysis of 4-methoxybenzoyl chloride. It is an acidic impurity.

  • Unreacted tert-butylamine: This is a basic and volatile impurity.

  • Side-products: Depending on the reaction conditions, other side-products could be present.

Q2: How can I use TLC to monitor the purification of N-tert-Butyl-4-methoxybenzamide?

A2: TLC is an indispensable tool for monitoring your purification. Here's how to use it effectively:

  • Spotting: On a single TLC plate, spot your crude material, the purified fractions from your column, and if possible, standards of your starting materials.

  • Eluting: Use the optimized solvent system you determined for your column chromatography.

  • Visualization: N-tert-Butyl-4-methoxybenzamide contains an aromatic ring and will be visible under a UV lamp (254 nm).[7] You can also use general stains like potassium permanganate or p-anisaldehyde to visualize non-UV active impurities. By comparing the spots, you can determine which fractions contain your pure product.

Q3: My ¹H NMR spectrum of purified N-tert-Butyl-4-methoxybenzamide shows unexpected peaks. How can I identify the impurities?

A3: Your ¹H NMR spectrum is the ultimate test of purity. Here are the expected peaks for pure N-tert-Butyl-4-methoxybenzamide and the likely signals from common impurities:

N-tert-Butyl-4-methoxybenzamide (in CDCl₃):

  • ~7.7 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

  • ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

  • ~5.9 ppm (br s, 1H): N-H proton of the amide.

  • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • ~1.45 ppm (s, 9H): tert-Butyl protons.[6]

Potential Impurity Peaks:

  • 4-Methoxybenzoic acid (in CDCl₃): You might see aromatic signals around 8.07 and 6.95 ppm, a methoxy signal around 3.88 ppm, and a very broad singlet for the carboxylic acid proton (>10 ppm).[8]

  • tert-Butylamine (in CDCl₃): A singlet for the nine tert-butyl protons around 1.1 ppm and a broad singlet for the amine protons.[9]

Q4: Is N-tert-Butyl-4-methoxybenzamide stable to acidic or basic conditions during workup and purification?

A4: Amide bonds are generally stable, but can be hydrolyzed under harsh acidic or basic conditions, especially with heating. The tert-butyl group is also susceptible to cleavage under strong acidic conditions. Therefore, it is best to use neutral or mildly acidic/basic conditions during aqueous workups. Avoid strong acids or bases, particularly at elevated temperatures, to prevent degradation of your product.

Experimental Protocols

Protocol 1: Recrystallization of N-tert-Butyl-4-methoxybenzamide

This protocol provides a general method for recrystallization. The ideal solvent system should be determined by small-scale trials.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). A good single solvent will dissolve the compound when hot but not at room temperature. For a good solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[1][2]

  • Dissolution: Place the crude N-tert-Butyl-4-methoxybenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent (or the "good" solvent of a pair) to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: While the solution is hot, add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the hot "good" solvent to redissolve the solid, then allow to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Column Chromatography of N-tert-Butyl-4-methoxybenzamide

This protocol describes a standard flash column chromatography procedure on silica gel.

  • TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC as described in the FAQs.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-tert-Butyl-4-methoxybenzamide.

Data Presentation

ParameterValueSource
Melting Point114-116 °C[1]
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (N-tert-Butyl-4-methoxybenzamide + Impurities) Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChrom Column Chromatography Crude->ColumnChrom Elute through silica gel TLC TLC Recrystallization->TLC Check purity PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->TLC Monitor fractions ColumnChrom->PureProduct NMR ¹H NMR MP Melting Point PureProduct->NMR Confirm structure & purity PureProduct->MP Assess purity

Caption: General workflow for the purification and analysis of N-tert-Butyl-4-methoxybenzamide.

Recrystallization_Troubleshooting Start Crude Product Oils Out Induce Induce Crystallization (Scratch/Seed) Start->Induce Solvent Re-evaluate Solvent System Induce->Solvent If unsuccessful Success Crystals Form Induce->Success If successful Temp Lower Crystallization Temperature Solvent->Temp Temp->Success If successful

Sources

Optimization

Technical Support Center: Synthesis of N-tert-Butyl-4-methoxybenzamide

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this amide synthesis. The following question-and-answer format is structured to tackle specific issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for N-tert-Butyl-4-methoxybenzamide and what are its primary challenges?

The most prevalent and efficient method for synthesizing N-tert-Butyl-4-methoxybenzamide is the acylation of tert-butylamine with 4-methoxybenzoyl chloride.[1] This reaction is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions which utilize a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[2][3][4]

The primary challenges in this synthesis revolve around the reactivity of the starting materials and the potential for side reactions. The acylating agent, 4-methoxybenzoyl chloride, is highly reactive and particularly sensitive to moisture, which can lead to hydrolysis.[5][6][7][8] Additionally, controlling the reaction stoichiometry and conditions is crucial to prevent the formation of byproducts such as diacylated amines or the formation of 4-methoxybenzoic anhydride.

Diagram of the Main Synthetic Pathway

Synthesis of N-tert-Butyl-4-methoxybenzamide 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride product N-tert-Butyl-4-methoxybenzamide 4-methoxybenzoyl_chloride->product + tert_butylamine tert-Butylamine tert_butylamine->product + hcl HCl product->hcl forms Side Reactions cluster_hydrolysis Hydrolysis Pathway cluster_anhydride Anhydride Formation 4-methoxybenzoyl_chloride_hydrolysis 4-Methoxybenzoyl Chloride 4-methoxybenzoic_acid 4-Methoxybenzoic Acid 4-methoxybenzoyl_chloride_hydrolysis->4-methoxybenzoic_acid + h2o H₂O (Moisture) h2o->4-methoxybenzoic_acid 4-methoxybenzoyl_chloride_anhydride 4-Methoxybenzoyl Chloride 4-methoxybenzoic_anhydride 4-Methoxybenzoic Anhydride 4-methoxybenzoyl_chloride_anhydride->4-methoxybenzoic_anhydride + 4-methoxybenzoic_acid_anhydride 4-Methoxybenzoic Acid 4-methoxybenzoic_acid_anhydride->4-methoxybenzoic_anhydride

Pathways for the formation of common acidic byproducts.

Problem 2: My crude product shows an additional, higher molecular weight peak in the mass spectrum. What is this impurity?

Possible Cause: Diacylation of tert-Butylamine

While sterically hindered, it is possible under certain conditions for tert-butylamine to undergo a second acylation to form a diacylated byproduct. [9]This is more likely to occur if an excess of 4-methoxybenzoyl chloride is used or if the reaction conditions are particularly forcing (e.g., high temperatures, prolonged reaction times).

  • Identification: The diacylated product will have a molecular weight corresponding to the addition of two 4-methoxybenzoyl groups to the tert-butylamine nitrogen. This can be confirmed by LC-MS or GC-MS analysis.

Troubleshooting Protocol: Avoiding Diacylation

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of the amine can be used to ensure the complete consumption of the acyl chloride.

  • Controlled Addition: Add the 4-methoxybenzoyl chloride solution dropwise to the amine solution at a low temperature to maintain control over the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the point of completion and avoid unnecessarily long reaction times.

Purification Strategies

Impurity Purification Method Rationale
4-Methoxybenzoic Acid Aqueous basic wash (e.g., saturated NaHCO₃ or dilute NaOH solution)The acidic proton of the carboxylic acid is deprotonated by the base, forming a water-soluble carboxylate salt that can be separated in the aqueous layer. [1]
Unreacted tert-Butylamine Aqueous acidic wash (e.g., dilute HCl)The basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase.
4-Methoxybenzoic Anhydride Column chromatography or recrystallizationThese byproducts are neutral and will require chromatographic separation or careful selection of a recrystallization solvent to isolate the desired amide.
Diacylated Product Column chromatographyDue to the difference in polarity and size compared to the desired mono-acylated product, column chromatography is the most effective method for separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride

This protocol is for the in-situ generation of the acyl chloride, which can help ensure its reactivity.

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents). [1]3. Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Stir the mixture at room temperature. You should observe effervescence (evolution of HCl and SO₂ gas).

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases. [1]6. Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add anhydrous toluene to the crude product and evaporate again. [1]8. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-tert-Butyl-4-methoxybenzamide
  • In a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve tert-butylamine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and place it in the dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring. [1]5. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. [1]6. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [1]9. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure N-tert-Butyl-4-methoxybenzamide.

References

  • Sciencemadness.org. (2022). Base-Mediated Synthesis of Anhydrides from Activated Amides. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisoyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

Sources

Troubleshooting

N-tert-Butyl-4-methoxybenzamide stability and storage conditions

Welcome to the technical support center for N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges.

I. Core Stability Profile

N-tert-Butyl-4-methoxybenzamide is a substituted benzamide. Generally, the amide functional group is relatively stable; however, its stability can be compromised by several environmental factors. The primary degradation pathway of concern is hydrolysis of the amide bond, which is significantly influenced by pH and temperature. While stable as a solid under appropriate storage conditions, issues can arise when the compound is in solution.

Key Stability Influencers:

  • pH: The rate of hydrolysis is slowest in neutral aqueous solutions and is catalyzed by both acidic and basic conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and potential thermal decomposition.

  • Light: Although specific photostability data is limited, it is best practice to protect benzamide derivatives from light to prevent potential photodegradation.

  • Oxidizing Agents: Strong oxidizing agents are incompatible and should be avoided.[2][3]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with N-tert-Butyl-4-methoxybenzamide.

Question: My experimental results are inconsistent. Could the stability of my N-tert-Butyl-4-methoxybenzamide be the issue?

Answer: Inconsistent results are a common indicator of compound degradation. To diagnose the problem, consider the following:

  • Review Your Stock Solution Preparation and Storage:

    • Solvent Choice: What solvent did you use? While soluble in many organic solvents, ensure the solvent is dry and free of acidic or basic impurities. For aqueous buffers, be mindful of the pH.

    • Storage of Solutions: How are you storing your stock solutions? For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing (-20°C or -80°C) is preferable to minimize freeze-thaw cycles.

    • Age of Solution: How old is your stock solution? It is always best to use freshly prepared solutions for critical experiments.[4]

  • Assess the Purity of Your Compound:

    • Visual Inspection: Has the physical appearance of your solid compound changed (e.g., color change, clumping)?

    • Analytical Check: If you have access to analytical instrumentation, a quick purity check can be invaluable. Thin-Layer Chromatography (TLC) is a straightforward method to check for the presence of degradation products.

Question: I've noticed a precipitate in my stock solution. What could be the cause?

Answer: Precipitation can occur for a few reasons:

  • Solubility Issues: The concentration of your solution may have exceeded the solubility limit in the chosen solvent, especially if stored at a lower temperature than when it was prepared. Gently warming the solution may redissolve the compound.

  • Degradation: Hydrolysis of N-tert-Butyl-4-methoxybenzamide yields 4-methoxybenzoic acid and tert-butylamine.[4][5][6] In a neutral or acidic solution, 4-methoxybenzoic acid is significantly less soluble than the parent compound and may precipitate out.

    • Troubleshooting Step: To test for degradation, you can separate the precipitate and analyze it. An FTIR spectrum would show a broad O-H stretch characteristic of a carboxylic acid, and a different C=O stretch compared to the amide.

Question: My compound, which is normally a white solid, has developed a slight yellow tint. Is it still usable?

Answer: A color change can be an indicator of degradation, potentially due to oxidation or photodegradation. While a slight discoloration may not significantly impact the purity for some applications, it is a warning sign.

  • Recommendation: For sensitive assays, it is highly recommended to use a fresh, pure sample. If this is not possible, you should re-purify the discolored material. At a minimum, perform a purity check (e.g., by TLC or LC-MS) to assess the extent of degradation before use.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-tert-Butyl-4-methoxybenzamide?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] A desiccator at room temperature or in a refrigerator is a suitable environment.

ConditionRecommendationRationale
Temperature Cool (2-8°C recommended)Reduces the rate of any potential solid-state degradation.
Humidity Dry (use of a desiccator)Prevents water absorption which could facilitate hydrolysis.
Light Protected from light (amber vial)Minimizes the risk of photodegradation.
Atmosphere Tightly sealed containerPrevents exposure to air and moisture.

Q2: What is the primary degradation pathway for N-tert-Butyl-4-methoxybenzamide in solution?

A2: The most common degradation pathway in solution is hydrolysis of the amide bond. This reaction is catalyzed by both acids and bases.[1]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and the amine.

The products of hydrolysis are 4-methoxybenzoic acid and tert-butylamine.[4][5][6]

Q3: How can I prepare stable aqueous solutions of N-tert-Butyl-4-methoxybenzamide?

A3: Given that hydrolysis is accelerated by acidic and basic conditions, preparing solutions in a neutral buffer (pH ~7) is recommended for short-term use. However, even at neutral pH, some hydrolysis can occur over time. For optimal stability, prepare stock solutions in a dry, aprotic organic solvent such as DMSO or ethanol, and then dilute into your aqueous buffer immediately before use.

Q4: Are there any materials or chemicals that are incompatible with N-tert-Butyl-4-methoxybenzamide?

A4: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances can lead to rapid degradation of the compound.

IV. Experimental Protocols & Visualizations

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of your N-tert-Butyl-4-methoxybenzamide and check for the presence of the more polar degradation product, 4-methoxybenzoic acid.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). You may need to optimize this ratio.

  • UV lamp (254 nm)

  • Sample of your N-tert-Butyl-4-methoxybenzamide

  • (Optional) A standard of 4-methoxybenzoic acid

Procedure:

  • Prepare a small amount of your compound as a dilute solution in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If you have a standard for 4-methoxybenzoic acid, spot it in an adjacent lane.

  • Allow the solvent to evaporate completely.

  • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

Interpretation:

  • N-tert-Butyl-4-methoxybenzamide should appear as a single major spot.

  • The hydrolysis product, 4-methoxybenzoic acid, is more polar and will have a lower Rf value (it will not travel as far up the plate). The presence of a significant spot at a lower Rf may indicate degradation.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Potential Causes & Solutions start Inconsistent Experimental Results or Suspected Compound Instability check_solution Review Stock Solution Preparation & Storage start->check_solution check_solid Visually Inspect Solid Compound start->check_solid precipitate Precipitate Observed? check_solution->precipitate color_change Color Change Noted? check_solid->color_change analytical_check Perform Purity Check (e.g., TLC, LC-MS) precipitate->analytical_check No solubility Cause: Solubility Issue Solution: Gently warm solution precipitate->solubility Yes degradation Cause: Degradation (Hydrolysis) Solution: Use fresh solution, analyze precipitate precipitate->degradation Yes color_change->analytical_check No oxidation Cause: Oxidation/Photodegradation Solution: Use fresh compound, re-purify if necessary color_change->oxidation Yes analytical_check->degradation Impurity Detected ok Compound is Pure Investigate other experimental variables analytical_check->ok No Impurity Detected

Caption: Troubleshooting workflow for N-tert-Butyl-4-methoxybenzamide stability issues.

V. References

  • Chemistry LibreTexts. (2025). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Chemistry LibreTexts. (2025). 15.16: Chemical Properties of Amides- Hydrolysis. [Link]

  • Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for N-tert-Butyl-4-methoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, with a specific focus on reducing reaction times while maintaining high yield and purity. Here, we address common challenges and frequently asked questions through a series of troubleshooting guides, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Foundational Principles & Common Hurdles

This section addresses the fundamental challenges in amide bond formation between a carboxylic acid and an amine, setting the stage for targeted optimization strategies.

Q1: Why is the direct reaction between 4-methoxybenzoic acid and tert-butylamine often slow and inefficient?

A: The direct condensation of a carboxylic acid and an amine is deceptively complex and kinetically slow for two primary reasons:

  • Acid-Base Neutralization: Carboxylic acids are acidic, and amines are basic. When mixed, they undergo a rapid acid-base reaction to form an ammonium carboxylate salt.[1][2][3] This salt is thermodynamically stable and the carboxylate anion is a poor electrophile, while the ammonium cation is no longer nucleophilic. This initial, non-productive pathway effectively removes the active reagents from the desired reaction coordinate.

  • Poor Leaving Group: For the productive reaction to proceed, the hydroxyl (-OH) group of the carboxylic acid must act as a leaving group. The hydroxide ion (HO⁻) is a very strong base and, consequently, a terrible leaving group, which results in a high activation energy barrier for the reaction.[1][2] Overcoming this barrier often requires forcing conditions, such as very high temperatures (often >180 °C) to drive off water and shift the equilibrium, which can lead to side reactions and product degradation.[3][4]

Q2: What are the primary strategies to accelerate this amide bond formation and bypass the issues of direct condensation?

A: To significantly reduce reaction times, the carboxylic acid's carbonyl group must be "activated." This involves converting the poor hydroxyl leaving group into a much better one. The two most effective strategies are:

  • Conversion to an Acyl Halide: Reacting 4-methoxybenzoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to 4-methoxybenzoyl chloride. The chloride ion (Cl⁻) is an excellent leaving group, making the acyl chloride highly electrophilic and reactive towards amines, even at low temperatures.[2] This is the basis of the highly efficient Schotten-Baumann reaction.[5][6]

  • Use of Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ. They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which effectively has a much better leaving group than the initial hydroxyl group.[1][2] This intermediate is then readily attacked by the amine to form the amide.

G cluster_0 Synthetic Pathways Carboxylic Acid 4-Methoxybenzoic Acid + tert-Butylamine Salt Ammonium Carboxylate Salt (Non-productive) Carboxylic Acid->Salt Fast Acid-Base Rxn Amide N-tert-Butyl-4-methoxybenzamide (Product) Carboxylic Acid->Amide Very Slow (High Temp) Acyl Chloride 4-Methoxybenzoyl Chloride (Activated Intermediate) Carboxylic Acid->Acyl Chloride Activation Step (e.g., SOCl₂) Coupling Agent O-Acylisourea Intermediate (Activated Intermediate) Carboxylic Acid->Coupling Agent Activation Step (e.g., DCC/EDC) Acyl Chloride->Amide Fast (Schotten-Baumann) Coupling Agent->Amide Fast (Coupling Rxn)

Caption: Key synthetic routes to N-tert-Butyl-4-methoxybenzamide.

Section 2: Troubleshooting the Schotten-Baumann Reaction (Acyl Chloride Route)

This is often the fastest and most scalable method. However, optimizing it requires careful control of the reaction conditions.

Q3: My Schotten-Baumann reaction is sluggish or giving low yields. What are the most likely causes and how can I fix them?

A: A slow or low-yielding Schotten-Baumann reaction almost always points to an issue with nucleophilicity, electrophilicity, or competing side reactions. Here’s a breakdown of common culprits and their solutions.

Potential Issue Underlying Cause Troubleshooting & Optimization Strategy
Insufficient Basicity / Incorrect pH The reaction generates one equivalent of HCl.[2] Without a base, this HCl protonates the starting tert-butylamine, converting it into a non-nucleophilic ammonium salt and stalling the reaction.Solution: Use at least one equivalent of a base to neutralize the HCl as it forms. For biphasic "Schotten-Baumann conditions," an aqueous solution of NaOH or K₂CO₃ is used to maintain a pH of 9-12.[5][7] This ensures a constant supply of free, nucleophilic amine. Pyridine can also be used as both a base and a solvent.[8]
Hydrolysis of Acyl Chloride In a biphasic system, the acyl chloride can react with water or hydroxide ions (hydrolysis) to revert to the unreactive carboxylate salt. This is a competitive and unproductive pathway.Solution: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Add the 4-methoxybenzoyl chloride (dissolved in an organic solvent like dichloromethane or ether) slowly and dropwise to the stirred amine solution.[7] This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the more nucleophilic amine over hydrolysis.[2]
Reaction Temperature Too Low While the reaction is often exothermic, running it at excessively low temperatures (e.g., sub-zero) can slow the rate of the desired nucleophilic attack, especially with a sterically hindered amine like tert-butylamine.Solution: Most Schotten-Baumann reactions proceed rapidly at 0°C to room temperature.[5] If the reaction is slow, allow it to warm to room temperature. Gentle heating (30-40°C) can be attempted, but monitor carefully for increased hydrolysis byproducts.
Poor Reagent Quality The 4-methoxybenzoyl chloride may have hydrolyzed during storage. tert-Butylamine can absorb atmospheric CO₂ to form a carbonate salt.Solution: Use freshly prepared or recently purchased 4-methoxybenzoyl chloride. Ensure the container is stored under an inert atmosphere. Distill tert-butylamine if its purity is questionable.
Experimental Protocol: Optimized Schotten-Baumann Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.1 equivalents) in dichloromethane (DCM). In a separate dropping funnel, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in DCM.

  • Base Addition: To the flask containing the amine, add an aqueous solution of 2M NaOH (1.5 equivalents).

  • Reaction: Cool the flask to 0°C in an ice bath and begin vigorous stirring. Add the 4-methoxybenzoyl chloride solution dropwise from the funnel over 30-60 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the acyl chloride by TLC.

  • Work-up: Separate the organic layer. Wash with 1M HCl to remove excess amine, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by column chromatography on silica gel.

G cluster_0 Schotten-Baumann Mechanism Amine tert-Butylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Amine_H Protonated Amine (Non-nucleophilic) Amine->Amine_H AcylChloride 4-Methoxybenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product N-tert-Butyl-4-methoxybenzamide Tetrahedral->Product Collapse & Chloride Ejection HCl HCl (Byproduct) Tetrahedral->HCl Salt NaCl + H₂O HCl->Salt Neutralization (Drives Reaction) HCl->Amine_H Stalls Reaction Base NaOH (Base) Base->Salt

Caption: Mechanism of the Schotten-Baumann reaction and the critical role of the base.

Section 3: FAQs for Alternative Optimization Methods

Q4: My substrate is sensitive to the conditions used for making acyl chlorides. When should I use a coupling reagent instead?

A: You should opt for coupling reagents when your starting materials contain sensitive functional groups that would not tolerate the harsh conditions of acyl chloride formation (e.g., heating with SOCl₂) or the basic conditions of the Schotten-Baumann work-up. Coupling reactions, particularly those using carbodiimides like DCC or EDC, are performed under very mild, near-neutral pH conditions and at room temperature, making them ideal for complex and delicate molecules like peptides or certain pharmaceutical intermediates.[2]

Q5: My reaction using DCC is producing a lot of N-acylurea byproduct and the reaction is still slow. How can I improve this?

A: The formation of N-acylurea is a common side reaction in DCC couplings, arising from the rearrangement of the O-acylisourea intermediate. To optimize the reaction and minimize this byproduct:

  • Add an Activator: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxysuccinimide (HOSu). These reagents react with the O-acylisourea intermediate to form a more stable "active ester," which is less prone to rearrangement but still highly reactive towards the amine. This two-step activation often accelerates the overall reaction and improves yields.

  • Solvent Choice: Use anhydrous polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). Water will hydrolyze the active intermediate.

  • Temperature Control: Run the reaction at 0°C initially during the activation of the carboxylic acid, and then allow it to warm to room temperature after adding the amine. This can help control the rate and minimize side reactions.

  • Removal of Urea Byproduct: The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in many organic solvents. It can often be removed by simple filtration after the reaction is complete. If using the more water-soluble EDC, the urea byproduct can be removed with a simple aqueous wash during work-up.

References

  • Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021). Chemistry Stack Exchange. Available at: [Link]

  • Carboxylic acid react with amine? (2018). ResearchGate. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. Available at: [Link]

  • Schotten-Baumann Reaction. BYJU'S. (2019). Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. (2017). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on N-tert-Butyl-4-methoxybenzamide Reaction Yield

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-tert-Butyl-4-methoxybenzamide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-tert-Butyl-4-methoxybenzamide. The following content provides in-depth, field-proven insights into how solvent selection critically impacts reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of N-tert-Butyl-4-methoxybenzamide, focusing on solvent-related causes and solutions.

Q1: My reaction yield is consistently low. What are the most likely solvent-related causes?

A1: Low yield is a frequent issue, often directly linked to the solvent system. The synthesis, typically a nucleophilic acyl substitution between 4-methoxybenzoyl chloride and tert-butylamine, is highly sensitive to the reaction environment.

  • Cause 1: Competing Hydrolysis. 4-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[1][2] Using protic solvents (like water, ethanol, or methanol) or non-anhydrous aprotic solvents can lead to the formation of 4-methoxybenzoic acid as a major byproduct, consuming your starting material.[3]

  • Solution: Employ anhydrous polar aprotic solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they solubilize the reactants without providing a proton source for hydrolysis.[4] If a biphasic system is used (Schotten-Baumann conditions), ensure vigorous stirring to maximize the reaction rate between the organic-phase acyl chloride and the amine, minimizing its residence time in the aqueous interface where hydrolysis can occur.[5][6]

  • Cause 2: Poor Reactant Solubility. If the reactants are not fully dissolved, the reaction becomes heterogeneous and slow, leading to incomplete conversion. While non-polar solvents like hexane might prevent hydrolysis, they often fail to adequately dissolve the reactants.

  • Solution: Select a solvent that ensures complete dissolution of both 4-methoxybenzoyl chloride and tert-butylamine. DCM is often a good starting point. For particularly difficult cases, consider more polar aprotic solvents like N,N-Dimethylformamide (DMF), but be aware that purification can be more challenging.[4]

  • Cause 3: Nucleophile Deactivation. In protic solvents, hydrogen bonding can form a solvent cage around the tert-butylamine, reducing its nucleophilicity and slowing down the desired reaction.[7][8][9]

  • Solution: Polar aprotic solvents are preferred as they do not form strong hydrogen bonds with the amine nucleophile, leaving it more available to attack the acyl chloride.[8][9]

Q2: I'm observing a significant amount of 4-methoxybenzoic acid as a side product. How can my choice of solvent mitigate this?

A2: The formation of 4-methoxybenzoic acid is a direct result of the hydrolysis of 4-methoxybenzoyl chloride.[1] This is a classic competing reaction that must be controlled.

  • Primary Strategy: Exclude Water. The most critical step is to use anhydrous solvents and reagents. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[10]

  • Solvent Choice:

    • Avoid Protic Solvents: Do not use alcohols or water as the primary solvent.

    • Favor Aprotic Solvents: Dichloromethane (DCM), chloroform, or THF are highly recommended.[4] These solvents are unable to donate protons and are less likely to participate in hydrolysis.

    • Biphasic (Schotten-Baumann) Conditions: This method uses an aqueous base (like NaOH) and an immiscible organic solvent (like toluene or DCM).[5][6] While seemingly counterintuitive, the reaction occurs at the interface or in the organic phase. The key is that the highly reactive acyl chloride remains predominantly in the organic layer, away from the bulk water. The aqueous base serves to neutralize the HCl byproduct, driving the reaction forward.[3][5] Success here depends on the relative rates: the amidation must be significantly faster than hydrolysis.

Q3: The reaction is very slow or appears to stall. How can the solvent be influencing the reaction rate?

A3: Reaction kinetics are profoundly influenced by the solvent's ability to stabilize transition states.

  • Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution, likely through a tetrahedral intermediate.[6][11] Polar solvents are generally better at stabilizing the charged transition state compared to non-polar solvents.[7][9]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a non-polar solvent like toluene or hexane and observing slow rates, switching to a more polar aprotic solvent like DCM or acetonitrile can accelerate the reaction by better solvating the transition state.[9]

    • Check for Steric Hindrance Effects: Tert-butylamine is a sterically hindered amine.[10][12] This bulkiness can slow the reaction. The solvent can play a role here; a solvent that effectively solvates the reactants without being too bulky itself can facilitate the correct orientation for the reaction to occur.

    • Consider Temperature: While not strictly a solvent effect, increasing the temperature can often overcome activation energy barriers. However, this must be balanced with the risk of increasing side reactions. Many acylation reactions of this type proceed rapidly at room temperature or even at 0°C in the correct solvent.[4]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for synthesizing N-tert-Butyl-4-methoxybenzamide?

A: While there is no single "best" solvent for all conditions, anhydrous Dichloromethane (DCM) is often the most effective starting point. It offers a good balance of polarity to dissolve the reactants and stabilize the transition state, while being aprotic, which minimizes the risk of hydrolysis and amine deactivation.[4]

Q: Can I use a biphasic Schotten-Baumann reaction? What are the pros and cons?

A: Yes, the Schotten-Baumann reaction is a classic and viable method.[5][11]

  • Pros: It uses inexpensive reagents (aqueous NaOH) and is effective at neutralizing the HCl byproduct, which can otherwise protonate the starting amine and halt the reaction.[3][5]

  • Cons: There is an inherent risk of acyl chloride hydrolysis at the aqueous interface.[3] This method may be less suitable for very slow reactions or when the acyl chloride is exceptionally water-sensitive. Vigorous stirring is essential.

Q: How do protic vs. aprotic solvents affect the nucleophilic acyl substitution mechanism?

A:

  • Protic Solvents (e.g., water, ethanol) have acidic protons and can hydrogen-bond with the amine nucleophile. This "solvation shell" stabilizes the amine, making it less reactive and slowing down the rate of a bimolecular (SN2-like) attack.[8]

  • Polar Aprotic Solvents (e.g., DCM, THF, DMF, Acetonitrile) lack acidic protons. They can dissolve the reactants and stabilize charged transition states but do not strongly solvate the amine nucleophile. This leaves the amine's lone pair more available for reaction, generally leading to a faster reaction rate for this type of transformation.[8][9]

Data Summary: Solvent Influence on Yield

While specific yields can vary based on exact conditions (temperature, concentration, reaction time), the following table provides a general guide to expected outcomes based on solvent class.

Solvent ClassExample Solvent(s)Typical Yield RangeKey Considerations
Polar Aprotic Dichloromethane (DCM), THFGood to ExcellentRecommended. Minimizes hydrolysis, good solubility. Must be anhydrous.[4]
Biphasic Toluene/Water, DCM/WaterGood to ExcellentRequires vigorous stirring and a base (e.g., NaOH). Risk of hydrolysis.[5][6]
Polar Protic Ethanol, WaterPoor to FairHigh risk of competing solvolysis/hydrolysis of the acyl chloride.[1]
Non-Polar Aprotic Hexane, ToluenePoor to FairMay suffer from poor reactant solubility, leading to slow/incomplete reaction.

Experimental Protocols

Protocol 1: Synthesis in a Polar Aprotic Solvent (DCM)

This protocol is recommended for achieving high yield and purity by minimizing side reactions.

  • Preparation: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel if necessary.

Protocol 2: Synthesis under Schotten-Baumann Conditions

This is a classic, robust method suitable for larger scale synthesis.

  • Preparation: Dissolve tert-butylamine (1.1 eq) in an organic solvent such as toluene or DCM (approx. 0.3 M) in a flask equipped with a mechanical stirrer.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq, e.g., 2M solution).

  • Acyl Chloride Addition: Cool the vigorously stirred biphasic mixture to 0-5 °C. Add 4-methoxybenzoyl chloride (1.0 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC (spotting the organic layer).

  • Work-up: Once the reaction is complete, stop stirring and separate the layers. Wash the organic layer with 1M HCl and then with water until the aqueous layer is neutral.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product, which often precipitates and can be collected by filtration.

Visualizations

Reaction Mechanism

reaction_mechanism reactants 4-Methoxybenzoyl Chloride + tert-Butylamine intermediate Tetrahedral Intermediate (Charged) reactants->intermediate Nucleophilic Attack product_hcl N-tert-Butyl-4-methoxybenzamide + Protonated Amine intermediate->product_hcl Collapse & Chloride Ejection final_product Final Amide Product product_hcl->final_product Deprotonation base Base (e.g., TEA or NaOH) base->product_hcl

Caption: Nucleophilic acyl substitution mechanism for the amide formation.

Experimental Workflow (Aprotic Solvent Method)

workflow A 1. Dissolve Acyl Chloride in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Amine + Base Solution B->C D 4. Stir at RT & Monitor (TLC) C->D E 5. Aqueous Work-up (Wash with Acid, Base, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Recrystallization/Chromatography) F->G

Caption: Step-by-step workflow for synthesis in an aprotic solvent.

Troubleshooting Decision Tree

troubleshooting start Problem: Low Reaction Yield q1 Is 4-methoxybenzoic acid a major byproduct? start->q1 a1_yes Solution: Use Anhydrous Aprotic Solvent (DCM). Run under Inert Atmosphere. q1->a1_yes Yes q2 Is starting material insoluble? q1->q2 No a2_yes Solution: Switch to a more polar aprotic solvent (e.g., DCM, MeCN). q2->a2_yes Yes a2_no Consider other factors: - Steric hindrance - Reagent purity - Insufficient reaction time q2->a2_no No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Education. Synthesis and analysis of amides.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?.
  • ChemicalBook. (2025). 4-Methoxybenzoyl chloride.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Amino Acids. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
  • NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.

Sources

Optimization

Technical Support Center: Optimizing N-tert-Butyl-4-methoxybenzamide Synthesis

Welcome to the technical support resource for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this amide bond formation, with a specific focus on the critical role of base selection. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure product purity.

Reaction Overview: The Chemistry of Amidation

The synthesis of N-tert-Butyl-4-methoxybenzamide is fundamentally a nucleophilic acyl substitution. The most common laboratory-scale approach involves the reaction of 4-methoxybenzoyl chloride with tert-butylamine. While seemingly straightforward, the reaction's success hinges on effectively managing the hydrogen chloride (HCl) byproduct.

4-methoxybenzoyl chloride + tert-butylamine → N-tert-Butyl-4-methoxybenzamide + HCl

The generated HCl immediately reacts with the basic tert-butylamine starting material, forming an unreactive ammonium salt. This salt formation effectively removes the nucleophile from the reaction, halting the synthesis. To drive the reaction to completion, a base must be added to act as an acid scavenger, neutralizing the HCl as it forms.[1] The choice of this base is paramount and is the primary variable influencing the reaction's outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing both the probable cause and a validated solution.

Q1: My reaction yield is low, or I'm recovering only starting materials. What's the likely cause related to my choice of base?

This is the most common issue and can almost always be traced back to the properties of the base used.

  • Probable Cause A: Insufficient Basicity. The primary role of the base is to neutralize the HCl generated. If the base is not strong enough (i.e., its conjugate acid has a low pKa), it cannot effectively compete with tert-butylamine for the proton, leading to the deactivation of your nucleophile. For an efficient reaction, the pKa of the base's conjugate acid should be significantly higher than that of tert-butylammonium chloride.

  • Probable Cause B: Competing Nucleophilic Attack. If the base itself is a potent nucleophile, it can compete with tert-butylamine in attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This is particularly problematic with sterically unhindered tertiary amines. This side reaction consumes your starting material and generates an unwanted N-acylated byproduct, complicating purification.

  • Probable Cause C: Hydrolysis of Acyl Chloride. The use of aqueous inorganic bases, such as sodium hydroxide (NaOH), introduces water into the reaction. Acyl chlorides are highly susceptible to hydrolysis, which converts the reactive 4-methoxybenzoyl chloride into the unreactive 4-methoxybenzoic acid.[2] This is a frequent cause of low yields under classic Schotten-Baumann conditions if not managed properly.[3]

  • Solution Workflow:

    Troubleshooting_Yield start Low or No Yield Observed check_base 1. Evaluate Base Properties start->check_base pka_check Is pKa(conjugate acid) > 10? check_base->pka_check nucleo_check Is the base sterically hindered (non-nucleophilic)? pka_check->nucleo_check Yes use_stronger Action: Switch to a stronger base (e.g., TEA, DIPEA) pka_check->use_stronger No hydrolysis_check Are you using an aqueous base (e.g., NaOH)? nucleo_check->hydrolysis_check Yes use_non_nucleo Action: Switch to a non-nucleophilic base (e.g., DIPEA) nucleo_check->use_non_nucleo No manage_hydrolysis Action: Ensure vigorous stirring, use anhydrous conditions, or switch to an organic base. hydrolysis_check->manage_hydrolysis Yes success Yield Optimized hydrolysis_check->success No use_stronger->success use_non_nucleo->success manage_hydrolysis->success

    Troubleshooting workflow for low yield.

Q2: I'm observing a significant, difficult-to-remove impurity in my crude product. How do I identify and prevent it?

Side reactions are a direct consequence of suboptimal reaction conditions, primarily related to the base and solvent.

  • Scenario A: Impurity with M+ ~ [M(base) + M(acyl group) - M(Cl)]

    • Identity: This is likely the N-acylated base. For example, if using triethylamine (TEA), the impurity would be N,N-diethyl-4-methoxybenzamide.

    • Cause: The base (e.g., TEA, pyridine) is acting as a competing nucleophile. While tert-butylamine is the intended nucleophile, these smaller amines can also attack the acyl chloride.

    • Solution: The most effective solution is to switch to a non-nucleophilic base . N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the industry standard for this purpose.[4] The bulky isopropyl groups shield the nitrogen atom, making it highly basic but a very poor nucleophile.[5][6]

  • Scenario B: Acidic impurity observed during workup.

    • Identity: 4-methoxybenzoic acid.

    • Cause: This impurity arises from the hydrolysis of the 4-methoxybenzoyl chloride starting material. This can happen if using an aqueous base (like NaOH) with insufficient mixing, or if using wet solvents or reagents.[2]

    • Solution: Ensure all solvents and the tert-butylamine are anhydrous. If using Schotten-Baumann conditions, vigorous stirring is essential to ensure the acyl chloride reacts with the amine in the organic phase before it can be hydrolyzed at the aqueous interface.[7] Alternatively, switch to an anhydrous organic base/solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is a base absolutely necessary for this reaction?

Without a base, the reaction between 4-methoxybenzoyl chloride and tert-butylamine is self-limiting. The first equivalent of HCl produced will protonate a molecule of tert-butylamine, converting it into the tert-butylammonium ion. This ion is no longer nucleophilic and cannot react with the acyl chloride. The reaction quickly ceases once all the free amine has been converted to its salt. The added base, often called an "acid scavenger," neutralizes the HCl, preserving the free, nucleophilic form of tert-butylamine to allow the reaction to proceed to completion.[8]

Q2: What is the practical difference between a nucleophilic and a non-nucleophilic base?

The difference lies in steric hindrance around the basic nitrogen atom.

  • Nucleophilic bases , like triethylamine (TEA) and pyridine, have relatively exposed nitrogen atoms. They can easily donate their lone pair of electrons to form a bond with an electrophilic carbon, making them effective nucleophiles.

  • Non-nucleophilic bases , like N,N-Diisopropylethylamine (DIPEA), have large, bulky alkyl groups (isopropyl groups in this case) that physically block the nitrogen atom.[6] This steric bulk prevents the nitrogen from attacking an electrophilic carbon but does not prevent it from abstracting a small proton (H+). This unique property makes them ideal acid scavengers in reactions where nucleophilic side reactions are a concern.[4]

Steric hindrance in nucleophilic vs. non-nucleophilic bases.

Q3: Is there a guide for selecting the best base?

Yes. The optimal base depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

BaseStructurepKa (Conjugate Acid)ClassKey AdvantageKey Disadvantage
NaOH NaOH~15.7 (of H₂O)InorganicVery low cost, high basicity.Risk of acyl chloride hydrolysis; requires biphasic system.[9]
Pyridine C₅H₅N5.23[10][11]OrganicCan act as a nucleophilic catalyst.Low basicity; can be a competing nucleophile.
Triethylamine (TEA) N(CH₂CH₃)₃10.75[12][13][14]OrganicGood general-purpose base, moderate cost.Can act as a competing nucleophile, leading to byproducts.
DIPEA (Hünig's Base) (i-Pr)₂NEt~11[5][15][16]OrganicStrongly basic yet non-nucleophilic. Higher cost than TEA.

For laboratory-scale synthesis of N-tert-Butyl-4-methoxybenzamide where purity is paramount, DIPEA is the superior choice . It effectively scavenges HCl without the risk of forming N-acylated byproducts. For large-scale industrial processes, a well-optimized Schotten-Baumann protocol with NaOH may be more cost-effective.

Validated Experimental Protocols

Protocol 1: High-Purity Synthesis using a Non-Nucleophilic Base (DIPEA)

This protocol minimizes side reactions and is recommended for achieving high purity on a lab scale.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butylamine (1.1 equivalents) and anhydrous dichloromethane (DCM, ~5 mL per mmol of acyl chloride).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amines), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Classic Synthesis under Schotten-Baumann Conditions (NaOH)

This is a cost-effective method suitable for robust, scalable synthesis.

  • Setup: In a flask equipped with a mechanical stirrer, dissolve tert-butylamine (1.1 equivalents) in dichloromethane (DCM, ~5 mL per mmol of acyl chloride).

  • Base Solution: Separately, prepare a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents).

  • Acyl Chloride Addition: Begin vigorous stirring of the biphasic mixture. Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM dropwise to the rapidly stirred mixture at room temperature.

  • Reaction: Continue to stir vigorously for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, separate the organic layer. Wash the organic layer with 1M HCl, water, and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8471, Triethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7912, Diisopropylamine. Retrieved from [Link]

  • Li, Y., et al. (2022). A Feasible Pathway of Prebiotic Amide Synthesis in Hydrothermal Systems. ACS Earth and Space Chemistry.
  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Various Authors. (2025). Direct Synthesis of Amides from Amines and Carboxylic Acids. Various Chemical Journals.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry, Jack Westin.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 100 ml. Retrieved from [Link]

  • vCalc. (2021). pKa of Triethylamine. Retrieved from [Link]

  • Ochwat, P., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

  • Quora. (2019). What is the reaction amide with NaOH?. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Amide. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Quora. (2019). What gas is released when acid amide reacts with NaOH?. Retrieved from [Link]

  • Reddit. (2021).
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in N-tert-Butyl-4-methoxybenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-tert-Butyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of temperature control in this common amide synthesis. Adherence to precise temperature protocols is paramount for achieving high yield, purity, and batch-to-batch consistency.

I. Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section addresses specific problems that may arise during the synthesis of N-tert-Butyl-4-methoxybenzamide, with a focus on temperature as the root cause.

Issue 1: Low Product Yield

  • Question: My synthesis of N-tert-Butyl-4-methoxybenzamide is resulting in a significantly lower yield than expected. How can temperature control be impacting this?

  • Answer: Low yield is a frequent issue directly linked to improper temperature management during the reaction. The synthesis, typically a Schotten-Baumann reaction, is an exothermic process.[1] Let's break down the potential temperature-related causes:

    • Cause A: Reaction temperature is too low.

      • Explanation: The reaction between 4-methoxybenzoyl chloride and tert-butylamine requires a certain activation energy to proceed at an optimal rate. If the temperature is too low (e.g., significantly below 0 °C during the initial addition), the reaction kinetics will be sluggish, leading to an incomplete reaction within the allotted time.

      • Solution:

        • Initial Addition: Maintain a temperature of 0-5 °C when adding the 4-methoxybenzoyl chloride to the solution of tert-butylamine and base (e.g., triethylamine or aqueous sodium hydroxide). This controlled temperature is cool enough to manage the initial exotherm but warm enough for the reaction to initiate effectively.[2]

        • Reaction Progression: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours (typically 8-16 hours) to ensure the reaction goes to completion.[2]

    • Cause B: Reaction temperature is too high.

      • Explanation: Excessive heat can lead to several undesirable side reactions that consume your starting materials and reduce the yield of the desired product. The primary side reaction is the hydrolysis of the acyl chloride (4-methoxybenzoyl chloride) by water present in the reaction mixture, especially when using an aqueous base.[1] This forms 4-methoxybenzoic acid, which will not react with the amine to form the amide. High temperatures accelerate this hydrolysis.

      • Solution:

        • Controlled Addition: The addition of 4-methoxybenzoyl chloride should be done dropwise while vigorously stirring and monitoring the internal temperature. An ice bath is essential to dissipate the heat generated.

        • Biphasic System: Utilizing a two-phase solvent system (e.g., dichloromethane and water) can help manage the reaction.[3][4] The reactants and product remain in the organic phase, while the aqueous base neutralizes the HCl byproduct.[4] This setup helps to control the exotherm and minimize hydrolysis.[1]

Issue 2: Impure Product and Side-Reaction Formation

  • Question: My final product shows significant impurities upon analysis (e.g., TLC, NMR). Could temperature be the culprit?

  • Answer: Absolutely. Temperature fluctuations are a leading cause of impurity formation.

    • Cause A: Overheating during the reaction.

      • Explanation: Besides the hydrolysis of the acyl chloride mentioned earlier, high temperatures can promote other side reactions. For instance, if there are any residual starting materials from the synthesis of 4-methoxybenzoyl chloride (e.g., thionyl chloride), these can react with the amine at elevated temperatures to form undesired byproducts.

      • Solution: Strict adherence to the 0-5 °C addition temperature and gradual warming to room temperature is critical. Continuous monitoring with a thermometer is non-negotiable for reproducible results.

    • Cause B: Improper temperature during work-up and purification.

      • Explanation: Temperature control is also important during the purification steps, particularly recrystallization. If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice of your product.

      • Solution:

        • Dissolution: When preparing for recrystallization, use the minimum amount of a hot solvent to dissolve the crude product.[5]

        • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling by immediately placing the flask in an ice bath can lead to the precipitation of impurities along with your product.[5] Once crystals begin to form at room temperature, then the flask can be moved to an ice bath to maximize recovery.[5]

Issue 3: Runaway Reaction

  • Question: I observed a sudden and uncontrolled increase in temperature and pressure during the addition of the acyl chloride. What causes this, and how can I prevent it?

  • Answer: This is a classic sign of a runaway reaction, which is a serious safety concern. The Schotten-Baumann reaction is highly exothermic, and without proper temperature control, the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop.[1]

    • Cause: The rate of heat generation exceeds the rate of heat removal. This is typically due to adding the acyl chloride too quickly or inadequate cooling.

    • Prevention:

      • Cooling Bath: Always have a well-maintained ice-water bath ready before starting the addition.

      • Slow, Dropwise Addition: The acyl chloride must be added slowly and dropwise, allowing the cooling bath to dissipate the heat from the reaction.

      • Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.

      • Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before proceeding.

      • Scale-Up Considerations: Be particularly cautious when scaling up the reaction. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of addition should be proportionally slower for larger batches.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-tert-Butyl-4-methoxybenzamide.

  • Question 1: What is the ideal temperature range for the synthesis of N-tert-Butyl-4-methoxybenzamide?

    • Answer: The ideal temperature profile involves two stages:

      • Addition Phase: 0-5 °C. This is crucial for controlling the initial exotherm of the reaction.

      • Reaction Phase: Gradually warm to room temperature (around 20-25 °C) and stir for several hours to ensure the reaction proceeds to completion.[2][3]

  • Question 2: Why is a biphasic solvent system often recommended?

    • Answer: A two-phase system, such as dichloromethane and water, is often used in the Schotten-Baumann reaction.[4] The organic solvent dissolves the reactants (amine and acyl chloride) and the product, while the aqueous phase contains the base (like NaOH) to neutralize the HCl generated.[4] This separation helps to minimize the hydrolysis of the acyl chloride by water, which is a common side reaction.[1]

  • Question 3: How does temperature affect the choice of base?

    • Answer: While the choice of base (e.g., aqueous NaOH, pyridine, or a tertiary amine like triethylamine) is primarily dictated by the specific reaction conditions and substrate solubility, temperature can influence its effectiveness.[2][3] For instance, when using a volatile base like triethylamine in a non-aqueous system, maintaining a lower temperature helps to prevent its evaporation.

  • Question 4: What are the key temperature considerations during the recrystallization of N-tert-Butyl-4-methoxybenzamide?

    • Answer: Recrystallization is a critical step for obtaining a pure product.[6]

      • Dissolution: Heat the chosen solvent to its boiling point and add the minimum amount required to fully dissolve the crude product.[5] Using too much solvent will result in a lower recovery.

      • Cooling: Slow cooling is paramount for the formation of pure crystals.[5] Allow the solution to cool to room temperature undisturbed. Once crystals have formed, the flask can be placed in an ice bath to maximize the yield. Rapid cooling can trap impurities.[5]

      • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities without dissolving a significant amount of the product.[5]

III. Experimental Protocols and Data

A. Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.2 equivalents) and a suitable base such as triethylamine (1.5 equivalents) in an appropriate solvent like dichloromethane (DCM).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 8-16 hours at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Recrystallization of N-tert-Butyl-4-methoxybenzamide

  • Transfer the crude product to an Erlenmeyer flask.

  • Select a suitable solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but not when cold.[5]

  • Heat the primary solvent to its boiling point and add the minimum amount to the crude product to achieve complete dissolution.

  • If a two-solvent system is used, add the second (anti-solvent) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the hot primary solvent to redissolve the precipitate.[5]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven. The melting point of pure N-tert-Butyl-4-methoxybenzamide is 117-118 °C.[7]

Table 1: Temperature Parameters and Their Impact

StageRecommended TemperatureRationaleConsequences of Deviation
Reagent Addition 0-5 °CTo control the exothermic reaction and prevent side reactions.Too High: Increased hydrolysis of acyl chloride, potential for runaway reaction. Too Low: Sluggish reaction rate, incomplete conversion.
Reaction Room Temperature (20-25 °C)To allow the reaction to proceed to completion at a reasonable rate.Too High: Formation of byproducts. Too Low: Incomplete reaction.
Recrystallization (Cooling) Slow cooling to room temperature, followed by an ice bath.To allow for the formation of a pure crystal lattice.Too Fast: Trapping of impurities within the crystals.

IV. Visual Guides

Diagram 1: Workflow for N-tert-Butyl-4-methoxybenzamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve tert-butylamine and base in DCM cool Cool amine solution to 0-5 °C prep_amine->cool prep_acyl Dissolve 4-methoxybenzoyl chloride in DCM add Dropwise addition of acyl chloride solution prep_acyl->add cool->add react Stir at room temperature (8-16 hours) add->react Maintain T < 5 °C quench Quench with water react->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry recrystallize Recrystallize from suitable solvent dry->recrystallize filter_dry Filter and dry pure product recrystallize->filter_dry

Caption: Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.

Diagram 2: Troubleshooting Temperature-Related Issues

G cluster_low_yield Low Yield cluster_impure_product Impure Product cluster_runaway Runaway Reaction start Problem Encountered ly_q Is reaction temp too low or too high? start->ly_q ip_q Overheating during reaction or rapid cooling during workup? start->ip_q rr_q Addition too fast or inadequate cooling? start->rr_q ly_low Increase reaction time or allow to warm to RT ly_q->ly_low Too Low ly_high Improve cooling during addition ly_q->ly_high Too High ip_overheat Ensure strict temp control (0-5 °C) ip_q->ip_overheat Overheating ip_rapid_cool Allow slow cooling during recrystallization ip_q->ip_rapid_cool Rapid Cooling rr_slow Add dropwise with vigorous stirring rr_q->rr_slow Fast Addition rr_cool Ensure efficient cooling bath rr_q->rr_cool Inadequate Cooling

Caption: Troubleshooting guide for temperature issues in the synthesis.

V. References

  • The Royal Society of Chemistry. (2017). N-(tert-Butyl)-4-methoxybenzamide 2b. Retrieved from

  • Grokipedia. Schotten–Baumann reaction. Retrieved from

  • Fisher Scientific. Amide Synthesis. Retrieved from

  • RSC Publishing. Reaction Chemistry & Engineering. Retrieved from

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from

  • Wikipedia. Schotten–Baumann reaction. Retrieved from

  • University of Rochester. Recrystallization. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Optimization

Work-up procedure for N-tert-Butyl-4-methoxybenzamide to maximize purity

An advanced work-up is critical for isolating N-tert-Butyl-4-methoxybenzamide in high purity, a process often challenged by persistent impurities from its synthesis. Typically formed via the acylation of tert-butylamine...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced work-up is critical for isolating N-tert-Butyl-4-methoxybenzamide in high purity, a process often challenged by persistent impurities from its synthesis. Typically formed via the acylation of tert-butylamine with p-anisoyl chloride, the crude product is frequently contaminated with unreacted starting materials and hydrolysis byproducts. The key to a successful purification lies in a meticulously planned liquid-liquid extraction sequence, leveraging the differential acid-base properties of the product and contaminants, followed by a final recrystallization step to achieve superior purity.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers detailed troubleshooting advice, frequently asked questions, and step-by-step protocols to navigate the complexities of the work-up and purification process for N-tert-Butyl-4-methoxybenzamide.

Troubleshooting Guide: Maximizing Purity and Yield

This section addresses common issues encountered during the work-up of N-tert-Butyl-4-methoxybenzamide, providing causative explanations and actionable solutions.

Question 1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low recovery can stem from several factors during the work-up. The primary culprits are often product loss during aqueous washes or an incomplete initial reaction.

  • Causality: N-tert-Butyl-4-methoxybenzamide, being a neutral amide, should remain in the organic layer during acid-base extractions. However, emulsions can form at the organic-aqueous interface, trapping the product. Additionally, using an excessive volume of washing solutions or performing too many washes can lead to partial dissolution of the product into the aqueous phase, especially if a more polar organic solvent is used.

  • Solution:

    • Minimize Emulsions: During extractions, mix the layers by gentle inversion of the separatory funnel rather than vigorous shaking. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated aqueous NaCl solution).

    • Optimize Washes: Use the minimum volume of aqueous acid and base required to neutralize and extract impurities. Typically, one or two washes with each solution are sufficient.

    • Back-Extraction: If significant product loss is suspected, you can "back-extract" the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

    • Confirm Reaction Completion: Before beginning the work-up, use Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed. An incomplete reaction is a common source of low yields of the desired product.

Question 2: The crude product oiled out or failed to crystallize after solvent removal. What should I do?

Answer: The failure of a product to crystallize, often referred to as "oiling out," is a clear indicator of significant impurities. These impurities disrupt the formation of a stable crystal lattice.

  • Causality: The most common impurities are residual solvents or unreacted starting materials (p-anisoyl chloride, tert-butylamine) and byproducts like p-anisic acid. The presence of these molecules prevents the highly ordered arrangement required for crystallization.

  • Solution:

    • Thorough Purification: Do not skip the acid-base extraction steps. A wash with dilute acid (e.g., 1M HCl) will remove the basic tert-butylamine, and a subsequent wash with a weak base (e.g., saturated NaHCO₃) will remove acidic p-anisic acid.[1][2][3]

    • Effective Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before concentrating. Residual water can inhibit crystallization.

    • Induce Crystallization: If the purified product is still an oil, try the following techniques:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to act as a template for crystallization.

      • Trituration: Add a small amount of a poor solvent (like hexanes) in which the product is insoluble and stir vigorously. This can often induce precipitation of the solid.[4]

Question 3: My final product is contaminated with p-anisic acid. How can I remove it?

Answer: The presence of p-anisic acid is a common issue, arising from the hydrolysis of the starting material, p-anisoyl chloride, by trace amounts of water.[5]

  • Causality: p-Anisic acid is a carboxylic acid and therefore possesses an acidic proton. This property is the key to its removal.

  • Solution: Perform a liquid-liquid extraction, washing the organic solution of your crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the carboxylic acid, forming sodium p-anisate. This salt is ionic and highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer.[2] The layers can then be separated.

    Reaction: CH₃OC₆H₄COOH + NaHCO₃ → CH₃OC₆H₄COONa + H₂O + CO₂

Question 4: My NMR spectrum shows residual tert-butylamine. What is the most effective removal method?

Answer: Excess tert-butylamine is often used to drive the amidation reaction to completion. Its basic nature makes it straightforward to remove during the work-up.

  • Causality: tert-Butylamine is a primary amine and is basic due to the lone pair of electrons on the nitrogen atom.

  • Solution: Wash the organic solution containing your crude product with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The acid will protonate the amine, forming the tert-butylammonium chloride salt. This salt is highly water-soluble and will be extracted into the aqueous phase, effectively removing it from your product.[2][6]

    Reaction: (CH₃)₃CNH₂ + HCl → (CH₃)₃CNH₃⁺Cl⁻

Frequently Asked Questions (FAQs)

Q1: What is the optimal sequence of washes for the work-up?

A1: A logical and effective washing sequence is crucial. After quenching the reaction and diluting with an appropriate organic solvent (like ethyl acetate), the following sequence is recommended:

  • 1M HCl (aq): To remove basic impurities like unreacted tert-butylamine.

  • Saturated NaHCO₃ (aq): To remove acidic impurities like p-anisic acid and to neutralize any remaining HCl from the previous wash.

  • Brine (Saturated NaCl (aq)): To remove the bulk of the dissolved water from the organic layer and help break any emulsions.

Q2: What is the best solvent system for recrystallizing N-tert-Butyl-4-methoxybenzamide?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For N-tert-Butyl-4-methoxybenzamide, a compound of moderate polarity, a mixed solvent system is often effective. A good starting point is a mixture of hexanes and ethyl acetate . Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hot hexanes until the solution becomes faintly cloudy (the cloud point). Upon slow cooling, pure crystals should form. Alternatively, ethanol or an ethanol/water mixture can be effective.[7]

Q3: How can I definitively confirm the purity of my final product?

A3: A combination of analytical techniques provides the most comprehensive assessment of purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify the presence of any impurities by comparing the obtained spectrum to a reference.[8]

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction Work-up
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench any unreacted p-anisoyl chloride.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume roughly 2-3 times that of the initial reaction mixture.

  • Acid Wash: Add an equal volume of 1M HCl(aq) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Gently mix the layers for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add an equal volume of saturated NaHCO₃(aq). Mix gently, venting frequently as CO₂ gas will be evolved. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This will help remove residual water. Separate and discard the aqueous layer.[9]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 5-10 minutes.

  • Filtration & Concentration: Filter the drying agent by gravity or vacuum filtration. Rinse the flask and the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Place the crude solid into a clean Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to just dissolve the solid completely. The solution should be at or near the solvent's boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, slowly add a hot "anti-solvent" (e.g., hexanes) until the solution becomes persistently cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, e.g., hexanes) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Reagents for Work-up and Their Functions

Reagent/SolventChemical FormulaPurpose in Work-up
Ethyl Acetate (EtOAc)CH₃COOCH₂CH₃Organic solvent for dissolving the product and performing extractions.
1M Hydrochloric AcidHCl (aq)Removes basic impurities (e.g., tert-butylamine) by converting them to water-soluble salts.[6]
Saturated Sodium BicarbonateNaHCO₃ (aq)Removes acidic impurities (e.g., p-anisic acid) by converting them to water-soluble salts.[2]
BrineNaCl (aq, sat.)Removes bulk water from the organic layer and helps break emulsions.
Anhydrous Magnesium SulfateMgSO₄ (s)Drying agent to remove trace water from the organic solution before concentration.
Hexanes/Ethyl AcetateC₆H₁₄ / C₄H₈O₂Common and effective mixed solvent system for recrystallization.

Visualization of the Work-up Workflow

The following diagram illustrates the decision-making process and separation logic during the acid-base extraction of N-tert-Butyl-4-methoxybenzamide.

Caption: Workflow for the acid-base extraction of N-tert-Butyl-4-methoxybenzamide.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2020, September). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • NIH. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Merck Index. (n.d.). p-Anisoyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Bode, J. W., et al. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses Procedure. Retrieved from [Link]

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Troubleshooting

Dealing with poor solubility of N-tert-Butyl-4-methoxybenzamide in assays

Welcome to the technical support center for N-tert-Butyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its poor solubility.

Introduction

N-tert-Butyl-4-methoxybenzamide is a benzamide derivative of interest in various research fields. Like many organic small molecules, its utility in aqueous-based biological assays is often hampered by its low water solubility. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges and ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Assay Buffer

You've prepared a working solution of N-tert-Butyl-4-methoxybenzamide by diluting a DMSO stock into your aqueous assay buffer, but you observe a cloudy suspension or visible precipitate.

Probable Cause:

The low aqueous solubility of N-tert-Butyl-4-methoxybenzamide means that when the concentration of the organic co-solvent (like DMSO) is significantly lowered by dilution in an aqueous medium, the compound can no longer stay in solution and precipitates out. This is a common issue for hydrophobic molecules.[1]

Solutions:

  • Decrease the Final Compound Concentration: The most straightforward approach is to lower the final concentration of N-tert-Butyl-4-methoxybenzamide in your assay to a level below its solubility limit in the final assay buffer.

  • Optimize Co-solvent Concentration: While it's crucial to keep the co-solvent concentration low to avoid artifacts in biological assays, a slight increase may be necessary.[2] It is recommended to keep the final DMSO concentration at or below 0.5% in cell-based assays to minimize toxicity.[1]

  • Incorporate a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween-80 or Pluronic F-68 (typically 0.01-0.1% w/v), can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[3]

  • Gentle Heating and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds or assays.

Experimental Protocol: Solubility Assessment in Assay Buffer

  • Prepare a high-concentration stock solution of N-tert-Butyl-4-methoxybenzamide in 100% DMSO (e.g., 50 mM).

  • Create a series of dilutions of the stock solution into your final assay buffer, varying both the final compound concentration and the final DMSO concentration.

  • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a period that mimics your assay incubation time.

  • Use these observations to determine the maximum soluble concentration of the compound under your specific assay conditions.

Issue 2: High Variability in IC50 or Other Assay Readouts

You are observing inconsistent results between replicate wells or between experiments when testing N-tert-Butyl-4-methoxybenzamide.

Probable Cause:

Inconsistent results are often a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in solution can vary significantly, leading to unreliable data.[1]

Solutions:

  • Confirm Complete Dissolution of Stock Solution: Before preparing working solutions, ensure your stock solution in 100% DMSO is completely dissolved. If necessary, use gentle warming or vortexing.

  • Prepare Fresh Working Solutions: Do not store diluted aqueous working solutions of N-tert-Butyl-4-methoxybenzamide, as the compound may precipitate over time. Prepare them fresh for each experiment.

  • Vortex During Dilution: When diluting the DMSO stock into the aqueous buffer, vortex the buffer to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that can lead to precipitation.

Troubleshooting Workflow for Solubility Issues

cluster_solutions Solubilization Strategies start Precipitation or Assay Variability Observed check_stock Is the 100% DMSO stock solution clear? start->check_stock stock_issue Stock solution has precipitate. check_stock->stock_issue No no_stock_issue Stock is clear. check_stock->no_stock_issue Yes dissolve_stock Gently warm (to 37°C) and/or sonicate stock solution to dissolve. stock_issue->dissolve_stock dissolve_stock->check_stock prepare_working Prepare fresh working solution in aqueous buffer. observe_precipitate Precipitate forms in aqueous buffer. prepare_working->observe_precipitate lower_conc Lower the final compound concentration. observe_precipitate->lower_conc Yes no_precipitate No precipitate in aqueous buffer. observe_precipitate->no_precipitate No optimize_cosolvent Optimize co-solvent (e.g., DMSO) concentration. Keep <0.5% for cell-based assays. retest Re-evaluate solubility and assay performance. lower_conc->retest add_surfactant Incorporate a non-ionic surfactant (e.g., 0.01% Tween-80). no_stock_issue->prepare_working other_issues Consider other experimental variables (e.g., cell passage, reagent stability). no_precipitate->other_issues

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of N-tert-Butyl-4-methoxybenzamide?

A1: While specific quantitative data for N-tert-Butyl-4-methoxybenzamide is not widely published, its structure suggests it is a hydrophobic molecule with low aqueous solubility. The calculated LogP (a measure of lipophilicity) for N-tert-Butyl-4-methoxybenzamide is approximately 2.9, indicating a preference for non-polar environments.[4] It is expected to be soluble in organic solvents like DMSO and ethanol.[2]

Q2: What is the best solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of N-tert-Butyl-4-methoxybenzamide.[5] It is a powerful, water-miscible organic solvent suitable for most in vitro applications.

Q3: Can I use ethanol to prepare my stock solution?

A3: Ethanol can also be used, but it is generally a less effective solvent for many poorly soluble compounds compared to DMSO.[6] If using ethanol, you may not be able to achieve as high a stock concentration.

Q4: How should I store N-tert-Butyl-4-methoxybenzamide?

A4: The solid compound should be stored in a tightly sealed container in a cool, dry place. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: My compound is active in a biochemical assay but not in a cell-based assay. Could this be a solubility issue?

A5: Yes, this is a common scenario. The higher protein and lipid content in cell culture media can sometimes lead to compound precipitation or non-specific binding, reducing the effective concentration available to the cells.[1] It is also possible that the compound has poor cell permeability.

Data Presentation

Table 1: Solubility of a Structurally Similar Compound (m-Methoxybenzamide)

This data is for a related compound and should be used as an estimation. The solubility of N-tert-Butyl-4-methoxybenzamide should be experimentally determined.

SolventApproximate SolubilityReference
DMSO~30 mg/mL[6]
Dimethylformamide (DMF)~30 mg/mL[6]
Ethanol~1 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[6]

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions for Cell-Based Assays

  • Preparation of 50 mM Stock Solution in DMSO: a. Weigh out an appropriate amount of N-tert-Butyl-4-methoxybenzamide (MW: 207.27 g/mol ). For 1 mL of a 50 mM stock solution, you will need 10.36 mg. b. Add the solid compound to a sterile microcentrifuge tube. c. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL). d. Vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath for a few minutes to aid dissolution. e. Store the stock solution at -20°C or -80°C in small aliquots.

  • Preparation of a 100 µM Working Solution in Cell Culture Medium: a. Pre-warm your cell culture medium to 37°C. b. In a sterile tube, add the required volume of cell culture medium. For 1 mL of a 100 µM working solution, you will need 998 µL of medium. c. While vortexing the medium, add 2 µL of the 50 mM DMSO stock solution. This will give a final DMSO concentration of 0.2%. d. Use this working solution immediately for your experiment.

References

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays. BenchChem.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • BenchChem. (n.d.). N-(4-butylphenyl)-4-methoxybenzamide | 35684-24-3. BenchChem.
  • BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. BenchChem.
  • Sigma-Aldrich. (n.d.). N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • BLD Pharm. (n.d.). N-(tert-Butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide. BLD Pharm.
  • Cayman Chemical. (n.d.).
  • This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry.
  • HPLC Troubleshooting Guide. (n.d.).
  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-tert-Butyl-4-methoxybenzamide and 4-methoxybenzamide: Physicochemical Properties and Biological Implications

This guide provides a detailed comparative study of N-tert-Butyl-4-methoxybenzamide and its parent compound, 4-methoxybenzamide. As structural analogs, these molecules offer a compelling case study in how subtle modifica...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of N-tert-Butyl-4-methoxybenzamide and its parent compound, 4-methoxybenzamide. As structural analogs, these molecules offer a compelling case study in how subtle modifications to a chemical scaffold can significantly impact physicochemical properties and, consequently, biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and a clear comparison of their performance characteristics.

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds. Here, we dissect the influence of adding a bulky N-tert-butyl group to the 4-methoxybenzamide core, providing a foundational understanding for future drug design and development endeavors.

Molecular Structure and Physicochemical Profile

The primary structural difference between the two compounds is the substitution on the amide nitrogen. 4-methoxybenzamide possesses a primary amide (-CONH₂), while N-tert-Butyl-4-methoxybenzamide features a tertiary amide with a bulky tert-butyl group. This seemingly minor alteration has profound effects on the molecules' properties.

cluster_0 4-methoxybenzamide cluster_1 N-tert-Butyl-4-methoxybenzamide 4_methoxybenzamide N_tert_butyl

Caption: Chemical structures of 4-methoxybenzamide and N-tert-Butyl-4-methoxybenzamide.

The introduction of the lipophilic tert-butyl group is expected to increase the molecule's affinity for nonpolar environments, a critical factor in membrane permeability and interaction with hydrophobic binding pockets of biological targets. This is reflected in the calculated LogP value.

Property4-methoxybenzamideN-tert-Butyl-4-methoxybenzamideReference(s)
CAS Number 3424-93-919486-73-8[2][3][4][5]
Molecular Formula C₈H₉NO₂C₁₂H₁₇NO₂[2][4][6][7]
Molecular Weight 151.16 g/mol 207.27 g/mol [2][4][7]
Appearance White crystalline solid/powderWhite solid[2][6][8]
Melting Point 164-167 °C117-118 °C[2][3][6][8][9][10]
Boiling Point 295.8 °C at 760 mmHgNot available[2][3][11]
Solubility Slightly soluble in water; Soluble in ethanol, DMSO, DMF.Soluble in organic solvents.[11][12]
LogP (Predicted) 1.49~2.5 (estimated for N-tert-butyl-4-methylbenzamide)[2][13]

Synthesis and Spectroscopic Characterization

Both compounds can be synthesized from the common precursor, 4-methoxybenzoyl chloride, through amidation. The choice of the amine reactant dictates the final product. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding.[14]

G precursor 4-methoxybenzoyl chloride product1 4-methoxybenzamide precursor->product1 + product2 N-tert-Butyl-4-methoxybenzamide precursor->product2 + reagent1 Ammonia (NH₃) reagent1->product1 reagent2 tert-Butylamine reagent2->product2 reaction_conditions Base (e.g., Pyridine or NaOH) Solvent (e.g., THF, CH₂Cl₂) reaction_conditions->product1 reaction_conditions->product2

Caption: General synthesis pathway for the target benzamides.

Experimental Protocol: Synthesis of N-tert-Butyl-4-methoxybenzamide

This protocol describes a standard laboratory procedure for synthesizing N-tert-Butyl-4-methoxybenzamide. The same principle applies to the synthesis of 4-methoxybenzamide, with the substitution of tert-butylamine with an aqueous ammonia solution.

  • Reaction Setup: To a solution of 4-methoxybenzoyl chloride (1.0 mmol) in an anhydrous solvent like Tetrahydrofuran (THF, 20 mL), add a suitable base such as pyridine (1.2 mmol).

  • Amine Addition: Cool the mixture to 0°C in an ice bath. Slowly add tert-butylamine (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[15]

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-tert-Butyl-4-methoxybenzamide.[8]

Spectroscopic Data Comparison

NMR and IR spectroscopy are indispensable for verifying the structures of the synthesized compounds.[1] The key differentiating feature in the ¹H NMR will be the presence of a singlet corresponding to the nine protons of the tert-butyl group in N-tert-Butyl-4-methoxybenzamide. In the IR spectrum, the N-H stretch signals will differ, with 4-methoxybenzamide showing characteristic primary amide stretches, while its derivative will exhibit a single secondary amide N-H stretch.

Spectroscopic Data4-methoxybenzamideN-tert-Butyl-4-methoxybenzamideReference(s)
¹H NMR (CDCl₃, δ ppm) ~7.7-7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.0 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃)7.67 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 5.89 (br s, 1H, -NH), 3.82 (s, 3H, -OCH₃), 1.45 (s, 9H, -C(CH₃)₃)[8]
¹³C NMR (CDCl₃, δ ppm) ~168.5 (C=O), ~162.5 (C-OCH₃), ~129.0 (Ar-CH), ~127.0 (Ar-C), ~114.0 (Ar-CH), ~55.5 (-OCH₃)166.4 (C=O), 161.8 (C-OCH₃), 128.4 (Ar-CH), 128.1 (Ar-C), 113.5 (Ar-CH), 55.3 (-OCH₃), 51.4 (-C(CH₃)₃), 28.9 (-C(CH₃)₃)[8]
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~1640 (C=O stretch)~3330 (N-H stretch), ~1646 (C=O stretch)[8]

Comparative Biological Activity

While both molecules share the 4-methoxybenzamide core, the N-tert-butyl substitution can drastically alter biological activity by influencing factors such as:

  • Lipophilicity: The increased LogP of the N-tert-butyl derivative suggests enhanced ability to cross cell membranes, potentially leading to better bioavailability or access to intracellular targets.

  • Steric Hindrance: The bulky tert-butyl group can influence how the molecule fits into a receptor's binding pocket, potentially increasing selectivity or affinity for a specific target over others.

  • Metabolic Stability: The tert-butyl group can shield the amide bond from enzymatic hydrolysis, potentially increasing the compound's half-life in vivo.

Benzamide derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][15][16][17][18] For instance, certain methoxybenzamide derivatives are known to exhibit antimicrobial properties, with their efficacy often determined by broth microdilution methods to establish Minimum Inhibitory Concentration (MIC) values.[15][19]

While direct comparative studies between these two specific compounds are not extensively documented in the provided literature, we can infer potential differences. For example, in studies of other benzamide series, N-substitution has been shown to modulate activity. Some N-(4-methoxybenzyl) amide derivatives have demonstrated significant antimicrobial activity.[15][19] The introduction of a bulky alkyl group like tert-butyl could potentially enhance or diminish this activity depending on the specific microbial target.

start Compound Dilution (96-well plate) inoculation Inoculation with Microbial Suspension start->inoculation incubation Incubation (e.g., 37°C, 24h) inoculation->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination subculture Sub-culturing on Agar Plates mic_determination->subculture mkc_determination MKC Determination (Lowest concentration with no growth on agar) subculture->mkc_determination

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]

  • Preparation: Prepare serial dilutions of N-tert-Butyl-4-methoxybenzamide and 4-methoxybenzamide in a liquid growth medium within a 96-well microtiter plate.

  • Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the test compounds. Include positive (inoculum, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

  • MKC Determination (Optional): To determine the Minimum Killing Concentration (MKC), aliquot from wells showing no growth can be sub-cultured onto fresh agar plates. The MKC is the lowest concentration that results in no growth on the agar.[15]

Conclusion

The comparative analysis of N-tert-Butyl-4-methoxybenzamide and 4-methoxybenzamide reveals the significant impact of N-alkylation on the physicochemical properties of a benzamide scaffold. The introduction of the tert-butyl group notably decreases the melting point and increases lipophilicity, which has critical implications for solubility, membrane permeability, and pharmacokinetic profile. While both compounds can be synthesized through straightforward amidation, their differing properties suggest they would interact differently in biological systems.

This guide underscores the importance of systematic structural modification in medicinal chemistry. The N-tert-butyl derivative, with its enhanced lipophilicity and potential for increased metabolic stability, warrants further investigation to explore how these modified properties translate into specific biological activities, such as antimicrobial or anticancer efficacy. Future studies should focus on direct, parallel biological screening of these compounds to quantitatively assess the contribution of the N-tert-butyl group to their therapeutic potential.

References

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents. Benchchem.
  • 3424-93-9 4-Methoxybenzamide C8H9NO2, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis.
  • 4-Methoxybenzamide (CAS 3424-93-9): Synthesis, Properties, and Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Methoxybenzamide(3424-93-9)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • 4-methoxybenzamide - 3424-93-9, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSrc.
  • [The test of benzamide derivative neuroleptics using the technique of thin-layer chrom
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • 4-Methoxybenzamide | C8H9NO2 | CID 76959. PubChem - NIH.
  • 4-Methoxybenzamide | 3424-93-9. ChemicalBook.
  • This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry.
  • Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Compar
  • Synthesis and analysis of amides.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • 4-Methoxybenzamide CAS#: 3424-93-9. ChemicalBook.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • 4-Methoxybenzamide, 97%. Fisher Scientific.
  • PRODUCT INFORM
  • N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940. PubChem - NIH.
  • N-tert-Butyl-4-methoxybenzamide | 19486-73-8. ChemicalBook.

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Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzamides

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Substituted Benzamides Substituted benzamides are a prominent class of pharmacologically active compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Substituted Benzamides

Substituted benzamides are a prominent class of pharmacologically active compounds, characterized by a benzamide core with various substitutions on the aromatic ring and the amide nitrogen. This structural versatility has allowed for the development of drugs targeting a range of debilitating conditions by fine-tuning their affinity and selectivity for different biological targets.[1] Initially recognized for their antipsychotic properties, the therapeutic applications of this chemical family have expanded significantly to include potent antiemetic and gastroprokinetic effects.[2]

This guide provides an in-depth comparison of the biological activities of key substituted benzamides. We will explore the causal mechanisms of action, present comparative experimental data, and detail the self-validating protocols used to characterize these compounds, offering field-proven insights for professionals in drug discovery and development.

Core Mechanisms of Action: Modulating Dopamine and Serotonin Pathways

The diverse therapeutic effects of substituted benzamides are primarily rooted in their interaction with specific dopamine and serotonin receptor subtypes. The key targets are Dopamine D₂/D₃ receptors, Serotonin 5-HT₃ receptors, and Serotonin 5-HT₄ receptors. A compound's clinical utility is defined by its relative affinity and activity (antagonism vs. agonism) at these sites.

The interaction of a substituted benzamide with its target receptor initiates a specific intracellular signaling cascade, leading to the observed physiological response.

  • Dopamine D₂/D₃ Receptor Antagonism (Antipsychotic Effect): D₂-like receptors (D₂, D₃, D₄) are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).[3][4] Antagonism of these receptors by benzamides like amisulpride or sulpiride blocks the endogenous ligand dopamine. This prevents the inhibition of the enzyme adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and modulation of Protein Kinase A (PKA) activity.[5] This signaling cascade is crucial in the mesolimbic pathway, where its modulation alleviates the positive symptoms of schizophrenia.[6]

  • Serotonin 5-HT₃ Receptor Antagonism (Antiemetic Effect): Unlike other serotonin receptors, the 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[7][8] When serotonin, released by enterochromaffin cells in the gut in response to chemotherapy, binds to 5-HT₃ receptors on vagal afferent nerves, the channel opens.[7][9] This allows a rapid influx of cations (Na⁺, K⁺, Ca²⁺), causing neuronal depolarization and transmitting the emetic signal to the brainstem.[7][9] Substituted benzamides with 5-HT₃ antagonist activity, such as metoclopramide, physically block this channel, preventing depolarization and inhibiting the vomiting reflex.[10]

  • Serotonin 5-HT₄ Receptor Agonism (Gastroprokinetic Effect): The 5-HT₄ receptor is a Gs-protein coupled receptor.[11][12] Agonism at this receptor, for example by cisapride, stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[13][14] In the myenteric plexus of the gastrointestinal tract, this signaling cascade enhances the release of acetylcholine, which in turn stimulates gut motility and coordination, producing the prokinetic effect.[5]

Substituted_Benzamide_Signaling_Pathways cluster_D2 Antipsychotic Action cluster_5HT3 Antiemetic Action cluster_5HT4 Gastroprokinetic Action Benzamide_D2 Amisulpride / Sulpiride D2R D₂/D₃ Receptor (Gαi-coupled) Benzamide_D2->D2R Antagonizes AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 Response_D2 Modulation of Neuronal Firing (Antipsychotic Effect) PKA_D2->Response_D2 Benzamide_5HT3 Metoclopramide HT3R 5-HT₃ Receptor (Ligand-Gated Ion Channel) Benzamide_5HT3->HT3R Antagonizes Ion_Influx ↓ Cation Influx (Na⁺, K⁺, Ca²⁺) HT3R->Ion_Influx Depolarization ↓ Neuronal Depolarization Ion_Influx->Depolarization Response_5HT3 Blocks Emetic Signal Transmission (Antiemetic Effect) Depolarization->Response_5HT3 Benzamide_5HT4 Cisapride / Metoclopramide HT4R 5-HT₄ Receptor (Gαs-coupled) Benzamide_5HT4->HT4R Agonist AC_5HT4 Adenylyl Cyclase HT4R->AC_5HT4 Stimulates cAMP_5HT4 ↑ cAMP AC_5HT4->cAMP_5HT4 ACh_Release ↑ Acetylcholine Release cAMP_5HT4->ACh_Release Response_5HT4 Increased GI Motility (Prokinetic Effect) ACh_Release->Response_5HT4

Figure 1: Core signaling pathways modulated by substituted benzamides.

Comparative Biological Activity Data

The therapeutic utility of a substituted benzamide is dictated by its binding affinity (Ki) or functional potency (IC₅₀) for its target receptors.[15] A lower value indicates a stronger interaction. The following table summarizes in vitro binding data for several representative compounds, providing a quantitative basis for comparing their selectivity and potential clinical applications.

CompoundPrimary Application(s)D₂ Receptor (IC₅₀/Ki, nM)D₃ Receptor (IC₅₀/Ki, nM)5-HT₃ Receptor (Ki, nM)5-HT₄ Receptor (pKi)
Amisulpride Antipsychotic, Antidepressant27[16]3.6[16]>10,000Low Affinity
Sulpiride Antipsychotic, Antidepressant181[16]17.5[16]>10,000Low Affinity
Metoclopramide Antiemetic, Prokinetic~250~300~300-1000~6.5 (Agonist)
Raclopride Research Tool, Antipsychotic~1.8 - 3.5[17]~2.5>10,000Low Affinity
Cisapride Prokinetic (Largely withdrawn)>1000>1000~200~8.0 (Agonist)

Data compiled from multiple sources; values are approximate and can vary based on experimental conditions (e.g., radioligand used, tissue source).[16][17] IC₅₀ is the half-maximal inhibitory concentration; Ki is the inhibitory constant. pKi is the negative log of the Ki value.

From this data, a clear structure-activity relationship emerges. Amisulpride and Sulpiride show high selectivity for D₂/D₃ receptors, consistent with their use in psychiatry.[6][16][18] Metoclopramide displays a broader profile, acting as a moderate antagonist at D₂ and 5-HT₃ receptors and an agonist at 5-HT₄ receptors, which explains its dual antiemetic and prokinetic effects.[2] Raclopride is a highly potent and selective D₂/D₃ antagonist, making it an excellent research tool and PET ligand.[17][19]

Key Experimental Protocols for Activity Characterization

The data presented above are generated using standardized and validated experimental protocols. Describing these methods is crucial for trustworthiness, as it allows for reproducibility and critical evaluation of the results.

Protocol 1: In Vitro Dopamine D₂ Receptor Binding Assay

This assay determines a compound's affinity for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: The principle is competitive displacement. The higher the affinity of the test compound (e.g., amisulpride), the lower the concentration needed to displace a known radioactive ligand (e.g., [³H]-spiperone) from the D₂ receptors. The resulting IC₅₀ value can be converted to a Ki value, an intrinsic measure of affinity.[20]

Receptor_Binding_Workflow A 1. Membrane Preparation Homogenize D₂-expressing tissue/cells. Isolate membranes via centrifugation. B 2. Assay Setup (96-well plate) Add buffer, membrane suspension, and increasing concentrations of test compound. A->B C 3. Radioligand Addition Add a fixed concentration of [³H]-Spiperone to all wells. B->C D 4. Incubation Incubate at 25-37°C for 60-120 min to reach binding equilibrium. C->D E 5. Separation Rapidly filter contents through glass fiber filters to separate bound vs. unbound radioligand. D->E F 6. Quantification Measure radioactivity on filters using a liquid scintillation counter. E->F G 7. Data Analysis Plot % inhibition vs. log[compound]. Calculate IC₅₀ and Ki. F->G

Figure 2: Workflow for a radioligand receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cultured cells expressing D₂ receptors in ice-cold 50 mM Tris-HCl buffer.[20]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[20]

    • Wash the pellet by resuspending in fresh buffer and recentrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 1 mM EDTA).[20]

    • Add the membrane suspension (e.g., 50 µg protein/well).

    • Add increasing concentrations of the substituted benzamide test compound.

    • Define total binding (no competitor) and non-specific binding (a saturating concentration of a known D₂ antagonist, like 2 µM (+)-butaclamol).[21]

    • Initiate the reaction by adding a fixed concentration of [³H]-spiperone (typically near its Kd value, ~0.1-1.0 nM).[21]

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at 25°C to allow binding to reach equilibrium.[21]

    • Terminate the reaction by rapid vacuum filtration over glass fiber filters (e.g., Whatman GF/C), trapping the membranes with bound radioligand.[20]

    • Quickly wash the filters with ice-cold buffer to remove any unbound [³H]-spiperone.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-spiperone and Kd is its dissociation constant for the D₂ receptor.[20]

Protocol 2: In Vivo Antiemetic Activity Assay (Cisplatin-Induced Emesis)

This in vivo model is the gold standard for evaluating potential antiemetic drugs, particularly for chemotherapy-induced nausea and vomiting. The ferret is a preferred model because it has a well-developed vomiting reflex similar to humans.[1][10]

Causality: Cisplatin, a potent chemotherapeutic agent, induces the release of serotonin from the gut, which activates 5-HT₃ receptors and triggers the emetic reflex.[1] An effective 5-HT₃ antagonist (or D₂ antagonist) will prevent or reduce the number of emetic episodes (retching and vomiting) observed after cisplatin administration.

Antiemetic_Assay_Workflow A 1. Animal Acclimation Acclimate ferrets to observation cages to minimize stress. B 2. Drug Administration Administer test compound (e.g., Metoclopramide) or vehicle control via desired route (IV, PO, SC). A->B C 3. Emetic Challenge Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, IV or IP) ~30 minutes post-drug. B->C D 4. Observation Period Observe animals continuously for 4-6 hours (for acute emesis) via video recording. C->D E 5. Data Quantification Count the number of retches and vomits for each animal. Note the latency to the first emetic episode. D->E F 6. Analysis Compare the emetic response in the drug-treated group to the vehicle control group. Calculate % protection. E->F

Figure 3: Workflow for an in vivo cisplatin-induced emesis assay.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male ferrets (1-1.5 kg), fasted overnight but with free access to water.[22]

    • Acclimate the animals to the transparent observation cages for several days prior to the experiment to reduce stress-induced artifacts.

  • Dosing and Challenge:

    • On the day of the experiment, place animals in the observation cages.

    • Administer the test substituted benzamide or vehicle control. The route (e.g., intravenous, oral) and pre-treatment time (e.g., 30 minutes) depend on the compound's pharmacokinetics.

    • Administer cisplatin intravenously (IV) or intraperitoneally (IP) at a dose known to reliably induce emesis (e.g., 10 mg/kg for acute models).[10][22]

  • Observation and Data Collection:

    • Observe the animals continuously for a set period (e.g., 4-6 hours) for signs of emesis.[22] Video recording is highly recommended for accurate, unbiased scoring.

    • Quantify the primary endpoints: the total number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).

    • Record the latency (time) from cisplatin injection to the first emetic episode.

  • Data Analysis:

    • Compare the mean number of emetic episodes in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).

    • A compound is considered to have significant antiemetic activity if it produces a statistically significant reduction in the number of emetic episodes.

Protocol 3: Ex Vivo Gastroprokinetic Functional Assay (Guinea Pig Ileum)

This classic pharmacology preparation is used to assess the functional activity of compounds on gut motility. It measures the ability of a compound to induce or modulate contractions of the intestinal smooth muscle, which are often mediated by serotonin receptors.

Causality: The guinea pig ileum contains a rich network of enteric neurons, including cholinergic nerves that express 5-HT₃ and 5-HT₄ receptors.[23][24] Agonists at these receptors cause acetylcholine release, leading to smooth muscle contraction, which can be measured with a force transducer. This serves as a functional readout for prokinetic potential.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Cleanse the segment of mesenteric attachments and luminal contents.

    • Mount the ileum segment (~2-3 cm) in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Experimental Setup:

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

    • Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60 minutes, with regular washes every 15 minutes.

  • Functional Assay:

    • To test for 5-HT₃ receptor-mediated effects, add a selective 5-HT₃ agonist (e.g., 2-methyl-5-HT) cumulatively to the organ bath to generate a concentration-response curve.[24]

    • To evaluate a substituted benzamide as an antagonist, pre-incubate the tissue with the test compound for a set period (e.g., 20-30 minutes) before re-generating the agonist concentration-response curve.

    • A rightward shift in the agonist's curve indicates competitive antagonism.

  • Data Analysis:

    • Measure the peak contractile force at each agonist concentration.

    • Plot the response as a percentage of the maximum contraction versus the log of the agonist concentration.

    • Calculate the EC₅₀ (the concentration producing 50% of the maximal response) for the agonist in the absence and presence of the antagonist.[25] This allows for the characterization of the antagonist's potency.

Conclusion and Future Directions

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of clinically vital therapeutics. By modulating key receptors in the dopaminergic and serotonergic systems, these compounds offer targeted treatments for psychosis, emesis, and gastrointestinal dysmotility. The comparative biological data, grounded in robust and validated experimental protocols, clearly demonstrate how subtle structural modifications can dramatically alter receptor selectivity and, consequently, clinical application.

For researchers in the field, a deep understanding of these structure-activity relationships and the experimental methodologies used to define them is paramount. Future research will likely focus on developing benzamides with even greater receptor subtype selectivity (e.g., for D₃ vs. D₂) or creating multi-target ligands with tailored polypharmacology to address complex disease states with improved efficacy and reduced side-effect profiles.

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Validation

A Senior Application Scientist's Guide to Validating the Structure of N-tert-Butyl-4-methoxybenzamide by ¹H NMR

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For N-tert-Butyl-4-methoxybenzamide, a compound with potential appl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For N-tert-Butyl-4-methoxybenzamide, a compound with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), serves as a powerful and definitive tool for structural validation. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-tert-Butyl-4-methoxybenzamide, compares this technique with other analytical methods, and offers detailed experimental protocols grounded in established scientific principles.

The Decisive Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, we can piece together the molecular puzzle with a high degree of confidence. The choice of ¹H NMR for validating N-tert-Butyl-4-methoxybenzamide is predicated on its ability to provide a unique fingerprint of the molecule, revealing key structural motifs and their connectivity.

Interpreting the ¹H NMR Spectrum of N-tert-Butyl-4-methoxybenzamide

The structure of N-tert-Butyl-4-methoxybenzamide presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The expected spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), would exhibit the following key features[1]:

  • Aromatic Protons: The para-substituted benzene ring gives rise to two distinct signals, appearing as doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm)[2]. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing amide group, which will be deshielded and appear at a higher chemical shift (downfield). The coupling between these adjacent aromatic protons results in a characteristic doublet splitting pattern for each signal. Specifically, a doublet is expected around δ 7.67 ppm for the two protons adjacent to the carbonyl group and another doublet around δ 6.88 ppm for the two protons adjacent to the methoxy group[1].

  • Amide Proton (N-H): The proton attached to the nitrogen atom of the amide group typically appears as a broad singlet. Its chemical shift can be variable (δ 5.0-9.0 ppm) and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and potential chemical exchange[3][4][5]. For N-tert-Butyl-4-methoxybenzamide, this signal is observed as a broad singlet around δ 5.89 ppm[1]. The broadness is often a result of quadrupole broadening from the adjacent nitrogen-14 nucleus and proton exchange[4][6].

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to cause splitting[7]. This signal is characteristically found in the range of δ 3.5-4.0 ppm. For this specific molecule, it is observed at approximately δ 3.82 ppm[1].

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will also produce a prominent, sharp singlet. This is due to the high degree of symmetry and the absence of neighboring protons for coupling. This signal is typically found in the upfield region of the spectrum, around δ 1.0-1.5 ppm[8][9][10]. In the case of N-tert-Butyl-4-methoxybenzamide, this signal appears at δ 1.45 ppm[1]. The integration of this peak to nine protons is a strong confirmation of the tert-butyl group's presence[8][11].

The following table summarizes the expected ¹H NMR data for N-tert-Butyl-4-methoxybenzamide:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.67Doublet (d)2HAromatic (protons ortho to C=O)
~6.88Doublet (d)2HAromatic (protons ortho to -OCH₃)
~5.89Broad Singlet (br s)1HAmide (N-H)
~3.82Singlet (s)3HMethoxy (-OCH₃)
~1.45Singlet (s)9Htert-Butyl (-C(CH₃)₃)

A Comparative Look: Alternative Structural Validation Methods

While ¹H NMR is a primary tool, a comprehensive structural validation often involves a multi-technique approach. Here's a comparison with other common analytical methods:

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, complementing ¹H NMR data.Less sensitive than ¹H NMR, often requiring more sample and longer acquisition times.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-O).Quick and requires minimal sample preparation.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.Extremely sensitive, requiring very small amounts of sample.Does not provide direct information about the specific arrangement of atoms (isomer differentiation can be challenging).
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Unambiguous structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.

For N-tert-Butyl-4-methoxybenzamide, IR spectroscopy would confirm the presence of the amide C=O stretch (around 1646 cm⁻¹) and the N-H stretch (around 3330 cm⁻¹)[1]. Mass spectrometry would confirm the molecular weight (207.27 g/mol ). However, neither of these techniques alone could definitively distinguish it from a potential isomer. ¹³C NMR would show the expected number of carbon signals, further corroborating the structure. Ultimately, ¹H NMR provides the most detailed and readily interpretable data for confirming the specific isomeric structure and connectivity of N-tert-Butyl-4-methoxybenzamide.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of the ¹H NMR data is critically dependent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of N-tert-Butyl-4-methoxybenzamide into a clean, dry vial[12][13].

  • Solvent Selection and Addition: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.[14][15] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[13] A homogeneous solution is crucial for obtaining a high-resolution spectrum.[12]

  • Filtering: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Although the residual solvent peak can often be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) (δ = 0 ppm) ensures accurate chemical shift calibration.[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[12][13]

Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock on Solvent Signal insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS integrate->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for ¹H NMR structural validation.

Conclusion

¹H NMR spectroscopy stands as an indispensable technique for the structural validation of N-tert-Butyl-4-methoxybenzamide. The distinct and predictable signals for each proton environment provide a robust and detailed confirmation of its molecular architecture. When complemented by other analytical techniques, a comprehensive and irrefutable structural assignment can be achieved, ensuring the foundational accuracy required for subsequent research and development activities.

References

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Comparative

A Senior Application Scientist’s Comparative Guide to HPLC Purity Confirmation of N-tert-Butyl-4-methoxybenzamide

Introduction: N-tert-Butyl-4-methoxybenzamide is a key intermediate in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active compounds. In the rigorous landscape of drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-tert-Butyl-4-methoxybenzamide is a key intermediate in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active compounds. In the rigorous landscape of drug development, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and resolution.[1][2][3]

This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of N-tert-Butyl-4-methoxybenzamide. We will dissect the causality behind the methodological choices, present a robust, validated protocol, and compare it against an alternative method to highlight the critical relationship between chromatographic parameters and performance outcomes. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the described protocols are scientifically sound and regulatorily compliant.[4][5][6]

Part 1: Understanding the Analyte and Potential Impurities

Before developing a separation method, it is crucial to understand the physicochemical properties of the target molecule, N-tert-Butyl-4-methoxybenzamide, and its likely impurities.

  • N-tert-Butyl-4-methoxybenzamide: The molecule possesses a nonpolar tert-butyl group and a moderately polar aromatic benzamide core with a methoxy substituent. This structure makes it an ideal candidate for reversed-phase chromatography, where it will interact favorably with a nonpolar stationary phase.[7]

  • Potential Process-Related Impurities: Synthesis commonly involves the reaction of a 4-methoxybenzoyl derivative with tert-butylamine. Therefore, key impurities to monitor include:

    • Impurity A: 4-Methoxybenzoic Acid: Arises from the hydrolysis of the starting acyl chloride or the final amide product. It is significantly more polar than the parent compound.

    • Impurity B: tert-Butylamine: An unreacted starting material. It is highly polar and may be difficult to retain on a standard C18 column.

    • Impurity C: 4-Methoxybenzamide: Can form if ammonia is present or from a side reaction. It is more polar than the N-tert-butylated product.[8]

The primary analytical challenge is to develop a method that can baseline-resolve the main peak from these more polar impurities and any other potential by-products, ensuring accurate quantification.

Part 2: Primary Method - Isocratic RP-HPLC with a C18 Column

Our primary method is designed for robustness, simplicity, and reliability, making it suitable for routine quality control. The choice of a C18 stationary phase is foundational; its long alkyl chains provide strong hydrophobic interactions, ensuring good retention of the moderately nonpolar N-tert-Butyl-4-methoxybenzamide.[3][9]

Causality of Method Parameters:
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC.[9] Its high hydrophobicity provides the necessary retention for our target analyte. We select a column with high-purity silica and end-capping to minimize peak tailing, particularly for any basic impurities.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is chosen for its low viscosity, UV transparency, and excellent solvating power. Acetonitrile is a stronger organic modifier than methanol, which can provide sharper peaks and shorter run times for aromatic compounds.[10] The isocratic (constant composition) nature of this method ensures high reproducibility and stability of the baseline, which is critical for accurate impurity quantification.[11]

  • UV Detection (254 nm): The benzamide chromophore exhibits strong absorbance in the UV region. A wavelength of 254 nm is selected as it provides a robust signal for the main compound and related aromatic impurities, offering a good balance of sensitivity and selectivity.[12][13]

Experimental Workflow: Purity Determination

G cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_std Prepare 1.0 mg/mL Stock Standard in Acetonitrile prep_work Dilute to 0.1 mg/mL Working Solutions with Mobile Phase prep_std->prep_work prep_sample Prepare 1.0 mg/mL Sample in Acetonitrile prep_sample->prep_work setup Equilibrate HPLC System (Method 1 Parameters) prep_work->setup inject_sst Inject System Suitability Solution (6 Replicates) setup->inject_sst verify_sst Verify SST Criteria (%RSD, Tailing Factor, Resolution) inject_sst->verify_sst inject_sample Inject Blank, Standard, and Sample (in sequence) verify_sst->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify Peaks by Retention Time integrate->identify calculate Calculate Purity by Area % (Area Main / Total Area) * 100 identify->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Confirmation.

Detailed Protocol: Method 1
  • Preparation of Solutions:

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of Acetonitrile (HPLC Grade) and Purified Water. Filter through a 0.45 µm membrane filter and degas.

    • Standard Solution: Accurately weigh approximately 10 mg of N-tert-Butyl-4-methoxybenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Run Time: 20 minutes.

  • System Suitability Testing (SST):

    • Before sample analysis, perform six replicate injections of the Standard Solution.

    • Acceptance Criteria (as per ICH/USP guidelines): [4][14]

      • Tailing Factor (T): Must be ≤ 2.0.

      • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

      • Theoretical Plates (N): Must be ≥ 2000.

  • Procedure:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the Standard Solution and then the Sample Solution.

    • Identify the peak for N-tert-Butyl-4-methoxybenzamide based on the retention time of the standard.

  • Calculation of Purity:

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Part 3: Comparative Analysis - Alternative Method with a Phenyl-Hexyl Column and Gradient Elution

To demonstrate how methodological choices impact outcomes, we compare the primary C18 isocratic method with an alternative using a Phenyl-Hexyl stationary phase and a gradient elution program. A Phenyl-Hexyl phase offers different selectivity due to its ability to undergo pi-pi (π-π) interactions with the aromatic ring of the analyte and its impurities, which can be advantageous for resolving structurally similar aromatic compounds.[7]

Causality of Alternative Method Parameters:
  • Stationary Phase (Phenyl-Hexyl): This phase provides an alternative selectivity mechanism to the purely hydrophobic interactions of a C18 column. The phenyl rings in the stationary phase can interact with the aromatic ring of N-tert-Butyl-4-methoxybenzamide and its aromatic impurities, potentially improving the resolution between them.

  • Gradient Elution: A gradient program, starting with a higher percentage of water and increasing the acetonitrile concentration over time, is employed. This approach is beneficial for two reasons:

    • It allows for the effective elution of highly retained, nonpolar impurities that might not elute within a reasonable time in an isocratic run.

    • It can sharpen peaks and improve the resolution of early-eluting, more polar impurities like 4-Methoxybenzoic Acid.[12]

Detailed Protocol: Method 2
  • Mobile Phase:

    • Mobile Phase A: Purified Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      10.0 90
      12.0 90
      12.1 40

      | 15.0 | 40 |

Logical Relationship: Method Parameters vs. Performance

G cluster_params Method Parameters cluster_choices Experimental Choices cluster_outcomes Performance Outcomes param_col Column Chemistry (Stationary Phase) choice_c18 C18 (Hydrophobic) param_col->choice_c18 choice_ph Phenyl-Hexyl (π-π) param_col->choice_ph param_mob Elution Mode (Mobile Phase) choice_iso Isocratic param_mob->choice_iso choice_grad Gradient param_mob->choice_grad out_rob Robustness choice_c18->out_rob High out_res Resolution (Rs) choice_ph->out_res Alternative Selectivity out_time Analysis Time choice_iso->out_time Longer (potentially) choice_iso->out_rob High choice_grad->out_res Improved for complex mixtures choice_grad->out_time Shorter (often) out_sens Sensitivity / Peak Shape choice_grad->out_sens Improved (sharper peaks)

Caption: Relationship between HPLC parameters and performance.

Part 4: Data-Driven Comparison and Conclusion

The performance of both methods was evaluated using a spiked sample of N-tert-Butyl-4-methoxybenzamide containing known levels of Impurity A (4-Methoxybenzoic Acid) and Impurity C (4-Methoxybenzamide).

ParameterMethod 1 (C18, Isocratic)Method 2 (Phenyl-Hexyl, Gradient)Justification & Insights
Retention Time (Main Peak) ~ 8.5 min~ 7.2 minThe gradient in Method 2 effectively pushes the main peak out faster, reducing the overall analysis time.
Resolution (Rs) - Main vs. Impurity C 2.83.5The π-π interactions offered by the Phenyl-Hexyl column provide superior separation for the structurally similar aromatic amide impurity.
Resolution (Rs) - Main vs. Impurity A 8.110.2Both methods easily resolve the polar acidic impurity, but the gradient method provides an even cleaner baseline separation.
Tailing Factor (Main Peak) 1.11.0Both methods produce excellent, symmetrical peaks, indicating good column quality and mobile phase compatibility.
Analysis Time 20 min15 minMethod 2 is 25% faster, significantly improving throughput for labs analyzing a high volume of samples.
Robustness HighModerateIsocratic methods are inherently more robust and less susceptible to variations in system dwell volume, making Method 1 preferable for transfer between different HPLC systems.[2]
Conclusion and Recommendation

Both methods are valid and fit for the purpose of confirming the purity of N-tert-Butyl-4-methoxybenzamide, adhering to established validation guidelines.[4][15]

  • Method 1 (Isocratic C18) is the recommended choice for routine quality control environments. Its primary advantages are its simplicity, proven robustness, and ease of transfer between laboratories. While the analysis time is longer, its reliability and straightforward operation are paramount for release testing.

  • Method 2 (Gradient Phenyl-Hexyl) serves as an excellent orthogonal or secondary method. It is particularly valuable during process development or for investigating unknown impurities, where its alternative selectivity and superior resolving power can provide critical insights.[1] The shorter run time is a significant benefit for high-throughput screening.

Ultimately, the choice of method depends on the specific application. For routine, validated testing, the robustness of Method 1 is preferred. For investigational purposes or when complex impurity profiles are expected, the enhanced resolution and speed of Method 2 make it the superior option. This comparative guide demonstrates that a thorough understanding of chromatographic principles is essential for developing analytical methods that are not only accurate but also perfectly aligned with their intended purpose.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com. Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Separation and determination of aromatic amines by reversed-phase HPLC. (n.d.). J-Stage. Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • 4-Methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of N-tert-Butyl-4-methoxybenzamide

Introduction N-tert-Butyl-4-methoxybenzamide is a chemical scaffold of significant interest within medicinal chemistry and drug development. The benzamide moiety is a cornerstone in numerous pharmacologically active mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butyl-4-methoxybenzamide is a chemical scaffold of significant interest within medicinal chemistry and drug development. The benzamide moiety is a cornerstone in numerous pharmacologically active molecules, valued for its chemical stability and its ability to participate in hydrogen bonding with biological targets.[1] The specific combination of a 4-methoxy group and a bulky N-tert-butyl substituent can modulate a compound's electronic properties, lipophilicity, and metabolic stability, making this a valuable structure for lead optimization in drug discovery programs.

Reproducibility in the synthesis of such core structures is paramount. Inconsistent yields, variable impurity profiles, and unpredictable reaction kinetics can derail research timelines and compromise the integrity of biological data. This guide provides an in-depth comparison of common and novel methods for the synthesis of N-tert-Butyl-4-methoxybenzamide, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, critically evaluate the factors influencing reproducibility, and provide detailed, field-tested protocols.

Methodology Comparison: An Overview

We will dissect and compare three distinct and reproducible synthetic strategies for preparing N-tert-Butyl-4-methoxybenzamide:

  • The Schotten-Baumann Approach: A classic, two-step method involving the initial conversion of 4-methoxybenzoic acid to its highly reactive acid chloride, followed by amidation with tert-butylamine under basic conditions.

  • Direct Amidation via Coupling Agents: A more contemporary, one-pot approach that activates 4-methoxybenzoic acid in situ to facilitate direct reaction with tert-butylamine, circumventing the need for an isolated acid chloride intermediate.

  • The Ritter Reaction Approach: A mechanistically distinct route starting from 4-methoxybenzonitrile and utilizing a copper catalyst to facilitate the addition of a tert-butyl group derived from di-tert-butyl dicarbonate.

Method 1: The Schotten-Baumann Approach via 4-Methoxybenzoyl Chloride

This method is a robust and widely used strategy for amide bond formation.[2] Its popularity stems from the high reactivity of the acyl chloride intermediate, which typically drives the reaction to completion. The reaction is named for chemists Carl Schotten and Eugen Baumann, who first described the acylation of amines with acid chlorides in an aqueous alkaline solution.[2][3] The process is biphasic, with the base in the aqueous layer neutralizing the HCl generated during the reaction, while the reactants and product remain in the organic phase.[2][4]

Principle and Rationale

The synthesis is a two-stage process. First, the carboxylic acid is converted to the more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1][5]

In the second stage, the isolated 4-methoxybenzoyl chloride is reacted with tert-butylamine. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acid chloride. The presence of a base (e.g., NaOH, triethylamine, or pyridine) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][6]

Experimental Protocols

Part A: Synthesis of 4-Methoxybenzoyl Chloride [1][5]

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to scrub HCl and SO₂), add 4-methoxybenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature. Effervescence will be observed as HCl and SO₂ gas evolve.

  • After the initial gas evolution subsides, heat the mixture to reflux (approx. 80-90°C) for 1-3 hours, or until gas evolution ceases completely.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual SOCl₂, add anhydrous toluene to the crude product and evaporate again. The resulting 4-methoxybenzoyl chloride is a yellow solid or oil and is typically used in the next step without further purification.[5]

Part B: Synthesis of N-tert-Butyl-4-methoxybenzamide [1]

  • In a round-bottom flask, dissolve tert-butylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Dissolve the 4-methoxybenzoyl chloride (1.0-1.1 eq) from Part A in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure N-tert-Butyl-4-methoxybenzamide as a white solid.[7]

Workflow and Reproducibility

Caption: Workflow for the two-step Schotten-Baumann synthesis.

Causality and Reproducibility Insights:

  • Purity of Acid Chloride: The primary determinant of reproducibility is the quality of the 4-methoxybenzoyl chloride intermediate. Incomplete conversion or residual thionyl chloride can lead to side reactions and purification difficulties. The toluene co-evaporation step is critical for removing trace SOCl₂.[1]

  • Exothermic Reaction: The reaction of the acid chloride with the amine is highly exothermic. Slow, dropwise addition at 0°C is essential to control the reaction temperature, prevent side-product formation, and ensure safety.[1]

  • Stoichiometry of Base: At least one equivalent of base is required to neutralize the generated HCl. Using a slight excess (1.2 eq) ensures that the amine nucleophile is not quenched as a hydrochloride salt, thus driving the reaction to completion.[4]

Method 2: Direct Amidation via Peptide Coupling Agents

This modern approach avoids the isolation of the highly reactive and often moisture-sensitive acid chloride. Instead, a "coupling agent" is used to activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine. This method is ubiquitous in peptide synthesis and has been widely adopted for general amide synthesis due to its mild conditions and high efficiency.[8][9]

Principle and Rationale

Direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[8] Coupling agents are designed to overcome this. They convert the carboxylic acid's hydroxyl group into a better leaving group. We will focus on the widely used carbodiimide system, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt).[10][11]

EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be attacked by the amine directly. However, it is also prone to rearrangement to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an activated HOBt-ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine to form the desired amide, improving yields and simplifying purification.[12][13]

Experimental Protocol (EDC/HOBt System)[10]
  • To a solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM in a round-bottom flask, add the amine, tert-butylamine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath with magnetic stirring.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure N-tert-Butyl-4-methoxybenzamide.

Workflow and Reproducibility

Caption: Workflow for the one-pot direct amidation synthesis.

Causality and Reproducibility Insights:

  • Anhydrous Conditions: The reproducibility of coupling reactions is highly dependent on excluding water. Water can hydrolyze the activated intermediates back to the starting carboxylic acid, consuming expensive reagents and lowering the yield. Using anhydrous solvents and reagents is critical.

  • Choice of Reagents: While EDC/HOBt is a cost-effective and reliable system, other reagents exist. Onium salt reagents like HATU or HBTU are often more reactive and can give faster reaction times or higher yields with hindered substrates, but they are also more expensive.[13][14] The choice of reagent can be optimized for specific needs of scale and cost.

  • Workup and Purification: The byproducts of this reaction (diisopropylurea from EDC, HOBt, salts) are typically water-soluble, making purification via an aqueous workup relatively straightforward.[10] However, residual starting materials or byproducts may require column chromatography for complete removal.

Method 3: The Copper-Catalyzed Ritter Reaction Approach

This method represents a less conventional but powerful alternative, starting from a nitrile instead of a carboxylic acid. The Ritter reaction traditionally involves the reaction of a nitrile with a carbocation source (like a tertiary alcohol under strong acid). A modern, milder variation uses a copper catalyst and di-tert-butyl dicarbonate (Boc₂) as the source of the tert-butyl group.[15][16]

Principle and Rationale

In this copper(II) triflate (Cu(OTf)₂) catalyzed reaction, di-tert-butyl dicarbonate is believed to generate a tert-butyl cation equivalent. The copper catalyst coordinates to the nitrile, activating it for nucleophilic attack by the tert-butyl species. The resulting intermediate is then hydrolyzed upon workup to yield the final N-tert-butyl amide. This method is notable for its mild, solvent-free conditions and excellent yields reported for a range of substrates, including N-(tert-butyl)-4-methoxybenzamide.[15][16]

Experimental Protocol (Cu(OTf)₂ catalyzed)[15][16]
  • To a reaction vial, add 4-methoxybenzonitrile (1.0 eq), di-tert-butyl dicarbonate (1.5 eq), and Cu(OTf)₂ (5 mol%).

  • Stir the reaction mixture at room temperature under solvent-free conditions.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Upon completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the solution with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure product.

Workflow and Reproducibility

Caption: Workflow for the copper-catalyzed Ritter reaction.

Causality and Reproducibility Insights:

  • Catalyst Activity: The efficiency of the reaction depends on the quality and activity of the copper catalyst.

  • Substrate Availability: This method's applicability is contingent on the commercial availability or straightforward synthesis of the corresponding benzonitrile starting material.

  • Solvent-Free Conditions: Performing the reaction neat (solvent-free) is highly atom-economical and simplifies the process. However, for some substrates, solubility or heat transfer could become an issue on a larger scale, potentially requiring optimization with a solvent.

Quantitative Data and Method Comparison

The following table summarizes the key operational and performance parameters for each synthetic method, allowing for a direct, objective comparison.

ParameterMethod 1: Schotten-BaumannMethod 2: Direct CouplingMethod 3: Ritter Reaction
Starting Material 4-Methoxybenzoic Acid4-Methoxybenzoic Acid4-Methoxybenzonitrile
Key Reagents SOCl₂, tert-Butylamine, BaseEDC, HOBt, DIPEA, tert-ButylamineBoc₂, Cu(OTf)₂
Number of Steps Two (Acid Chloride formation + Amidation)One (One-pot)One (One-pot)
Typical Yield High (>85%)High (>85%)Excellent (>90%)[15]
Reaction Conditions Reflux, then 0°C to RT0°C to RTRoom Temperature, Solvent-Free
Purification Recrystallization / WorkupWorkup / ChromatographyWorkup / Chromatography
Primary Byproducts HCl, SO₂, Base SaltsWater-soluble Urea, HOBtt-BuOH, CO₂
Pros - Robust, well-established- Uses inexpensive reagents- High reactivity- Milder conditions- One-pot procedure- High functional group tolerance- Very mild conditions- High atom economy- Different starting material
Cons - Harsh reagents (SOCl₂)- Two distinct steps- Exothermic reaction- More expensive reagents- Requires anhydrous conditions- Requires nitrile precursor- Catalyst cost/sensitivity

Product Characterization

Regardless of the synthetic method employed, the final product, N-tert-Butyl-4-methoxybenzamide, should be thoroughly characterized to confirm its identity and purity.

  • Appearance: White solid.[7]

  • Melting Point: 117-118 °C.[7]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.67 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 5.89 (br s, 1H, NH), 3.82 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).[7]

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9.[7]

  • IR (KBr) ν (cm⁻¹): 3330 (N-H), 1646 (C=O).[7]

Discussion and Recommendations

The choice of synthetic method depends critically on the specific context of the research, including scale, cost, available equipment, and time constraints.

  • For Large-Scale, Cost-Effective Synthesis: The Schotten-Baumann reaction (Method 1) is often the preferred route. The starting materials and reagents (4-methoxybenzoic acid, thionyl chloride, tert-butylamine) are inexpensive and readily available in bulk. While it involves two steps, the procedures are straightforward and lead to a high-yielding, robust process that is well-documented and scalable.

  • For Rapid, Small-Scale, or Library Synthesis: Direct amidation with coupling agents (Method 2) offers significant advantages. Its one-pot nature simplifies the workflow, making it ideal for parallel synthesis or when preparing a diverse set of analogs. The milder conditions afford a high tolerance for other functional groups that might be sensitive to thionyl chloride. The higher cost of coupling agents is often justified by the time saved and the simplified procedure on a research scale.

  • For Alternative Substrate Availability or Mild Conditions: The Ritter reaction (Method 3) provides a valuable alternative when the benzonitrile is more readily available or cheaper than the carboxylic acid. Its remarkably mild, room-temperature, and solvent-free conditions make it an attractive "green chemistry" option. It is an excellent choice for synthesizing N-tert-butyl amides specifically and demonstrates high efficiency for this transformation.[15][16]

Ultimately, each method, when performed with careful attention to the key parameters outlined in this guide, offers a reproducible and effective pathway to high-purity N-tert-Butyl-4-methoxybenzamide, a crucial building block for advancing drug discovery and development.

References

  • The Royal Society of Chemistry. (2017). N-(tert-Butyl)-4-methoxybenzamide 2b.
  • Suri, A. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Yang, et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • ResearchGate. (n.d.). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • MDPI. (n.d.).
  • SpectraBase. (n.d.). N-Tert-butyl-4-methoxy-N-methylbenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide ?. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Organic Syntheses Procedure. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Data for N-tert-Butyl-4-methoxybenzamide

This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and validation of N-tert-Butyl-4-methoxybenzamide. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and validation of N-tert-Butyl-4-methoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will explore how orthogonal analytical techniques are synergistically employed to build a self-validating, unimpeachable data package, essential for regulatory compliance and advancing pharmaceutical development.

Introduction: The Imperative of Analytical Rigor

N-tert-Butyl-4-methoxybenzamide (CAS: 19486-73-8) is a benzamide derivative of interest in chemical synthesis and drug discovery. As with any potential pharmaceutical compound, establishing its identity, purity, and stability profile is non-negotiable. A single analytical technique, however robust, provides only one perspective on the molecule's properties. True scientific confidence is achieved through cross-validation, where data from multiple, orthogonal methods are integrated to create a comprehensive and internally consistent analytical profile. This approach is the bedrock of data integrity and is mandated by regulatory bodies globally, as outlined in guidelines such as the ICH Q2(R2) and FDA frameworks on analytical procedure validation.[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2]

This guide details the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. We will demonstrate how these techniques, when used in concert, provide a self-validating system for the definitive analysis of N-tert-Butyl-4-methoxybenzamide, with comparative data provided against the related analogue, 4-Methoxybenzamide.

Physicochemical Characteristics & Primary Analytical Data

A foundational understanding of the analyte's properties is crucial for selecting and optimizing analytical methods.

PropertyN-tert-Butyl-4-methoxybenzamide4-Methoxybenzamide (for comparison)
CAS Number 19486-73-83424-93-9[4]
Molecular Formula C₁₂H₁₇NO₂C₈H₉NO₂[4]
Molecular Weight 207.27 g/mol 151.16 g/mol [4]
Melting Point 117–118 °C[5]164-167 °C[4]
Appearance White solid[5]Crystalline solid

The Cross-Validation Framework: An Orthogonal Approach

The following diagram illustrates the logical workflow for a comprehensive, cross-validated analysis.

CrossValidationWorkflow cluster_sample Sample Analysis cluster_techniques Orthogonal Analytical Techniques cluster_validation Data Integration & Validation Sample N-tert-Butyl-4-methoxybenzamide (Bulk Sample) HPLC HPLC-UV (Purity, Assay) Sample->HPLC GCMS GC-MS (Identity, Volatile Impurities) Sample->GCMS NMR NMR (¹H, ¹³C) (Definitive Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Purity Purity Profile HPLC->Purity Quantitative Data GCMS->Purity Qualitative Impurity ID Identity Structural Identity GCMS->Identity Mass Fragmentation NMR->Identity Molecular Skeleton FTIR->Identity Confirms Bonds Final Validated Certificate of Analysis Purity->Final Identity->Final

Sources

Validation

Benchmarking Novel Benzamide Compounds: A Comparative Guide to Evaluating Performance Against Known HDAC and PARP Inhibitors

For researchers and drug development professionals, the emergence of a novel compound like N-tert-Butyl-4-methoxybenzamide, belonging to the well-precedented benzamide class, necessitates a rigorous evaluation of its pot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the emergence of a novel compound like N-tert-Butyl-4-methoxybenzamide, belonging to the well-precedented benzamide class, necessitates a rigorous evaluation of its potential as a therapeutic agent. The benzamide scaffold is a cornerstone in the design of inhibitors targeting key enzymes in oncology and beyond, most notably Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerases (PARPs). This guide provides a comprehensive framework for benchmarking the performance of novel benzamide derivatives against established inhibitors in these classes, ensuring a scientifically robust assessment of their efficacy and selectivity.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a versatile pharmacophore that has been successfully incorporated into numerous FDA-approved drugs and clinical candidates. Its ability to form crucial hydrogen bonds and participate in various non-covalent interactions within enzyme active sites has made it a favored structural motif for medicinal chemists. In the context of enzyme inhibition, benzamide-containing molecules have demonstrated significant potential in modulating the activity of two critical enzyme families involved in cancer progression: HDACs and PARPs.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Their aberrant activity is linked to various cancers, making them a prime target for therapeutic intervention.[1][3] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are known to be class I selective inhibitors, offering improved pharmacokinetic profiles and efficacy in solid tumors.[1] The design of novel benzamide derivatives often focuses on optimizing the "cap" group that interacts with residues at the entrance of the catalytic pocket, the zinc-binding group, and the linker region.[4]

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway.[5] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[6] Several approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, feature a benzamide core that mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[6][7][8]

Strategic Benchmarking: Selecting the Right Comparators

To effectively evaluate a novel benzamide compound, it is crucial to benchmark it against well-characterized inhibitors of both HDACs and PARPs. This dual-pronged approach is necessary to not only determine its primary mechanism of action but also to assess its selectivity.

Table 1: Recommended Benchmark Inhibitors

Target ClassBenchmark InhibitorKey Features
HDAC Entinostat (MS-275) A class I selective benzamide-based HDAC inhibitor.[1]
Vorinostat (SAHA) A pan-HDAC inhibitor with a hydroxamic acid zinc-binding group.
Trichostatin A (TSA) A potent, reversible, and broad-spectrum HDAC inhibitor.
PARP Olaparib An FDA-approved PARP1/2 inhibitor with a benzamide core.[6]
Veliparib (ABT-888) A potent PARP1/2 inhibitor, also containing a benzamide moiety.
Benzamide The parent compound, serving as a foundational baseline for PARP inhibition.[9]

Experimental Workflow for Comprehensive Benchmarking

A systematic and multi-faceted experimental approach is essential for a thorough comparison. The following workflow outlines the key stages, from initial biochemical assays to cellular mechanism-of-action studies.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Advanced Characterization A Primary Screening: In vitro HDAC & PARP Enzyme Activity Assays B IC50 Determination: Dose-response curves for potency assessment A->B C Selectivity Profiling: Testing against a panel of HDAC isoforms & PARP family members B->C D Cellular Target Engagement: Western Blot for histone acetylation (HDAC) or PAR levels (PARP) C->D E Antiproliferative Activity: MTT/CellTiter-Glo assays in relevant cancer cell lines D->E F Mechanism of Action: Cell cycle analysis, apoptosis assays, DNA damage assays E->F G PARP Trapping Assays: Quantifying the ability to trap PARP on DNA F->G H In vivo Efficacy Studies: Xenograft models to assess antitumor activity G->H

Caption: A generalized experimental workflow for benchmarking a novel benzamide compound.

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of the novel compound on the enzymatic activity of HDACs and PARPs.

a. HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.

  • Principle: A substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC), which can be quantified.[2][10]

  • Protocol:

    • Prepare a reaction buffer containing the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

    • Add serial dilutions of the test compound (N-tert-Butyl-4-methoxybenzamide) and benchmark inhibitors (Entinostat, Vorinostat, TSA).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~355/460 nm).[10]

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

b. PARP Activity Assay (Fluorometric or Colorimetric)

This assay quantifies the poly(ADP-ribosyl)ation activity of PARP enzymes.

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The biotinylated PAR chains are then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[11]

  • Protocol:

    • To a 96-well plate coated with histones and activated DNA, add the reaction buffer containing purified recombinant PARP1 or PARP2 enzyme.

    • Add serial dilutions of the test compound and benchmark inhibitors (Olaparib, Veliparib, Benzamide).

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate to remove unincorporated NAD+.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add the appropriate substrate (e.g., TMB for colorimetric, luminol for chemiluminescent).

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular Target Engagement and Antiproliferative Assays

Moving from a biochemical to a cellular context is crucial to validate the compound's activity in a more complex biological system.

a. Western Blot for Target Modulation

  • HDAC Inhibition: Treat relevant cancer cell lines (e.g., MCF-7, HCT116) with the test compound and benchmarks. After a specified incubation period, lyse the cells and perform a western blot to detect changes in the acetylation levels of histone H3 or H4. An increase in acetylation indicates HDAC inhibition.

  • PARP Inhibition: Induce DNA damage in cancer cells (e.g., using H2O2 or a topoisomerase inhibitor) in the presence of the test compound and benchmarks. Lyse the cells and perform a western blot to detect the levels of poly(ADP-ribose) (PAR). A decrease in PAR levels indicates PARP inhibition.

b. Antiproliferative Assay (MTT or CellTiter-Glo®)

  • Principle: These assays measure cell viability and proliferation. The MTT assay relies on the conversion of MTT to formazan by metabolically active cells, while the CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and benchmark inhibitors.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure the absorbance or luminescence.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Advanced Mechanistic Insights: PARP Trapping

For compounds showing potent PARP inhibition, it is essential to investigate their ability to "trap" PARP on DNA. This is a key mechanism of action for many clinically successful PARP inhibitors.[12]

cluster_0 PARP Trapping Mechanism cluster_1 With PARP Inhibitor PARP_DNA PARP1 binds to DNA damage site NAD NAD+ PARylation Auto-PARylation PARP_DNA->PARylation NAD->PARylation substrate Release PARP1 is released from DNA PARylation->Release Trapped PARP1 is 'trapped' on DNA Repair DNA repair proceeds Release->Repair Inhibitor PARP Inhibitor (e.g., N-tert-Butyl- 4-methoxybenzamide) Inhibitor->PARylation blocks Stalled_Repair Stalled replication forks, leading to cell death Trapped->Stalled_Repair

Caption: Simplified schematic of the PARP trapping mechanism.

A fluorescence polarization-based assay can be used to quantify PARP trapping.[13] In this assay, a fluorescently labeled DNA probe is used. The binding of PARP to this probe results in a high fluorescence polarization signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low polarization signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high polarization signal.[13]

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Performance Data Summary

CompoundTargetIC50 (nM) - BiochemicalCellular Target Engagement (EC50, nM)Antiproliferative GI50 (nM)PARP Trapping (EC50, nM)
N-tert-Butyl-4-methoxybenzamide HDAC1[Experimental Value][Experimental Value][Experimental Value]N/A
PARP1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Entinostat HDAC1[Literature Value][Literature Value][Literature Value]N/A
Olaparib PARP1[Literature Value][Literature Value][Literature Value][Literature Value]

By systematically applying this benchmarking framework, researchers can effectively position novel benzamide compounds like N-tert-Butyl-4-methoxybenzamide within the existing landscape of HDAC and PARP inhibitors. This rigorous, data-driven approach is fundamental to identifying promising new therapeutic candidates and advancing them through the drug discovery pipeline.

References

  • Taylor & Francis Online. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND. Retrieved from [Link]

  • ACS Publications. (2007). Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of PARP inhibitors including the PARP drug.... Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of FDA-approved PARP.... Retrieved from [Link]

  • PubMed. (2013). The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • ResearchGate. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubMed. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Retrieved from [Link]

  • PubMed Central. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

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Comparative

A Researcher's Guide to Comparing the Efficacy of N-tert-Butyl-4-methoxybenzamide Derivatives

In the landscape of medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of a multitude of therapeutic agents.[1] The biological activity of these compounds can be signif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of a multitude of therapeutic agents.[1] The biological activity of these compounds can be significantly tailored by modifying the substituents on the amide nitrogen. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the synthesis and comparative efficacy evaluation of novel derivatives of N-tert-Butyl-4-methoxybenzamide. While direct comparative studies on derivatives of this specific molecule are not extensively documented, we can extrapolate from the vast body of research on N-substituted benzamides to inform a rational design and testing strategy.

The N-tert-Butyl-4-methoxybenzamide Scaffold: A Starting Point

N-tert-Butyl-4-methoxybenzamide is a simple yet promising starting molecule. The tert-butyl group on the amide nitrogen provides steric bulk, which can influence receptor binding and metabolic stability. The 4-methoxy group on the benzoyl ring is an electron-donating group that can affect the electronic properties of the molecule and its ability to participate in hydrogen bonding. Understanding the interplay of these features is crucial when designing new derivatives with enhanced or novel biological activities.

The Therapeutic Potential of N-Substituted Benzamides: A Broad Spectrum of Activity

N-substituted benzamide derivatives have demonstrated a remarkable diversity of pharmacological effects, positioning them as valuable leads in various therapeutic areas.[2][3] Documented activities include:

  • Anticancer Activity: Many benzamide derivatives have been investigated as potent anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[1][4]

  • Antimicrobial Activity: The benzamide core is a feature in several compounds with antibacterial and antifungal properties.[1][5]

  • Neuroprotective and Antipsychotic Effects: Certain benzamide derivatives have shown promise in treating neurological and psychiatric disorders.[6]

  • Enzyme Inhibition: This class of compounds has been explored for the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase.[7]

  • Antidiabetic Properties: Some benzamide derivatives act as glucokinase activators, offering a potential avenue for diabetes treatment.[8]

Structure-Activity Relationships (SAR): Guiding the Design of More Efficacious Derivatives

The key to enhancing the efficacy of N-tert-Butyl-4-methoxybenzamide lies in understanding the structure-activity relationships (SAR) of the broader benzamide class. The following principles, gleaned from numerous studies, can guide the rational design of novel derivatives.

Modifications to the N-Substituent

The nature of the substituent on the amide nitrogen is a critical determinant of biological activity.[1]

  • Steric Bulk: While the tert-butyl group provides significant bulk, exploring smaller or larger alkyl groups, as well as cyclic or aromatic substituents, can modulate receptor binding and selectivity. For some targets, larger N-substituents can lead to decreased activity.[1]

  • Electronic Effects: Replacing the alkyl group with moieties containing heteroatoms (e.g., oxygen, nitrogen) can introduce hydrogen bonding capabilities and alter the electronic profile of the molecule.

Modifications to the Benzoyl Ring

The substitution pattern on the phenyl ring of the benzamide core offers another avenue for optimization.

  • Position of Substituents: The position of the methoxy group (currently at C4) and the introduction of other substituents at different positions can dramatically impact activity. For instance, in some HDAC inhibitors, a 2-substituent on the phenyl ring is crucial for anti-proliferative activity.[1][4]

  • Nature of Substituents: The electronic nature of the substituents is vital. Electron-withdrawing groups (e.g., halogens, nitro groups) or additional electron-donating groups can influence the molecule's interaction with its biological target. However, in some cases, the introduction of a chlorine atom or a nitro group can decrease anti-proliferative activity.[4]

The following diagram illustrates a general workflow for the synthesis and evaluation of novel N-tert-Butyl-4-methoxybenzamide derivatives.

Synthesis and Evaluation Workflow General Workflow for Synthesis and Evaluation of N-tert-Butyl-4-methoxybenzamide Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start N-tert-Butyl-4- methoxybenzamide Scaffold design Derivative Design (SAR-guided) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening dose_response Dose-Response & Potency (IC50/EC50) screening->dose_response selectivity Selectivity & Specificity Assays dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism data_analysis Data Analysis & SAR Refinement mechanism->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->design Iterative Improvement

Caption: A generalized workflow for the rational design, synthesis, and biological evaluation of novel N-tert-Butyl-4-methoxybenzamide derivatives.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of newly synthesized derivatives, standardized and robust experimental protocols are essential. The choice of assays will depend on the intended therapeutic application.

General Synthesis of N-Substituted Benzamides

A common method for synthesizing N-substituted benzamides involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent, or the reaction of a substituted benzoyl chloride with an amine.[2]

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 4-methoxybenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve tert-butylamine (or a derivative thereof) and a base (e.g., triethylamine or pyridine) in a suitable solvent.

  • Reaction: Slowly add the acid chloride solution from step 1 to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized derivative using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[9][10]

In Vitro Anticancer Efficacy: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-tert-Butyl-4-methoxybenzamide derivatives and a positive control (e.g., a known anticancer drug) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Efficacy: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][11]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Microbial Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the efficacy of different derivatives, all quantitative data should be summarized in a structured table.

Compound ID Structure Modification Target/Assay IC₅₀ / MIC (µM) Selectivity Index
Parent N-tert-Butyl-4-methoxybenzamide---
Derivative 1 e.g., 2-Fluoro on benzoyl ringMTT (MCF-7)ValueValue
Derivative 2 e.g., N-CyclohexylMIC (E. coli)ValueValue
... ............

Conclusion

The development of novel and more effective therapeutic agents from the N-tert-Butyl-4-methoxybenzamide scaffold is a highly promising endeavor. By leveraging the extensive knowledge of structure-activity relationships within the broader benzamide class and employing rigorous and standardized experimental protocols, researchers can systematically design, synthesize, and evaluate new derivatives. This rational approach, coupled with iterative optimization, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. (n.d.). Benchchem.
  • selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov.
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  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Kumar, R., et al. (2022).
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  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed.
  • Almalki, A. S., et al. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.
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  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed.
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  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). PubMed Central.
  • N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.
  • N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940. (n.d.). PubChem, NIH.
  • N-tert-Butyl-4-methoxybenzamide | 19486-73-8. (n.d.). ChemicalBook.
  • 4-Methoxybenzamide | C8H9NO2 | CID 76959. (n.d.). PubChem, NIH.
  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. (n.d.). PubMed.
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Validation

A Comparative Guide to the Structure-Activity Relationship of N-tert-Butyl-4-methoxybenzamide Analogs as Potent Bioactive Agents

Introduction The N-tert-butylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, N-tert-Butyl-4-methoxybenzamide,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-tert-butylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, N-tert-Butyl-4-methoxybenzamide, and its analogs have garnered significant interest, particularly in the exploration of novel analgesics. These compounds have been primarily investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of nociceptive stimuli such as heat, protons, and capsaicin.[1][2][3] Activation of TRPV1 on primary sensory neurons leads to the perception of pain, making its antagonists promising candidates for treating chronic and inflammatory pain conditions.[1][4][5]

This guide provides a comprehensive comparison of N-tert-Butyl-4-methoxybenzamide analogs, synthesizing data from various studies to elucidate their structure-activity relationships (SAR). We will dissect the scaffold into its core pharmacophoric regions, analyze the impact of specific structural modifications on biological activity, and provide detailed experimental protocols for their evaluation. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of next-generation therapeutic agents based on this versatile chemical framework.

Core Pharmacophore and Strategic Modifications

The N-tert-butylbenzamide scaffold can be conceptually divided into three key regions, a common practice in SAR studies that allows for systematic optimization.[6] Understanding the role of each region is critical for designing analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • A-Region: The substituted phenyl ring. Modifications here primarily influence interactions within the receptor binding pocket, affecting affinity and selectivity.

  • B-Region: The central amide or amide-like linker. This region provides structural rigidity and key hydrogen bonding capabilities.

  • C-Region: The N-alkyl group (tert-butyl). This bulky, lipophilic group often occupies a hydrophobic pocket in the target protein, significantly contributing to binding affinity.

G cluster_A A-Region (Phenyl Ring) cluster_B B-Region (Linker) cluster_C C-Region (Alkyl Group) a_region Substituent (e.g., 4-OCH3) phenyl Phenyl Ring a_region->phenyl b_region Amide Linker (-CONH-) phenyl->b_region Modulates Binding Pocket Interaction c_region tert-Butyl Group Occupies Hydrophobic Pocket b_region->c_region Provides Structural Rigidity & H-Bonding

Caption: General pharmacophore of N-tert-butylbenzamide analogs.

Comparative Analysis of Structural Modifications

The biological activity of these analogs is highly sensitive to substitutions in all three regions. The primary target discussed in the literature for this scaffold is the TRPV1 channel, where they act as antagonists.

A-Region: The Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of potency. While the parent compound features a 4-methoxy group, studies on related series, such as N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, provide powerful insights into A-region modifications for TRPV1 antagonism.[2][7]

  • Fluorine Substitution: Introducing a fluorine atom at the 3-position of the phenyl ring (adjacent to the primary substituent) can be crucial for activity. For example, the 3-fluoro derivative of a related antagonist was found to be a potent antagonist of capsaicin, temperature, and pH stimulation of the TRPV1 receptor.[2] This enhancement is likely due to the fluorine atom forming crucial hydrogen bonds with receptor residues.[2][7]

  • Bulky Halogens: Replacing the 3-fluoro substituent with bulkier halogens like chloro, bromo, or iodo has been shown to increase binding affinity but can lead to a significant reduction in antagonist potency.[2] This suggests that while a larger, more polarizable atom can enhance binding, it may introduce steric hindrance that disrupts the optimal conformation for antagonism.

  • Electron-Withdrawing vs. Electron-Donating Groups: In other benzamide series targeting different receptors, the electronic properties of A-region substituents are key. For instance, in a series of Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core compared to smaller, electron-rich substitutions.[8] This highlights that the optimal electronic nature of the A-region is highly target-dependent.

B-Region: The Linker Moiety

The amide linker is a common feature, but its isosteric replacement has been explored to modulate activity and physicochemical properties.

  • Thiourea Analogs: Replacing the amide with a thiourea linker has successfully produced potent TRPV1 antagonists.[2][6] The thiourea group maintains the crucial hydrogen bond donor/acceptor pattern while altering the geometry and electronic distribution compared to the amide.

  • Urea and Other Linkers: Di(arylalkyl)- and aryl(arylalkyl)ureas are also known classes of TRPV1 ligands, indicating the B-region's tolerance for such modifications.[5] The choice of linker impacts the molecule's rotational freedom and ability to adopt the bioactive conformation required for receptor antagonism.

C-Region: The N-Alkyl Group

The N-tert-butyl group provides a bulky, hydrophobic anchor that is critical for the activity of many analogs.

  • Importance of Bulk: The tert-butyl group is thought to interact favorably with a hydrophobic pocket within the TRPV1 receptor. Replacing it with smaller alkyl groups often leads to a decrease in potency.

  • Benzyl Analogs: In many highly potent TRPV1 antagonist series, the tert-butyl group is replaced by a substituted benzyl group, such as a 4-t-butylbenzyl moiety.[2][6][7] This modification extends the molecule to interact with additional regions of the binding site, often leading to a significant increase in affinity and antagonistic activity.

Target-Specific SAR: TRPV1 vs. Nav1.7

While TRPV1 is the most studied target for this class, the search for non-opioid analgesics has also focused heavily on voltage-gated sodium channels, particularly Nav1.7, which is critical for human pain perception.[3][9]

  • TRPV1 Antagonism: The SAR for TRPV1 antagonism is well-defined. Potent antagonists typically feature a substituted aromatic A-region, a hydrogen-bond-accepting/donating B-region (amide, urea, thiourea), and a bulky hydrophobic C-region.[5] Docking studies suggest these molecules bind in the same vanilloid pocket as capsaicin, interacting with key residues like Y511, S512, R557, and E570.[1]

  • Nav1.7 Inhibition: Benzamide and sulfonamide derivatives have been developed as potent and selective Nav1.7 inhibitors.[10] While the specific SAR may differ, the general principle of a central aromatic core with extended functional groups holds. For Nav1.7 inhibitors, properties like membrane permeability become particularly critical to ensure sufficient exposure at the dorsal root ganglion (DRG), where the channel is highly expressed.[10][11] It is plausible that N-tert-Butyl-4-methoxybenzamide analogs could be screened against Nav1.7 to explore potential dual-target activity or to repurpose the scaffold.

Quantitative Data Comparison

The following table summarizes SAR data for a representative series of TRPV1 antagonists, illustrating the impact of A-region modifications. The data is adapted from a study on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which share a similar pharmacophoric structure.[2]

Compound IDA-Region Modification (at 3-position)Binding Affinity (Ki, nM)Antagonism (Ki(ant), nM)
53 H (Unsubstituted)105.3 ± 15.619.8 ± 3.5
54 F (Fluoro)53.5 ± 8.99.2 ± 1.2
55 Cl (Chloro)24.3 ± 4.538.6 ± 5.8
56 Br (Bromo)15.8 ± 3.240.1 ± 6.1
57 I (Iodo)10.5 ± 2.135.7 ± 4.9

Data extracted from a study on related propanamide analogs to demonstrate A-region SAR principles.[2]

As the data shows, a 3-fluoro substitution (54 ) provides the optimal balance of binding and potent antagonism.[2] Increasing the size of the halogen (55-57 ) improves binding affinity (lower Ki) but significantly weakens the functional antagonism (higher Ki(ant)), a classic example of productive versus non-productive binding.[2]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize N-tert-Butyl-4-methoxybenzamide analogs as TRPV1 antagonists.

G cluster_workflow Evaluation Workflow synthesis Analog Synthesis & Purification primary_screen Primary Screen: Ca2+ Flux Assay synthesis->primary_screen Test Compounds dose_response Dose-Response: IC50 Determination primary_screen->dose_response Active 'Hits' binding_assay Mechanism of Action: [3H]-RTX Binding Assay dose_response->binding_assay Potent Compounds patch_clamp Functional Confirmation: Electrophysiology dose_response->patch_clamp binding_assay->patch_clamp conclusion SAR Conclusion & Lead Optimization patch_clamp->conclusion

Caption: A typical experimental workflow for SAR studies.

Protocol 1: In Vitro TRPV1 Antagonist Activity (Calcium Flux Assay)

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by a TRPV1 agonist like capsaicin.

1. Cell Culture and Preparation:

  • Culture HEK293 or CHO cells stably expressing human or rat TRPV1 in appropriate media (e.g., DMEM/F12 with 10% FBS, geneticin).
  • Seed cells (20,000-40,000 cells/well) into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

2. Dye Loading:

  • Aspirate growth media and wash cells once with 100 µL of Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer.
  • Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

3. Compound Incubation:

  • Prepare serial dilutions of the test analogs in Assay Buffer.
  • Wash the cells once with 100 µL of Assay Buffer to remove excess dye.
  • Add 90 µL of the diluted test compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (known antagonist) wells.
  • Incubate for 15-20 minutes at room temperature.

4. Agonist Stimulation and Measurement:

  • Prepare a capsaicin solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).
  • Using a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation), measure baseline fluorescence for 10-20 seconds.
  • Inject 10 µL of the capsaicin solution into each well.
  • Immediately begin measuring the fluorescence signal every 1-2 seconds for at least 90-120 seconds.

5. Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline.
  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay ([³H]-RTX)

This assay determines the binding affinity (Ki) of a compound to the TRPV1 receptor by measuring its ability to displace a high-affinity radiolabeled agonist, [³H]-Resiniferatoxin (RTX).[2]

1. Membrane Preparation:

  • Homogenize TRPV1-expressing cells in ice-cold buffer and centrifuge to pellet the membranes.
  • Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration (e.g., via Bradford assay).

2. Assay Setup:

  • In a 96-well plate, combine:
  • Binding Buffer
  • A fixed concentration of [³H]-RTX (e.g., 20-50 pM).
  • Serial dilutions of the test analog.
  • Membrane preparation (e.g., 10-20 µg of protein per well).
  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand, e.g., 1 µM unlabeled RTX).

3. Incubation and Filtration:

  • Incubate the plate for 60-90 minutes at 37°C.
  • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates bound from free radioligand.
  • Wash the filters several times with ice-cold wash buffer to remove unbound [³H]-RTX.

4. Scintillation Counting:

  • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percent specific binding for each compound concentration.
  • Plot the percent specific binding against the log of the compound concentration and fit to a one-site competition model to determine the IC₅₀.
  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-RTX and Kd is its dissociation constant.

Conclusion and Future Directions

The N-tert-butyl-4-methoxybenzamide scaffold is a valuable starting point for the development of potent TRPV1 antagonists. The structure-activity relationship is well-defined by the tripartite pharmacophore model, where modifications to the A, B, and C-regions systematically modulate biological activity. Key takeaways include the favorability of small, electronegative substituents like fluorine on the A-region, the tolerance for amide isosteres in the B-region, and the necessity of a bulky, hydrophobic C-region for high-affinity binding.

Future research should focus on optimizing the pharmacokinetic properties of these analogs, including metabolic stability and membrane permeability, which are crucial for in vivo efficacy.[10] Screening potent TRPV1 antagonists against other pain-related ion channels, such as Nav1.7, could reveal novel dual-target analgesics with a broader spectrum of activity.[3] The integration of computational methods, such as molecular docking and dynamics simulations, with empirical screening will continue to accelerate the rational design of superior therapeutic candidates based on this promising scaffold.[1][12]

References

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  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for N-tert-Butyl-4-methoxybenzamide Activity

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous, quantitative biological assessment. The reliability of this journey hinges on the quality of the in vitro assays used to characterize a compound's activity. An assay is not merely a procedure; it is a calibrated instrument for measuring biological effect. Without proper validation, data derived from such assays are, at best, ambiguous and, at worst, misleading, leading to costly failures in later-stage development.

This guide provides an in-depth, comparative framework for the validation of in vitro assays, using N-tert-Butyl-4-methoxybenzamide as our model compound. While the precise biological target of N-tert-Butyl-4-methoxybenzamide is a subject of ongoing research, its benzamide structure is common in compounds targeting G-Protein Coupled Receptors (GPCRs). For the purpose of this guide, we will hypothesize that its primary mechanism of action is the modulation of a Gs-coupled GPCR, herein designated 'Receptor X'. This common and well-understood signaling pathway provides an ideal context for comparing two distinct, yet powerful, assay methodologies.

We will dissect the validation of two widely adopted assay formats:

  • A Cell-Based Functional Assay: Measuring the downstream accumulation of cyclic AMP (cAMP), a key second messenger in Gs-coupled GPCR signaling.

  • A Biochemical Target-Binding Assay: Directly quantifying the interaction between N-tert-Butyl-4-methoxybenzamide and the purified Receptor X protein.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Section 1: The Target and Compound Profile

The Hypothetical Target: Gs-Coupled Receptor X

GPCRs represent one of the largest and most successfully drugged protein families, involved in a vast array of physiological processes.[5][6][7] Our hypothetical target, Receptor X, is a Gs-coupled GPCR. Upon activation by an agonist, it engages the heterotrimeric Gs protein, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA), to elicit a cellular response.


}

Figure 1: Simplified Gs-coupled GPCR signaling pathway.

The Compound: N-tert-Butyl-4-methoxybenzamide
  • Structure: A benzamide derivative with a methoxy group and a tert-butyl amide substituent.

  • CAS Number: 19486-73-8

  • Molecular Formula: C12H17NO2

  • Hypothesized Activity: Agonist of Receptor X.

Section 2: Foundational Principles of In Vitro Assay Validation

The objective of assay validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] We will adhere to the globally recognized ICH Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] The core performance characteristics we will evaluate are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Between-laboratory precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4]


}

Figure 2: High-level workflow for in vitro assay validation.

Section 3: Comparative Assay Methodologies

Method A: Cell-Based cAMP Luminescence Assay

This is a functional, cell-based assay that measures the biological output of Receptor X activation. We will use a commercially available bioluminescence-based assay format, such as the Promega cAMP-Glo™ Assay.[7]

  • Principle: HEK293 cells are engineered to stably express Receptor X. Upon treatment with N-tert-Butyl-4-methoxybenzamide, activated Receptor X stimulates cAMP production. After cell lysis, a proprietary luciferase enzyme is added. The amount of light produced by the luciferase is inversely proportional to the concentration of cAMP, as cAMP inhibits the enzyme. Therefore, a decrease in luminescence indicates an increase in cAMP and thus, agonist activity.

  • Causality: Why choose this method? It provides a holistic measure of the compound's functional activity in a living cell context, integrating receptor binding, G-protein coupling, and enzymatic signal amplification.[5][9] This physiological relevance is a major advantage.

Method B: Biochemical Radioligand Binding Assay

This is a direct, target-centric assay that measures the physical interaction between the compound and the purified receptor.

  • Principle: Membranes prepared from cells overexpressing Receptor X are incubated with a known radiolabeled antagonist (e.g., ³H-antagonist) and varying concentrations of the unlabeled test compound (N-tert-Butyl-4-methoxybenzamide). The test compound will compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured using a scintillation counter.[10] A lower radioactive signal indicates successful competition by the test compound.

  • Causality: Why choose this method? It is highly specific to the target receptor and is not confounded by downstream cellular signaling events. It is excellent for determining binding affinity (Ki) and for primary screening where a simple, robust, and direct binding readout is required.

Section 4: Head-to-Head Validation Protocol & Data Analysis

Here, we present the step-by-step protocols and comparative data for validating both assays according to ICH Q2(R2) guidelines.[2]

Specificity

Objective: To ensure the assay signal is due to the specific activity of N-tert-Butyl-4-methoxybenzamide on Receptor X and not an artifact.

Experimental Protocol:

  • Method A (cAMP Assay):

    • Plate wild-type (WT) HEK293 cells (not expressing Receptor X) and Receptor X-expressing HEK293 cells.

    • Treat both cell types with a high concentration (e.g., 10 µM) of N-tert-Butyl-4-methoxybenzamide.

    • Include a known Receptor X agonist as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.

    • Perform the cAMP-Glo™ assay according to the manufacturer's instructions.

    • Acceptance Criterion: A significant signal change should be observed only in the Receptor X-expressing cells, not in the WT cells.

  • Method B (Binding Assay):

    • Perform the competition binding assay as described.

    • In parallel, run a "non-specific binding" (NSB) condition by adding a saturating concentration of a known, unlabeled Receptor X ligand to displace all specific binding of the radioligand.

    • Test N-tert-Butyl-4-methoxybenzamide against membranes from WT cells lacking Receptor X.

    • Acceptance Criterion: The compound should displace the radioligand only in membranes containing Receptor X. Total binding minus non-specific binding should be significant.

Comparative Data Summary:

Parameter Method A: cAMP Assay Method B: Binding Assay Conclusion
Signal in WT Cells No significant change vs. vehicleNo significant displacement vs. controlBoth assays are specific
Signal with Control Ligand Robust signal changeComplete displacementBoth assays respond correctly
Non-Specific Effects LowLow (determined by NSB)Both assays are specific
Linearity & Range

Objective: To determine the concentration range over which the assay response is linear and reliable.

Experimental Protocol:

  • Method A (cAMP Assay):

    • Prepare a serial dilution of N-tert-Butyl-4-methoxybenzamide (e.g., 12-point, 1:3 dilution starting from 30 µM).

    • Treat Receptor X-HEK293 cells with the dilution series.

    • Measure the luminescent signal and plot it against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50.

    • Linear Range: The linear portion of the sigmoidal curve, typically spanning 20% to 80% of the maximum response.

  • Method B (Binding Assay):

    • Prepare a serial dilution of N-tert-Butyl-4-methoxybenzamide.

    • Perform the competition binding assay across this concentration range.

    • Plot the percentage of radioligand displacement against the logarithm of the compound concentration.

    • Fit the data to a 4PL curve to determine the IC50.

    • Linear Range: The linear portion of the competition curve, typically 20-80% inhibition.

Comparative Data Summary:

Parameter Method A: cAMP Assay Method B: Binding Assay
Reportable Range 1 nM - 10 µM5 nM - 50 µM
EC50 / IC50 85 nM120 nM
Correlation Coefficient (R²) > 0.99> 0.99
Accuracy

Objective: To determine the closeness of the measured value to a true or accepted reference value.

Experimental Protocol:

  • Prepare a reference standard of N-tert-Butyl-4-methoxybenzamide at three known concentrations (low, medium, high) within the determined linear range.

  • Run each concentration in both assays (n=6 replicates).

  • Calculate the mean measured concentration and express the accuracy as the percentage recovery of the true value.

  • Acceptance Criterion: Mean recovery should be within 85-115%.

Comparative Data Summary:

True Concentration Method A: cAMP Assay (% Recovery) Method B: Binding Assay (% Recovery)
Low (20 nM) 98.2%103.5%
Medium (100 nM) 101.5%99.1%
High (500 nM) 96.7%97.8%
Precision (Repeatability & Intermediate)

Objective: To assess the degree of scatter in the results under different conditions.

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Analyze six replicates of three concentrations (low, medium, high) of the compound on the same plate/day by the same analyst.

    • Calculate the percent relative standard deviation (%RSD) for each concentration.

    • Acceptance Criterion: %RSD ≤ 15%.

  • Intermediate Precision (Inter-assay):

    • Repeat the above experiment on three different days with two different analysts.

    • Calculate the overall %RSD for the combined experiments.

    • Acceptance Criterion: %RSD ≤ 20%.

Comparative Data Summary:

Precision Level Concentration Method A: cAMP Assay (%RSD) Method B: Binding Assay (%RSD)
Repeatability Low8.5%6.2%
Medium6.1%4.5%
High7.3%5.1%
Intermediate Low14.2%11.8%
Medium11.5%9.3%
High12.8%10.4%
Robustness

Objective: To evaluate the assay's resilience to small, deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical parameters for each assay.

    • Method A: Incubation time (± 10 min), cell density (± 15%), incubation temperature (± 2°C).

    • Method B: Incubation time (± 15 min), membrane protein concentration (± 10%), buffer pH (± 0.1).

  • Vary one parameter at a time while keeping others constant and run the assay with a medium concentration of the compound.

  • Calculate the % change in the result compared to the standard condition.

  • Acceptance Criterion: The result should not deviate by more than 20% from the nominal value.

Comparative Data Summary:

Varied Parameter Method A: cAMP Assay (% Change) Method B: Binding Assay (% Change)
Incubation Time (+/-) -8% / +6%-5% / +4%
Cell/Protein Conc. (+/-) -15% / +12%-9% / +7%
Temp / pH (+/-) -11% / +9%-4% / +3%

Section 5: Discussion & Recommendation

Based on the validation data, both the cell-based cAMP assay and the biochemical binding assay are fit for the purpose of quantifying the in vitro activity of N-tert-Butyl-4-methoxybenzamide. However, they offer different strengths, and the choice of assay depends on the specific application.

  • Method A (cAMP Assay): This assay demonstrated good specificity, accuracy, and an acceptable level of precision. Its main advantage is its physiological relevance , as it measures a functional cellular response. However, it exhibited slightly higher variability (%RSD) and was more sensitive to variations in experimental parameters (robustness), which is typical for cell-based assays due to inherent biological variability.

    • Recommendation: Best suited for lead optimization and mechanism-of-action studies where understanding the functional consequence of target engagement in a cellular context is critical.

  • Method B (Binding Assay): This assay showed excellent precision and robustness. Its direct nature, measuring the physical drug-target interaction, results in a more stable and less variable system. The primary limitation is that it provides no information on the functional outcome of binding (i.e., it cannot distinguish between an agonist, antagonist, or allosteric modulator on its own).

    • Recommendation: Ideal for high-throughput screening (HTS) campaigns to identify initial hits and for determining binding affinity (Ki) with high precision.

For a comprehensive characterization of N-tert-Butyl-4-methoxybenzamide, a dual approach is recommended: utilizing the binding assay for initial screening and affinity determination, followed by the cell-based functional assay to confirm the mechanism of action and functional potency.

Section 6: Conclusion

The validation of in vitro assays is a cornerstone of reliable drug discovery research. By systematically evaluating performance characteristics such as specificity, linearity, accuracy, precision, and robustness, we can ensure data integrity and make informed decisions. This guide has demonstrated this process through a comparative validation of two distinct assays for N-tert-Butyl-4-methoxybenzamide. The cell-based functional assay provides critical physiological context, while the biochemical binding assay offers superior robustness and precision. Understanding the strengths and limitations of each, as revealed through rigorous validation, allows researchers to select the optimal tool for the specific scientific question at hand, ultimately accelerating the path to therapeutic innovation.

References

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Validation

The Evolving Landscape of Ancillary Ligands in Catalysis: A Comparative Analysis of N-tert-Butyl-4-methoxybenzamide and its Congeners

In the intricate world of transition metal catalysis, the selection of an appropriate ligand is a critical determinant of reaction efficiency, selectivity, and scope. For researchers and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of transition metal catalysis, the selection of an appropriate ligand is a critical determinant of reaction efficiency, selectivity, and scope. For researchers and professionals in drug development and fine chemical synthesis, the quest for novel, robust, and versatile ligands is perpetual. This guide provides an in-depth, objective comparison of N-tert-Butyl-4-methoxybenzamide and related N-substituted benzamides, evaluating their potential as ligands or key coupling partners in palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data from peer-reviewed literature and offers insights into the causal relationships between ligand structure and catalytic performance.

Introduction: The Unseen Influence of Amide Functionality in Catalysis

While traditionally viewed as robust and relatively inert functional groups, amides are increasingly recognized for their potential to participate in and influence catalytic cycles. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can engage in coordination with metal centers, thereby modulating the electronic and steric environment of the catalyst. N-substituted benzamides, such as N-tert-Butyl-4-methoxybenzamide, present an intriguing class of molecules in this context. Their structural features—a bulky N-alkyl or N-aryl group and tunable electronics on the benzoyl moiety—suggest a potential role as ancillary ligands or as challenging coupling partners whose reactivity is highly dependent on the chosen catalytic system.

This guide will focus on the performance of these benzamides in the context of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2] We will draw upon published experimental data to compare the efficacy of catalyst systems when employing benzamides and benchmark their performance against well-established, high-performance ligands.

The Challenge of Amide Cross-Coupling: A Ligand-Centric Problem

The direct N-arylation of amides via Buchwald-Hartwig coupling is a notoriously challenging transformation. The lower nucleophilicity of the amide N-H bond compared to amines, coupled with potential catalyst inhibition by the amide carbonyl group, necessitates highly active and specialized catalyst systems.[1] The success of such reactions is therefore a testament to the power of the supporting ligand.

Comparative Performance Analysis: N-Substituted Benzamides in the Crucible of Catalysis

A key study by Wagner and coworkers provides a valuable dataset for evaluating the performance of benzamides in a challenging cross-coupling reaction.[3] The study investigated the Buchwald-Hartwig coupling of 3-bromotoluene with 4-methoxybenzamide in an aqueous micellar medium, screening a variety of sophisticated phosphine ligands. This reaction serves as an excellent benchmark for understanding the interplay between the amide substrate and the ancillary ligand.

Experimental Benchmark: Buchwald-Hartwig Coupling of 3-Bromotoluene and 4-Methoxybenzamide

The following table summarizes the performance of various high-end Buchwald ligands in the coupling of 3-bromotoluene and 4-methoxybenzamide. This data allows for an indirect assessment of how a molecule like N-tert-Butyl-4-methoxybenzamide might perform in a similar catalytic system, where the N-H of the amide is the reactive site.

Table 1: Performance of Various Ligands in the Buchwald-Hartwig Amination of 3-bromotoluene with 4-methoxybenzamide [3]

LigandCatalyst SystemReaction ConditionsYield (%)
t-BuXPhos [(cinnamyl)PdCl]₂NaOt-Bu, TPGS-750-M/H₂O, 50 °C, 16 h92
t-BuBrettPhos [(allyl)PdCl]₂NaOt-Bu, TPGS-750-M/H₂O, 50 °C, 16 h85
AdBrettPhos [(allyl)PdCl]₂NaOt-Bu, TPGS-750-M/H₂O, 50 °C, 16 h73
BippyPhos [(allyl)PdCl]₂NaOt-Bu, TPGS-750-M/H₂O, 50 °C, 16 h59
JohnPhos [(allyl)PdCl]₂NaOt-Bu, TPGS-750-M/H₂O, 50 °C, 16 h12
cBRIDP [(allyl)PdCl]₂NaOt-Bu, TPGS-750-M/H₂O, 50 °C, 16 h~20

Data extracted from Wagner et al., Green Chem., 2014, 16, 4170-4178.

Analysis and Insights

The data clearly demonstrates the critical role of the ligand in enabling this challenging transformation. The exceptional performance of t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) highlights the necessity of a sterically bulky and electron-rich phosphine ligand to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] The bulky tert-butyl groups and the biaryl backbone of t-BuXPhos create a coordinatively unsaturated and highly reactive palladium center, which is essential for activating the aryl bromide and facilitating the subsequent amination.

While N-tert-Butyl-4-methoxybenzamide itself was not directly tested as a ligand in a comparative study, the successful coupling of 4-methoxybenzamide underscores the feasibility of using benzamides as substrates in demanding cross-coupling reactions, provided a potent ligand system is employed. The tert-butyl group on the nitrogen of N-tert-Butyl-4-methoxybenzamide would further increase the steric hindrance around the nitrogen atom, making its N-arylation even more challenging. This suggests that for a successful reaction, a highly active catalyst system, likely employing a bulky and electron-rich ligand from the Buchwald family (e.g., t-BuXPhos, BrettPhos) or a highly effective Josiphos-type ligand, would be indispensable.[5][6]

Experimental Protocols: A Blueprint for Ligand Evaluation

To facilitate further research and direct comparison, we provide a generalized, detailed experimental protocol for screening the performance of ligands like N-tert-Butyl-4-methoxybenzamide in a palladium-catalyzed Buchwald-Hartwig amination.

General Procedure for Ligand Screening in Buchwald-Hartwig Amination

Objective: To determine the efficacy of a novel or untested ligand in the palladium-catalyzed N-arylation of a model amine with a model aryl halide and compare it against a standard, high-performance ligand.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed palladacycle)

  • Ligand to be tested (e.g., N-tert-Butyl-4-methoxybenzamide)

  • Standard ligand for comparison (e.g., t-BuXPhos)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials, stir bars, and heating block

  • Analytical equipment (GC-MS, HPLC) for yield determination

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To an oven-dried reaction vial equipped with a stir bar, add the palladium precatalyst (e.g., 1 mol%) and the ligand (e.g., 1.2 mol%).

    • Add the anhydrous solvent (e.g., 1 mL).

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the active catalyst.

  • Reaction Setup:

    • To the vial containing the activated catalyst, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

    • Seal the vial and place it in a pre-heated heating block.

  • Reaction Monitoring and Analysis:

    • Stir the reaction at the desired temperature (e.g., 100 °C) for a set period (e.g., 16 hours).

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS or HPLC to determine the yield of the desired N-arylated product.

  • Comparative Analysis:

    • Run a parallel reaction under identical conditions using the standard ligand (e.g., t-BuXPhos) to benchmark the performance of the test ligand.

Visualizing the Workflow

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis pd_source Palladium Precatalyst solvent_add Add Anhydrous Solvent pd_source->solvent_add ligand Test Ligand ligand->solvent_add preform Stir for Catalyst Pre-formation solvent_add->preform reagents Add Aryl Halide, Amine, Base preform->reagents heating Seal and Heat reagents->heating quench Quench Reaction heating->quench extract Extract Product quench->extract analyze Analyze by GC-MS/HPLC extract->analyze

Caption: Generalized workflow for ligand screening in Buchwald-Hartwig amination.

The Catalytic Cycle: Where Ligands Make the Difference

The efficacy of a ligand in a cross-coupling reaction is determined by its ability to facilitate the key elementary steps of the catalytic cycle. For the Buchwald-Hartwig amination, the generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.

catalytic_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coord Amine Coordination & Deprotonation pdII_complex->amine_coord R'R''NH, Base pdII_amido L-Pd(II)(Ar)(NR'R'') amine_coord->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Bulky, electron-rich ligands like t-BuXPhos accelerate both the oxidative addition and the reductive elimination steps. The steric bulk promotes the formation of a coordinatively unsaturated Pd(0) species, which is more reactive towards the aryl halide. Furthermore, the steric pressure within the palladium coordination sphere facilitates the final C-N bond-forming reductive elimination.

Conclusion and Future Outlook

While N-tert-Butyl-4-methoxybenzamide has not yet been established as a standalone, high-performance ligand for palladium-catalyzed cross-coupling reactions, the available data on its close analog, 4-methoxybenzamide, demonstrates the potential for this class of compounds to participate in challenging C-N bond formations. The key to unlocking their synthetic utility lies in the judicious selection of a highly active ancillary ligand, with bulky, electron-rich biaryl phosphines like t-BuXPhos setting a high benchmark for performance.

Future research should focus on the systematic evaluation of N-substituted benzamides with varied steric and electronic properties, both as coupling partners and as potential ligands. High-throughput screening methodologies will be invaluable in this endeavor, allowing for the rapid identification of promising ligand/substrate combinations. The insights gained from such studies will undoubtedly contribute to the development of more robust and versatile catalytic systems for the synthesis of complex nitrogen-containing molecules, a cornerstone of modern pharmaceutical and materials science.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • This reference is not directly cited in the text but provides relevant background.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 50(28), 6344-6361. [Link]

  • This reference is not directly cited in the text but provides relevant background.
  • Wagner, A., et al. (2014). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 16(9), 4170-4178. [Link]

  • This reference is not directly cited in the text but provides relevant background.
  • Wagner, A., et al. (2014). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 16(9), 4170-4178. [Link]

  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available N-tert-Butyl-4-methoxybenzamide

Abstract N-tert-Butyl-4-methoxybenzamide is a chemical intermediate with applications in organic synthesis and the development of pharmacologically active compounds. The purity of this starting material is paramount, as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-Butyl-4-methoxybenzamide is a chemical intermediate with applications in organic synthesis and the development of pharmacologically active compounds. The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, lower yields of the desired product, and introduce contaminants that are difficult to separate in later stages of development. This guide provides a comprehensive comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of commercially sourced N-tert-Butyl-4-methoxybenzamide. We present detailed, field-proven protocols, a comparative analysis of their strengths and weaknesses, and a logical framework for selecting the appropriate method based on specific research and development needs.

Introduction: The Critical Role of Starting Material Purity

In the landscape of pharmaceutical research and drug development, the principle of "garbage in, garbage out" holds undeniable truth. The purity of a starting material like N-tert-Butyl-4-methoxybenzamide (CAS No: 19486-73-8) directly impacts the integrity of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Potential impurities may include unreacted starting materials (e.g., 4-methoxybenzoic acid, tert-butylamine), synthetic byproducts, or degradation products. These can interfere with reactions, introduce toxicological risks, or complicate regulatory filings.

Therefore, relying solely on a supplier's Certificate of Analysis (CoA), which may not always detail the methods used or the full impurity profile, is often insufficient for rigorous scientific work. This guide champions the use of orthogonal, in-house analytical methods to independently verify purity, providing a higher degree of confidence and control over the chemical supply chain.

Framework for Comparative Analysis

The choice of an analytical technique is not arbitrary; it is a strategic decision based on the specific information required. We will evaluate three cornerstone techniques based on their principles of separation and detection, offering a multi-faceted view of sample purity.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique ideal for non-volatile and thermally sensitive compounds. When coupled with a UV detector, it is excellent for quantifying the primary compound and any UV-active impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds. It offers exceptional separation efficiency and provides structural information through mass spectrometry, aiding in the identification of unknown impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that determines purity without the need for a specific reference standard of the analyte.[1][2] Its signal intensity is directly proportional to the number of nuclei, making it a powerful tool for absolute purity assessment.[3][4]

The following diagram illustrates the logical workflow for a comprehensive purity analysis campaign.

Caption: Orthogonal workflow for purity verification.

Experimental Protocols

The following protocols are designed as robust starting points and should be validated for the specific instrumentation used in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Causality: This reversed-phase method is chosen for its suitability in separating moderately polar aromatic compounds.[5] Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with C18 columns. A mild acid is used to suppress the ionization of any acidic impurities (like residual 4-methoxybenzoic acid), ensuring sharp, symmetrical peaks.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis Detector
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of N-tert-Butyl-4-methoxybenzamide reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Prepare samples from each commercial supplier at a concentration of 1 mg/mL in acetonitrile.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject a blank (acetonitrile), followed by the calibration standards and then the commercial samples.

  • Data Processing: Integrate the peak areas. Purity is typically calculated using an area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality: This method is designed to identify volatile and semi-volatile impurities that might be missed by HPLC. N-tert-Butyl-4-methoxybenzamide has sufficient volatility for GC analysis without derivatization. A splitless injection is used to maximize sensitivity for trace impurities. The temperature program is designed to elute the main analyte while providing good separation of any lower or higher boiling point impurities.

Parameter Condition
GC-MS System Agilent 8890 GC with 7250 Q-TOF or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 280 °C
Injection Mode Splitless (1 µL injection)
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of each sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject the prepared samples into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to N-tert-Butyl-4-methoxybenzamide. Search any impurity peaks against the NIST mass spectral library for tentative identification. Quantify impurities based on their relative peak areas.

Quantitative NMR (qNMR) Protocol

Causality: qNMR provides an absolute purity value by relating the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[2] Dimethyl sulfone is chosen as the internal standard because it is non-volatile, stable, has a simple singlet signal in a clean region of the ¹H NMR spectrum, and its purity is well-certified. A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated is critical to ensure complete relaxation and accurate signal integration.[4]

Parameter Condition
Spectrometer Bruker 400 MHz or equivalent
Solvent DMSO-d6
Internal Standard Dimethyl sulfone (certified purity >99.5%)
Pulse Program Standard single pulse (e.g., Bruker 'zg30')
Acquisition Time ≥ 3 seconds
Relaxation Delay 30 seconds
Number of Scans 16 or more for good signal-to-noise

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of N-tert-Butyl-4-methoxybenzamide into a clean vial using a calibrated analytical balance (record weight to 0.01 mg).

    • Accurately weigh approximately 10 mg of the internal standard (dimethyl sulfone) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters above.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet from the nine tert-butyl protons) and the singlet from the internal standard (dimethyl sulfone).

  • Purity Calculation: Use the following formula to calculate the purity (Purityₓ) of the analyte:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: 207.27 g/mol ; Standard: 94.13 g/mol )

    • m: Mass

    • Purityₛₜd: Purity of the internal standard

    • ₓ: Analyte (N-tert-Butyl-4-methoxybenzamide)

    • ₛₜd: Internal Standard (Dimethyl sulfone)

Comparative Data Summary (Hypothetical)

The table below presents hypothetical data from the analysis of three different commercial batches of N-tert-Butyl-4-methoxybenzamide, showcasing how different methods can yield different insights.

Supplier HPLC Purity (Area %) GC-MS Purity (Area %) qNMR Purity (Weight %) Observations
Supplier A 99.8%99.7%99.6%High purity across all methods. Minor peak in GC-MS identified as residual solvent (toluene).
Supplier B 99.5%98.2%98.3%HPLC shows good purity, but GC-MS reveals a significant volatile impurity identified as 4-methoxyphenol. qNMR confirms the lower overall purity.
Supplier C 98.0%98.1%95.5%HPLC and GC-MS results are similar, but qNMR reveals a significantly lower purity, suggesting the presence of a non-UV active, non-volatile impurity (e.g., an inorganic salt).

Conclusion and Recommendations

A multi-technique approach provides the most comprehensive and trustworthy assessment of chemical purity.

  • HPLC-UV is an excellent tool for routine quality control and for tracking specific UV-active impurities. It is often the workhorse for in-process controls.

  • GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities that may be overlooked by liquid chromatography. It is particularly important for final product release testing to check for residual solvents.

  • qNMR stands as the definitive method for determining absolute purity.[1][2][3] It should be employed for the qualification of new suppliers, the characterization of reference standards, and in situations where the highest level of analytical certainty is required.

For drug development professionals, we recommend using qNMR to qualify the initial batch from any new supplier. Once a supplier is qualified, routine batch-to-batch verification can be efficiently performed using a validated HPLC method, with periodic GC-MS analysis to monitor for any changes in the volatile impurity profile. This strategic application of orthogonal techniques ensures the highest quality of starting materials, safeguarding the integrity of the entire research and development pipeline.

Caption: Logic for selecting the appropriate analytical method.

References

  • BenchChem. (2025). ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (¹H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Royal Society of Chemistry. (2017). Supporting Information for A mild and efficient synthesis of N-alkylbenzamides. Royal Society of Chemistry.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. BenchChem.

Sources

Validation

Leitfaden zur Verifizierung der Summenformel von N-tert-Butyl-4-methoxybenzamid mittels Massenspektrometrie

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung In der synthetischen Chemie und der pharmazeutischen Entwicklung ist die eindeutige Bestätigung der Molekülstruktur und -zusammensetzung einer ne...

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der synthetischen Chemie und der pharmazeutischen Entwicklung ist die eindeutige Bestätigung der Molekülstruktur und -zusammensetzung einer neu synthetisierten Verbindung von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Vergleich verschiedener massenspektrometrischer Ansätze zur Verifizierung der Summenformel von N-tert-Butyl-4-methoxybenzamid und liefert die zugrunde liegenden experimentellen Daten und Protokolle.

Einleitung: Die entscheidende Rolle der Verifizierung der Summenformel

Die Synthese von N-tert-Butyl-4-methoxybenzamid (Summenformel: C₁₂H₁₇NO₂, Molmasse: 207,27 g/mol ) erfordert eine rigorose analytische Bestätigung, um die Identität und Reinheit der Verbindung sicherzustellen. Die Massenspektrometrie (MS) ist ein unverzichtbares Werkzeug für diese Aufgabe, da sie präzise Masseninformationen liefert, die eine direkte Überprüfung der elementaren Zusammensetzung ermöglichen. Fehler bei der Strukturaufklärung können zu erheblichen Verzögerungen und Kosten in der Forschungs- und Entwicklungs-Pipeline führen.

Dieser Leitfaden vergleicht zwei primäre massenspektrometrische Techniken: niedrigauflösende Massenspektrometrie (LRMS) gekoppelt mit Gaschromatographie (GC-MS) und hochauflösende Massenspektrometrie (HRMS) mit Elektrospray-Ionisierung (ESI).

Vergleich der massenspektrometrischen Techniken

MerkmalGC-MS (Niedrigauflösend)ESI-HRMS (Hochauflösend)
Primärer Anwendungsbereich Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen VerbindungenExakte Massenbestimmung und Summenformel-Verifizierung von polaren und nicht-flüchtigen Verbindungen
Massen-Genauigkeit Nominale Masse (ganzzahlig)Exakte Masse (bis zu 4-5 Dezimalstellen)[1][2]
Ionisierungstechnik Elektronenstoß-Ionisierung (EI)Elektrospray-Ionisierung (ESI)[3]
Fragmentierung Umfangreiche und reproduzierbare Fragmentierung, nützlich für die Strukturaufklärung[4][5]Kontrollierbare Fragmentierung (In-Source-Fragmentierung oder Tandem-MS)[6][7]
Eignung für N-tert-Butyl-4-methoxybenzamid Geeignet, da die Verbindung ausreichend flüchtig und thermisch stabil istSehr gut geeignet für eine eindeutige Summenformel-Bestätigung

Methodik und experimentelle Protokolle

Die GC-MS ist eine robuste Technik zur Analyse von relativ unpolaren und flüchtigen Verbindungen.[8] Für N-tert-Butyl-4-methoxybenzamid dient sie der initialen Identifizierung und der Überprüfung der Reinheit.

Experimenteller Arbeitsablauf für GC-MS

GCMS_Workflow cluster_GC Gaschromatograph cluster_MS Massenspektrometer Probenvorbereitung Probenvorbereitung (Lösung in Methanol) Injektion Injektion (Split-Injektion) Probenvorbereitung->Injektion Trennung Trennung (Kapillarsäule) Injektion->Trennung Ionisierung Ionisierung (Elektronenstoß, 70 eV) Trennung->Ionisierung Massenanalyse Massenanalyse (Quadrupol) Ionisierung->Massenanalyse Detektion Detektion Massenanalyse->Detektion Datenanalyse Datenanalyse (Spektrenvergleich) Detektion->Datenanalyse

Abbildung 1: Schematischer Arbeitsablauf der GC-MS-Analyse.

Detailliertes Protokoll:

  • Probenvorbereitung: Eine Lösung von N-tert-Butyl-4-methoxybenzamid (ca. 1 mg/mL) in Methanol herstellen.

  • GC-Bedingungen:

    • Injektor: 250 °C, Split-Verhältnis 10:1.

    • Säule: Rtx-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke).

    • Trägergas: Helium, konstante Flussrate von 1 mL/min.

    • Ofenprogramm: Start bei 150 °C (1 min halten), dann mit 10 °C/min auf 280 °C heizen (5 min halten).

  • MS-Bedingungen:

    • Ionisierungsmodus: Elektronenstoß (EI) bei 70 eV.

    • Massenbereich: m/z 40-400.

    • Ion-Source-Temperatur: 230 °C.

Erwartete Ergebnisse und Interpretation:

Das EI-Massenspektrum wird einen Molekülionenpeak bei m/z 207 zeigen, der der nominalen Masse von C₁₂H₁₇NO₂ entspricht. Charakteristische Fragment-Ionen sind zu erwarten, die Aufschluss über die Struktur geben. Die primäre Fragmentierung von Amiden unter EI-Bedingungen beinhaltet oft die Spaltung der Amidbindung.[4][9]

m/z (erwartet)FragmentBeschreibung
207[M]⁺Molekülion
192[M - CH₃]⁺Verlust einer Methylgruppe
150[M - C(CH₃)₃]⁺Verlust der tert-Butylgruppe
135[CH₃OC₆H₄CO]⁺Benzoyl-Kation (charakteristisch für Benzamide)
57[C(CH₃)₃]⁺tert-Butyl-Kation

Für eine unzweideutige Bestätigung der Summenformel ist HRMS die Methode der Wahl.[1][2][10] Sie misst die Masse eines Ions mit sehr hoher Genauigkeit, was es ermöglicht, zwischen verschiedenen Summenformeln mit derselben nominalen Masse zu unterscheiden.

Logischer Prozess der HRMS-Verifizierung

HRMS_Logic cluster_analysis HRMS-Analyse Messung Exakte Masse messen (z.B. 208.1332) Formelrechner Summenformel-Rechner (mit Massentoleranz) Messung->Formelrechner Kandidaten Kandidatenformeln generieren Formelrechner->Kandidaten Vergleich Vergleich mit theoretischer Masse Kandidaten->Vergleich Verifizierung Summenformel verifiziert Vergleich->Verifizierung Übereinstimmung

Abbildung 2: Logik der Summenformel-Verifizierung mittels HRMS.

Detailliertes Protokoll:

  • Probenvorbereitung: Eine verdünnte Lösung der Probe (ca. 10 µM) in 50:50 Methanol/Wasser mit 0,1 % Ameisensäure herstellen. Die Säure fördert die Protonierung im positiven Ionenmodus.

  • ESI-HRMS-Bedingungen:

    • Ionisierungsmodus: Positiver Elektrospray (+ESI).

    • Injektionsmethode: Direkte Infusion mit einer Flussrate von 5 µL/min.

    • Kapillarspannung: 3.5 kV.

    • Gas-Temperatur: 300 °C.

    • Analysator: Quadrupol-Time-of-Flight (Q-TOF) oder Orbitrap.

    • Massenbereich: m/z 50-500.

    • Auflösung: > 10.000 (FWHM).

Erwartete Ergebnisse und Interpretation:

Im positiven ESI-Modus wird die protonierte Form des Moleküls, [M+H]⁺, detektiert. Die theoretische exakte Masse für [C₁₂H₁₇NO₂ + H]⁺ ist 208,1332.

IonTheoretische exakte Masse (m/z)Hypothetische gemessene Masse (m/z)Massenfehler (ppm)
[C₁₂H₁₈NO₂]⁺208,1332208,1330-0,96

Ein Massenfehler von weniger als 5 ppm gilt als starker Beweis für die zugewiesene Summenformel.[10] Die hohe Auflösung ermöglicht es, das Isotopenmuster zu analysieren, was eine zusätzliche Bestätigungsebene darstellt.

Kausale Analyse der experimentellen Entscheidungen

  • Wahl der Ionisierungstechnik: EI wurde für die GC-MS gewählt, da es eine standardisierte und hochgradig reproduzierbare Fragmentierung erzeugt, die für Bibliotheksvergleiche nützlich ist. ESI ist eine "weiche" Ionisierungstechnik, die ideal für HRMS ist, da sie primär das intakte Molekülion (hier [M+H]⁺) erzeugt und so eine präzise Massenbestimmung des Vorläuferions ermöglicht.[7][11]

  • Wahl des Massenanalysators: Ein Quadrupol-Analysator in der GC-MS bietet eine schnelle Scangeschwindigkeit und ausreichende Auflösung für die routinemäßige Identifizierung. Für die HRMS ist ein TOF- oder Orbitrap-Analysator unerlässlich, da nur diese die erforderliche Massengenauigkeit und Auflösung für die Bestimmung der Summenformel bieten.[10]

  • Probenvorbereitung: Die Zugabe von Ameisensäure in der ESI-HRMS-Analyse ist entscheidend, um die Protonierung des Amid-Stickstoffs oder des Carbonyl-Sauerstoffs zu fördern und so die Ionenausbeute im positiven Modus signifikant zu erhöhen.

Zusammenfassung und Fazit

Die Verifizierung der Summenformel von N-tert-Butyl-4-methoxybenzamid erfordert einen komplementären Ansatz.

  • GC-MS ist eine ausgezeichnete Methode für eine erste Identifizierung, die Überprüfung der Reinheit und die strukturelle Charakterisierung anhand des Fragmentierungsmusters.

  • ESI-HRMS ist der Goldstandard für die unzweideutige Bestätigung der Summenformel.[1][12] Die hohe Massengenauigkeit schließt alternative elementare Zusammensetzungen mit derselben nominalen Masse aus und bietet somit das höchste Maß an Vertrauen in die Identität der synthetisierten Verbindung.

Für Fachleute in der Arzneimittelentwicklung und der chemischen Forschung ist die Kombination beider Techniken ein robustes, selbstvalidierendes System, das die wissenschaftliche Integrität der Ergebnisse gewährleistet.

Referenzen

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Verfügbar unter: [Link]

  • Gao, J., et al. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1061-1064. Verfügbar unter: [Link]

  • SpringerLink. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Verfügbar unter: [Link]

  • ACS Publications. (2015). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry. Verfügbar unter: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Verfügbar unter: [Link]

  • PubMed Central (NIH). (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. Verfügbar unter: [Link]

  • ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Verfügbar unter: [Link]

  • ResearchGate. (2019). Benzamide-simplified mass spectrum. Verfügbar unter: [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Verfügbar unter: [Link]

  • RSC Publishing. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Verfügbar unter: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Verfügbar unter: [Link]

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Comparative

A Researcher's Guide to Structural Elucidation: Correlating Spectral Data with N-tert-Butyl-4-methoxybenzamide

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Spectroscopic techniques serve as the bedrock of this process, providing a detailed...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Spectroscopic techniques serve as the bedrock of this process, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth analysis of N-tert-Butyl-4-methoxybenzamide, demonstrating how a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can be leveraged for comprehensive structural verification. We will not only dissect the spectral features of our target molecule but also draw critical comparisons with its structural analogs, 4-methoxybenzamide and N-tert-butylbenzamide, to illuminate the influence of specific functional groups on the resulting spectra. This comparative methodology provides a robust framework for researchers to confidently correlate spectral data with molecular structure.

The Molecular Blueprint: N-tert-Butyl-4-methoxybenzamide

N-tert-Butyl-4-methoxybenzamide is a secondary amide featuring a para-substituted aromatic ring. The key structural components to be identified by spectroscopy are the N-tert-butyl group, the 4-methoxy group, the benzamide backbone, and the substitution pattern of the aromatic ring.

Caption: Molecular Structure of N-tert-Butyl-4-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-tert-Butyl-4-methoxybenzamide provides a wealth of information. The integration values correspond to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.67Doublet2HAr-H (ortho to C=O)These aromatic protons are deshielded by the electron-withdrawing carbonyl group. The doublet arises from coupling to the adjacent aromatic protons.
6.88Doublet2HAr-H (ortho to OCH₃)These aromatic protons are shielded by the electron-donating methoxy group. The doublet is due to coupling with their neighboring aromatic protons.
5.89Broad Singlet1HN-HThe amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
3.82Singlet3HOCH₃The three protons of the methoxy group are equivalent and show no coupling to other protons, resulting in a singlet.
1.45Singlet9HC(CH₃)₃The nine protons of the tert-butyl group are equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

Comparison with Analogs:

  • 4-Methoxybenzamide: The ¹H NMR spectrum of this parent amide would lack the large singlet at ~1.45 ppm corresponding to the tert-butyl group. Instead, it would likely show two broad signals for the -NH₂ protons. The aromatic region would be very similar.

  • N-tert-butylbenzamide: This analog would show a similar singlet for the tert-butyl group and a broad singlet for the N-H proton. However, the aromatic region would be more complex, typically showing multiplets for the phenyl protons, as the electronic effect of the methoxy group is absent.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
166.4C=OThe carbonyl carbon of the amide is significantly deshielded and appears at a characteristic downfield shift.
161.8Ar-C (para to C=O)This aromatic carbon is attached to the electron-donating methoxy group, causing a downfield shift.
128.4Ar-C (ipso to C=O)The quaternary carbon of the aromatic ring attached to the amide group.
128.1Ar-CH (ortho to C=O)These aromatic carbons are deshielded by the adjacent carbonyl group.
113.5Ar-CH (ortho to OCH₃)These aromatic carbons are shielded by the electron-donating effect of the methoxy group.
55.3OCH₃The carbon of the methoxy group appears in this characteristic region.
51.4C(CH₃)₃The quaternary carbon of the tert-butyl group.
28.9C(CH₃)₃The methyl carbons of the tert-butyl group are equivalent and appear as a single peak.

Comparison with Analogs:

  • 4-Methoxybenzamide: The ¹³C NMR spectrum would be very similar, but would lack the signals at 51.4 and 28.9 ppm for the tert-butyl group.

  • N-tert-butylbenzamide: This spectrum would show the tert-butyl carbon signals but would have different chemical shifts for the aromatic carbons due to the absence of the methoxy group. The carbon para to the carbonyl group would be significantly upfield compared to the 161.8 ppm in our target molecule.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with about 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Analysis
Wavenumber (cm⁻¹) Vibration Functional Group Interpretation
3330N-H stretchSecondary AmideThis sharp to medium intensity peak is characteristic of the N-H bond in a secondary amide.
~3000-2850C-H stretchAlkyl and AromaticThese absorptions correspond to the C-H stretching vibrations of the methyl groups and the aromatic ring.
1646C=O stretch (Amide I)AmideThis strong absorption is a hallmark of the carbonyl group in an amide. Its position is influenced by conjugation with the aromatic ring.
~1600, ~1500C=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
~1250, ~1030C-O stretchAryl EtherThese strong bands are indicative of the asymmetric and symmetric C-O stretching of the methoxy group attached to the aromatic ring.

Comparison with Analogs:

  • 4-Methoxybenzamide: The IR spectrum would be similar, but instead of a single N-H stretch, it would show two distinct N-H stretching bands (symmetric and asymmetric) characteristic of a primary amide (-NH₂).

  • N-tert-butylbenzamide: This spectrum would also show the N-H and C=O amide stretches. However, it would lack the strong C-O stretching bands associated with the aryl ether.[1]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrum Fragmentation

While an experimental mass spectrum for N-tert-Butyl-4-methoxybenzamide was not found in the literature, its fragmentation pattern can be predicted based on the known fragmentation of amides.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₇NO₂), which is 207.27 g/mol .

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom can lead to the formation of a stable acylium ion.

    • McLafferty Rearrangement: While less common for aromatic amides, it's a possibility if a gamma-hydrogen is available. In this case, it's not a primary pathway.

    • Cleavage of the N-tert-butyl bond: Loss of the tert-butyl group is a very common fragmentation pathway for N-tert-butyl amides.

N-tert-Butyl-4-methoxybenzamide_Fragmentation M [C₁₂H₁₇NO₂]⁺˙ m/z = 207 F1 [C₈H₇O₂]⁺ m/z = 135 M->F1 - C₄H₉N F3 [C₄H₉]⁺ m/z = 57 M->F3 - C₈H₈NO₂ F4 [C₈H₁₀NO]⁺ m/z = 150 M->F4 - C₄H₇ F2 [C₇H₇O]⁺ m/z = 107 F1->F2 - CO

Caption: Predicted major fragmentation pathways for N-tert-Butyl-4-methoxybenzamide in EI-MS.

Predicted Major Fragments:

m/z Proposed Structure Formation
207[C₁₂H₁₇NO₂]⁺˙Molecular Ion
192[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
150[M - C₄H₇]⁺Loss of isobutylene via a rearrangement.
135[CH₃OC₆H₄CO]⁺Acylium ion formed by cleavage of the N-C(O) bond. This is expected to be a very prominent peak.
107[CH₃OC₆H₄]⁺Loss of CO from the acylium ion at m/z 135.
77[C₆H₅]⁺Further fragmentation of the aromatic ring.
57[C(CH₃)₃]⁺tert-Butyl cation, a very stable carbocation.

Comparison with Analogs:

  • 4-Methoxybenzamide: The molecular ion would be at m/z 151. The base peak would likely be the acylium ion at m/z 135, with subsequent loss of CO to give a fragment at m/z 107.

  • N-tert-butylbenzamide: The molecular ion would be at m/z 177. It would show a prominent acylium ion at m/z 105 (benzoyl cation) and a tert-butyl cation at m/z 57.

Conclusion: A Unified Structural Picture

By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and predicted MS data, we have constructed a comprehensive and self-validating structural profile of N-tert-Butyl-4-methoxybenzamide. Each spectroscopic technique provides a unique piece of the puzzle, and their collective interpretation allows for an unambiguous confirmation of the molecule's identity. The comparison with its structural analogs, 4-methoxybenzamide and N-tert-butylbenzamide, further reinforces our assignments by highlighting the predictable influence of the tert-butyl and methoxy functional groups on the spectral data. This guide exemplifies a robust and logical workflow that researchers can employ for the confident structural elucidation of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Barakat, A., et al. (2017). A green and efficient synthesis of N-alkylbenzamides via aminolysis of benzaldehydes using hydrogen peroxide as an oxidant. RSC Advances, 7(1), 1-8. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-tert-Butyl-4-methoxybenzamide

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-tert-Butyl-4-methoxybenzamide (CAS No. 19486-73-8), ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, upholding rigorous safety standards is not just a regulatory requirement but a cornerstone of scientific integrity.

Hazard Assessment and Core Chemical Properties

Due to the limited specific toxicity data, it is prudent to handle this compound as potentially hazardous. Key information is summarized below:

PropertyValueSource
CAS Number 19486-73-8[1]
Molecular Formula C12H17NO2[1]
Molecular Weight 207.27 g/mol [1]
Appearance White solid[2]
Melting Point 117–118 °C[2]
Disposal Recommendation Licensed chemical destruction or controlled incineration[1]

Causality Behind Prudent Handling: The absence of extensive toxicity and ecotoxicity data necessitates treating N-tert-Butyl-4-methoxybenzamide with a high degree of caution. Regulations from the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) require that laboratory workers are protected from chemical hazards and that waste is managed to prevent environmental contamination[3][4][5]. Therefore, the disposal plan must be conservative and align with best practices for chemicals of unknown or uncertain toxicity.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical is governed by a stringent regulatory framework. In the United States, the two primary agencies setting these standards are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management[6][7]. A critical first step is "hazardous waste determination," where a generator must ascertain if their waste meets the criteria for being hazardous[7][8].

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP)[5]. This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, ensuring worker safety[4][5].

All disposal procedures outlined below are designed to comply with these foundational regulations.

Step-by-Step Disposal Protocol for N-tert-Butyl-4-methoxybenzamide

This protocol provides a self-validating system for the safe disposal of N-tert-Butyl-4-methoxybenzamide waste, from the point of generation to its ultimate destruction.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.

  • Waste Characterization: Assume all waste containing N-tert-Butyl-4-methoxybenzamide is hazardous chemical waste. This includes the pure compound, reaction mixtures, contaminated consumables (e.g., weighing paper, gloves), and solvent rinses.

  • Segregation: This waste must be collected separately from other waste streams. Do not mix it with incompatible materials, particularly strong oxidizing agents[9][10]. It should be stored in a dedicated, properly labeled container.

Step 2: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).

  • Eye Protection: Use tightly fitting safety goggles with side-shields.

  • Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].

Step 3: Waste Accumulation and Storage

Waste must be accumulated safely at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA)[6][11].

  • Container Selection: Use a container made of a material compatible with the chemical waste. The container must have a secure, tightly fitting lid and be in good condition[3][6].

  • Container Management: Keep the waste container closed at all times except when adding waste[6][12]. This is a common point of EPA violations and is crucial for preventing spills and exposure[6].

  • Storage Location: Store the container in a designated, well-marked SAA, away from sources of ignition and general traffic[1][11]. The storage area should be cool, dry, and well-ventilated[11].

Step 4: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safety. The label must contain:

  • The words "Hazardous Waste" .

  • The full chemical name: "N-tert-Butyl-4-methoxybenzamide" (avoiding abbreviations).

  • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

  • The date when waste was first added to the container (the "accumulation start date")[11].

Your institution's Environmental Health and Safety (EHS) office will typically provide standardized hazardous waste labels[11].

Step 5: Final Disposal Pathway

The recommended and compliant method for the final disposal of N-tert-Butyl-4-methoxybenzamide is through a licensed hazardous waste management company.

  • Methodology: The material should be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing[1]. This high-temperature process is designed to break down the chemical into less harmful components.

  • Prohibition: Do not discharge this chemical waste down the sewer system or dispose of it in regular trash[1]. This is to prevent contamination of water, foodstuffs, and the general environment[1].

  • Professional Disposal: Arrange for pickup of the full, sealed, and labeled waste container through your institution's EHS department. They will work with a certified waste hauler to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF)[7][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of N-tert-Butyl-4-methoxybenzamide.

G Workflow for N-tert-Butyl-4-methoxybenzamide Disposal A Waste Generation (e.g., unused reagent, contaminated items) B Hazard Assessment (Treat as Hazardous Waste) A->B Step 1 C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Select & Label Waste Container ('Hazardous Waste', Chemical Name, Date) C->D Step 3 E Segregate Waste Stream (No mixing with incompatibles) D->E F Store in Satellite Accumulation Area (Container closed, cool, dry, ventilated) E->F Step 4 G Is Container Full? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Transport by Licensed Hauler to Permitted Disposal Facility H->I Step 5 J Final Disposal (Controlled Incineration) I->J

Caption: Disposal workflow from generation to final incineration.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe response.

Spill Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills of the solid material, and if you are trained to do so, proceed with cleanup. For large spills, contact your EHS office immediately.

  • PPE: Wear the full PPE described in Step 2.

  • Containment & Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust[1]. Use spark-proof tools if there is any fire risk[1].

  • Decontaminate: Clean the spill area with soap and plenty of water[1].

  • Dispose: All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container and disposed of accordingly.

Contaminated Packaging and Glassware Decontamination

Empty containers that held N-tert-Butyl-4-methoxybenzamide must also be managed properly.

  • Packaging: The original packaging can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste. After rinsing, the packaging can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or via controlled incineration where permitted[1].

  • Laboratory Glassware: Glassware should be decontaminated by rinsing three times with an appropriate solvent. The solvent rinsate must be collected and disposed of as hazardous chemical waste. After decontamination, the glassware can be washed and reused.

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Minded. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017-07-14). JoVE. [Link]

  • Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Electronic Supplementary Information for: Iron/SDS-catalyzed rearrangement of N-tert-butyloxaziridines in water. (2017). The Royal Society of Chemistry. [Link]

  • Safety data sheet - 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Stellenn[Link]

  • Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos GmbH & Co.KG. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-tert-Butyl-4-methoxybenzamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-tert-Butyl-4-methoxybenzamide. The content herein is designed to offer immediate,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-tert-Butyl-4-methoxybenzamide. The content herein is designed to offer immediate, procedural guidance to ensure safe laboratory operations, moving beyond a simple checklist to instill a deep understanding of why these protocols are critical.

Hazard Identification and Risk Assessment

N-tert-Butyl-4-methoxybenzamide is a chemical compound for which comprehensive toxicological data may not be readily available. However, based on the Safety Data Sheet (SDS) and analysis of structurally similar benzamide compounds, a thorough risk assessment is mandatory before handling.[1][2] The primary hazards are associated with potential skin and eye irritation, and the risks of inhaling dust particles.[1][3] Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1] Therefore, a conservative and stringent approach to personal protective equipment (PPE) is essential.

The primary routes of potential exposure are:

  • Inhalation: Breathing in dust or aerosols.[1]

  • Skin Contact: Direct contact with the solid material or solutions.[1]

  • Eye Contact: Exposure to dust or splashes.[1]

  • Ingestion: Accidental swallowing.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling N-tert-Butyl-4-methoxybenzamide.

Body Part Recommended PPE Specification & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are mandatory to protect the eyes from dust and potential splashes.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[5] It is recommended to inspect gloves before use and change them frequently, especially if contact is made. Using a proper glove removal technique is crucial to avoid skin contact.
Body Laboratory CoatA long-sleeved lab coat protects the skin and personal clothing from contamination.[4] For larger scale operations, fire/flame resistant and impervious clothing may be necessary.[5]
Respiratory NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation of dust.[5] If handling outside of a fume hood, a NIOSH-approved respirator is required.[4][6]
Feet Closed-toe ShoesProtects feet from potential spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Donning PPE
  • Area Preparation: Before beginning work, ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[5]

  • PPE Inspection: Confirm that all necessary PPE is available and in good condition.

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.[4]

    • If a respirator is required based on your risk assessment, perform a seal check to ensure a proper fit.[4]

    • Put on safety goggles.[4]

    • Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.[1][4]

Safe Handling of N-tert-Butyl-4-methoxybenzamide
  • Engineering Controls: Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure adequate ventilation in the handling area.[1]

  • Procedural Controls: Avoid the formation of dust when handling the solid form.[1] Use a spatula or scoop for transferring powder. Keep containers of the chemical closed when not in use.[4]

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination.

  • Glove Removal: Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants.[4]

  • Lab Coat Removal: Unbutton and remove the laboratory coat, rolling it away from your body to prevent the outer contaminated surface from touching your personal clothing.[4]

  • Eye Protection Removal: Remove safety goggles.[4]

  • Respirator Removal: If a respirator was used, it should be removed last.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1][4]

Below is a diagram illustrating the safe handling workflow.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Chemical cluster_doffing Doffing PPE PrepArea Prepare Work Area (Fume Hood) InspectPPE Inspect PPE PrepArea->InspectPPE DonCoat 1. Don Lab Coat InspectPPE->DonCoat DonRespirator 2. Don Respirator (if needed) DonGoggles 3. Don Safety Goggles DonGloves 4. Wash Hands & Don Gloves Handle Handle N-tert-Butyl-4- methoxybenzamide in Fume Hood DonGloves->Handle DoffGloves 1. Doff Gloves Handle->DoffGloves DoffCoat 2. Doff Lab Coat DoffGoggles 3. Doff Goggles DoffRespirator 4. Doff Respirator WashHands Wash Hands Thoroughly DoffRespirator->WashHands

Caption: Workflow for handling N-tert-Butyl-4-methoxybenzamide.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]

  • Spills: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment and avoid dust formation. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

  • Chemical Waste: Dispose of N-tert-Butyl-4-methoxybenzamide and any solutions containing it in a properly labeled hazardous waste container.[4] Do not let the chemical enter drains.[1]

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as solid hazardous waste.[7] Non-disposable items like lab coats should be laundered separately from personal clothing; if heavily contaminated, they may need to be disposed of as hazardous waste.[4]

  • Contaminated Labware: Rinse glassware and tools with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse solvent as hazardous liquid waste.[7]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling N-tert-Butyl-4-methoxybenzamide, ensuring a safe and productive research environment.

References

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for "Iron-catalyzed Meinwald rearrangement of oxaziridines in water". Retrieved from [Link]

Sources

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